molecular formula C18H23F2N7O2 B15543161 PQR530

PQR530

Cat. No.: B15543161
M. Wt: 407.4 g/mol
InChI Key: SYKBZXMKAPICSO-NSHDSACASA-N
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Description

PQR530 is a useful research compound. Its molecular formula is C18H23F2N7O2 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKBZXMKAPICSO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PQR530: A Technical Guide to its Mechanism of Action as a Dual pan-PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR530 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][2] As an ATP-competitive inhibitor, this compound effectively blocks the activity of all Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes, mTORC1 and mTORC2.[1][2] The aberrant activation of the PI3K/mTOR pathway is a frequent event in human cancers, driving tumor cell growth, proliferation, survival, and metabolism.[3] By dually targeting key nodes in this critical signaling cascade, this compound represents a promising therapeutic strategy for a range of malignancies and other diseases with dysregulated PI3K/mTOR signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the targeted pathways.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket of PI3K and mTOR kinases, thereby preventing the phosphorylation of their downstream substrates. This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade.

The PI3K family of lipid kinases, upon activation by growth factors and other stimuli, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell survival, proliferation, and growth.

mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis, cell growth, and metabolism, primarily through the phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is responsible for the full activation of AKT by phosphorylating it at the Ser473 residue.

This compound's simultaneous inhibition of both PI3K and mTORC1/2 results in a more profound and sustained suppression of this signaling network compared to inhibitors that target a single component of the pathway.

Signaling Pathway Diagram

Caption: this compound dually inhibits PI3K and mTORC1/2, blocking downstream signaling.

Quantitative Preclinical Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Inhibitory Potency
TargetParameterValueCell Line/SystemReference
PI3KαKd0.84 nMEnzymatic Assay[2]
mTORKd0.33 nMEnzymatic Assay[2]
pAKT (S473)IC500.07 µMA2058 Melanoma Cells[2]
pS6 (S235/236)IC500.07 µMA2058 Melanoma Cells[2]
Cancer Cell GrowthMean GI50426 nMPanel of 44 Cancer Cell Lines[3]
Table 2: In Vivo Pharmacokinetics and Efficacy
SpeciesModelDoseCmax (Plasma)Cmax (Brain)Tumor Growth InhibitionReference
MouseOVCAR-3 Xenograft50 mg/kg (oral, daily)7.8 µg/mL112.6 µg/mLSignificant[4]
MouseSUDHL-6 Lymphoma XenograftNot SpecifiedNot SpecifiedNot SpecifiedSignificant[4]
MouseRIVA Lymphoma XenograftNot SpecifiedNot SpecifiedNot SpecifiedSignificant[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro Kinase Assays (for Kd Determination)

Objective: To determine the binding affinity (Kd) of this compound to its target kinases, PI3Kα and mTOR.

Methodology:

  • Reagents: Recombinant human PI3Kα and mTOR enzymes, ATP, and a fluorescently labeled ATP-competitive ligand (tracer).

  • Procedure:

    • A serial dilution of this compound is prepared.

    • The kinase, tracer, and varying concentrations of this compound are incubated together in a microplate.

    • The binding of the tracer to the kinase is measured using a fluorescence-based detection method.

    • The displacement of the tracer by this compound is quantified.

  • Data Analysis: The data are fitted to a dose-response curve to calculate the Ki, which is then used to determine the Kd value.

Cellular Phosphorylation Assays (for IC50 Determination)

Objective: To measure the concentration of this compound required to inhibit the phosphorylation of downstream targets of the PI3K/mTOR pathway by 50% (IC50).

Methodology (e.g., PathScan® Sandwich ELISA):

  • Cell Culture: A2058 melanoma cells are cultured to 80-90% confluency.

  • Treatment: Cells are treated with a serial dilution of this compound for a specified duration.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed to extract cellular proteins.

  • ELISA:

    • A microplate is coated with a capture antibody specific for the target protein (e.g., AKT, S6).

    • Cell lysates are added to the wells, allowing the target protein to bind to the capture antibody.

    • A detection antibody specific for the phosphorylated form of the target protein (e.g., p-AKT S473, p-S6 S235/236) is added.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a substrate to generate a colorimetric signal.

  • Data Analysis: The absorbance is measured, and the data are normalized to untreated controls. An IC50 value is calculated from the resulting dose-response curve.

Cell Proliferation Assays (for GI50 Determination)

Objective: To determine the concentration of this compound that causes a 50% reduction in the growth of cancer cells (GI50).

Methodology (e.g., NTRC Oncolines™):

  • Cell Seeding: A panel of cancer cell lines is seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: Plates are incubated for a defined period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or resazurin (B115843) assay.

  • Data Analysis: The absorbance readings are used to generate dose-response curves, from which the GI50 value is determined for each cell line.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., OVCAR-3) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily oral doses of this compound.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes or weights between the treated and control groups.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Binding Assay (Kd) Cellular_Assay Cellular Phosphorylation Assay (IC50) Xenograft_Model Tumor Xenograft Model Cellular_Assay->Xenograft_Model Promising Results Proliferation_Assay Cell Proliferation Assay (GI50) Proliferation_Assay->Xenograft_Model Promising Results PK_Studies Pharmacokinetic Studies PK_Studies->Xenograft_Model Dose Selection This compound This compound This compound->Kinase_Assay This compound->Cellular_Assay This compound->Proliferation_Assay This compound->PK_Studies

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR signaling pathways, demonstrating significant anti-proliferative and anti-tumor activity in preclinical models. Its ability to simultaneously block key nodes in this critical cancer-promoting cascade, combined with its favorable pharmacokinetic properties including brain penetration, positions it as a promising candidate for further clinical development in oncology and potentially other indications driven by aberrant PI3K/mTOR signaling. The comprehensive preclinical data package, supported by robust experimental methodologies, provides a strong rationale for its continued investigation as a novel therapeutic agent.

References

PQR530: A Technical Guide to a Novel Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of class I phosphoinositide 3-kinases (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR). Developed as a follow-up compound to the pan-PI3K inhibitor PQR309 (bimiralisib), this compound exhibits enhanced mTOR kinase inhibition, positioning it as a promising candidate for therapeutic intervention in oncology and potentially other indications such as neurological disorders. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data and detailed experimental methodologies.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a frequent event in human cancers, making it a key target for drug development. This compound was identified through a dedicated structure-activity relationship (SAR) study aimed at optimizing the potency and pharmacokinetic properties of a new generation of PI3K/mTOR inhibitors.[1] This technical guide details the scientific journey of this compound from its chemical synthesis to its preclinical validation.

Discovery and Development

This compound, chemically known as (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, emerged from a lead optimization program building upon the clinical candidate PQR309.[1] The development focused on enhancing mTOR kinase inhibition while maintaining potent pan-PI3K activity and favorable drug-like properties, including oral bioavailability and the ability to cross the blood-brain barrier.[2] Preclinical development has demonstrated its efficacy in various cancer models and its potential in treating neurological conditions like Huntington's disease and epilepsy due to its brain-penetrant nature.[3][4]

Logical Development Workflow

The discovery and preclinical development of this compound followed a structured workflow, beginning with the identification of a lead compound and progressing through chemical optimization and comprehensive biological evaluation.

PQR530_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Lead Identification (PQR309) Lead Identification (PQR309) SAR Studies SAR Studies Lead Identification (PQR309)->SAR Studies Optimization Synthesis of this compound Synthesis of this compound SAR Studies->Synthesis of this compound Improved Potency In Vitro Characterization In Vitro Characterization Synthesis of this compound->In Vitro Characterization Biological Screening In Vivo Efficacy Models In Vivo Efficacy Models In Vitro Characterization->In Vivo Efficacy Models Promising In Vitro Profile Toxicity Studies Toxicity Studies In Vivo Efficacy Models->Toxicity Studies Demonstrated Efficacy Clinical Candidate Clinical Candidate Toxicity Studies->Clinical Candidate Favorable Safety Profile PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->PI3K inhibition This compound->mTORC1 inhibition

References

PQR530 In Vitro Kinase Assay: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay profile of PQR530, a potent, ATP-competitive, and brain-penetrant dual inhibitor of pan-Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3] this compound's mechanism of action and robust inhibitory profile make it a significant compound of interest in oncological and neurological research.[4][5] This document details its biochemical and cellular activity, kinase selectivity, and the experimental protocols used for its characterization.

Data Presentation

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound Against PI3K and mTOR
TargetAssay TypeMetricValue (nM)
PI3KαTR-FRET Binding AssayKd0.84[1]
PI3KαTR-FRET (LanthaScreen)Ki~11[3]
mTORTR-FRET Binding AssayKd0.33[1]
mTORTR-FRET (LanthaScreen)Ki~7.4[3]
Table 2: Cellular Activity of this compound
Assay DescriptionCell LineMetricValue (nM)
Inhibition of PKB/Akt (pSer473) PhosphorylationA2058 MelanomaIC5070[1][2]
Inhibition of S6 Ribosomal Protein (pSer235/236) PhosphorylationA2058 MelanomaIC5070[1][2]
Anti-proliferative Activity (Mean)Panel of 44 Cancer Cell LinesGI50426[1][2]
Table 3: Kinase Selectivity Profile of this compound

This compound has demonstrated high selectivity for PI3K and mTOR kinases. A comprehensive screening against a wide panel of kinases, such as a KINOMEscan panel, has been performed, revealing minimal off-target activity.[3] While the complete raw data from such a screen is extensive and often found in supplementary materials of primary publications, it is established that this compound maintains a highly selective profile, a critical attribute for a therapeutic candidate.[2][3] For the purposes of this guide, it is noted that detailed selectivity data is a key component of the full compound profile.

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers.[2]

PI3K_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K mTORC2 mTORC2 This compound->mTORC2 mTORC1 mTORC1 This compound->mTORC1 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PDK1->AKT pThr308 AKT->mTORC1 mTORC2->AKT pSer473 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation _4EBP1->Proliferation Inhibitor Inhibitor Target Inhibited Target Pathway_Component Pathway Component Downstream_Effector Downstream Effector

Diagram 1: this compound Inhibition of the PI3K/mTOR Signaling Pathway.

Experimental Protocols

The following protocols are representative of the methodologies used to determine the in vitro kinase activity of this compound.

Biochemical Kinase Assay: TR-FRET (LanthaScreen™)

This assay quantifies the ATP-competitive inhibition of PI3K and mTOR by this compound. The principle is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

Materials:

  • Recombinant human PI3Kα and mTOR kinase

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • ATP solution

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase (e.g., at 5 nM final concentration) and the Eu-labeled antibody (e.g., at 2 nM final concentration) in the kinase reaction buffer.

  • Assay Plate Preparation: To each well of a 384-well plate, add the diluted this compound or DMSO (for control wells).

  • Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.

  • Addition of Tracer: Add the Alexa Fluor™ 647-labeled tracer to all wells. The final concentration of the tracer should be optimized for each kinase, typically around its Kd.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~615 nm (donor) and ~665 nm (acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Ki values can then be calculated using the Cheng-Prusoff equation.

Kinase_Assay_Workflow Start Start: Prepare Reagents Dilute_Cmpd Prepare Serial Dilution of this compound Start->Dilute_Cmpd Prep_Kinase_Ab Prepare Kinase/ Antibody Mixture Start->Prep_Kinase_Ab Add_Cmpd Add this compound/DMSO to 384-well Plate Dilute_Cmpd->Add_Cmpd Add_Kinase_Ab Add Kinase/Antibody Mixture to Plate Prep_Kinase_Ab->Add_Kinase_Ab Add_Cmpd->Add_Kinase_Ab Add_Tracer Add Fluorescent Tracer to Plate Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT for 60 minutes Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) Incubate->Read_Plate Analyze Data Analysis: Calculate Emission Ratio, Determine IC50/Ki Read_Plate->Analyze End End Analyze->End

Diagram 2: Workflow for a TR-FRET In Vitro Kinase Assay.
Cellular Phosphorylation Assay (In-Cell Western)

This assay measures the ability of this compound to inhibit the phosphorylation of downstream targets of the PI3K/mTOR pathway, such as Akt (PKB) and S6 ribosomal protein, within a cellular context.

Materials:

  • A2058 melanoma cells (or other relevant cell line)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Growth factors for pathway stimulation (e.g., IGF-1), if necessary

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies (e.g., rabbit anti-pAkt (Ser473), mouse anti-total Akt, rabbit anti-pS6 (Ser235/236))

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse)

  • 96-well plates

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed A2058 cells into 96-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): If pathway stimulation is required, serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 2 hours).

  • Pathway Stimulation (Optional): Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes.

  • Fixation and Permeabilization: Wash the cells with ice-cold PBS, then fix and permeabilize them.

  • Blocking: Block non-specific binding sites with blocking buffer for 90 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies targeting the phosphorylated and total proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the appropriate fluorescently-labeled secondary antibodies for 60 minutes at room temperature, protected from light.

  • Signal Detection: Wash the cells, ensure the plate is dry, and scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both the phospho-protein and a normalization control (e.g., total protein or a housekeeping protein). Calculate the normalized phosphorylation level for each this compound concentration and plot the results to determine the IC₅₀ value.

This guide provides a foundational understanding of the in vitro characterization of this compound. For further details, researchers are encouraged to consult the primary literature.

References

PQR530: A Technical Guide to Target Binding Affinity and Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR).[1][2] As an ATP-competitive inhibitor, it targets all Class I PI3K isoforms as well as both mTORC1 and mTORC2 complexes.[3][4] This technical guide provides a comprehensive overview of the target binding affinity and cellular activity of this compound, presenting key quantitative data, detailed experimental methodologies for relevant assays, and visual representations of its mechanism of action and experimental workflows.

Quantitative Binding Affinity and Cellular Potency

The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The data presented below summarizes its high-affinity binding to its primary targets and its potent effects on downstream signaling and cancer cell proliferation.

Table 1: Biochemical Binding Affinity of this compound
TargetAssay TypeMetricValue (nM)
PI3KαUnknownKd0.84[1][2]
mTORUnknownKd0.33[1][2]
PI3KαTR-FRET (LanthaScreen)Ki11.1[5]
mTORTR-FRET (LanthaScreen)Ki<65[5]

Kd: Dissociation constant; Ki: Inhibition constant.

Table 2: Cellular Activity of this compound
Cell LineAssay TypeMetricValue (nM)
A2058 MelanomaIn-Cell WesternIC50 (pPKB/Akt Ser473)70[2][3]
A2058 MelanomaIn-Cell WesternIC50 (pS6 Ser235/236)70[2][3]
44 Cancer Cell LinesCell Growth AssayMean GI50426[2][3]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is a common feature in many types of cancer.[2][4] By simultaneously targeting both PI3K and mTOR, this compound provides a comprehensive blockade of this key oncogenic cascade.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt/PKB PDK1->Akt pThr308 mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2->Akt pSer473 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6 S6 S6K->S6 eIF4E eIF4E _4EBP1->eIF4E Proliferation Cell Growth & Proliferation S6->Proliferation eIF4E->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key assays used to characterize the binding affinity and cellular activity of this compound.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (LanthaScreen®)

This assay quantitatively determines the binding affinity of this compound to its kinase targets, PI3K and mTOR, in a competitive binding format.

Principle: The assay is based on the FRET between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that binds to the kinase's active site. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal from the acceptor fluorophore.

Materials:

  • Recombinant PI3Kα or mTOR enzyme

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • LanthaScreen® Kinase Tracer

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase (e.g., 5 nM final concentration) and the Eu-labeled antibody (e.g., 2 nM final concentration) in Assay Buffer.

  • Tracer Solution: Prepare a solution of the Kinase Tracer at its predetermined optimal concentration in Assay Buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the diluted this compound solution, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

TR_FRET_Workflow start Start prep_this compound Prepare this compound Serial Dilution start->prep_this compound prep_kinase Prepare Kinase/ Antibody Mixture start->prep_kinase prep_tracer Prepare Tracer Solution start->prep_tracer add_reagents Add Reagents to 384-well Plate prep_this compound->add_reagents prep_kinase->add_reagents prep_tracer->add_reagents incubate Incubate 60 min at RT add_reagents->incubate read_plate Read Plate (TR-FRET) incubate->read_plate analyze Calculate IC50/Ki read_plate->analyze end End analyze->end

Workflow for the TR-FRET Kinase Binding Assay.
In-Cell Western Assay for pAkt and pS6 Inhibition

This assay measures the ability of this compound to inhibit the phosphorylation of key downstream effectors of the PI3K/mTOR pathway within a cellular context.

Principle: Cells are treated with the inhibitor, then fixed and permeabilized. Phosphorylated proteins of interest (e.g., pAkt Ser473, pS6 Ser235/236) are detected using specific primary antibodies followed by fluorescently labeled secondary antibodies. The fluorescence intensity, which is proportional to the amount of phosphorylated protein, is quantified using an imaging system.

Materials:

  • A2058 melanoma cells (or other relevant cell line)

  • Cell culture medium and supplements

  • This compound

  • 96-well microplates

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies (e.g., rabbit anti-pAkt Ser473, mouse anti-pS6 Ser235/236)

  • Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit, IRDye® 680RD goat anti-mouse)

  • DNA stain for normalization (e.g., DRAQ5™)

Procedure:

  • Cell Seeding: Seed A2058 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

  • Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells with Fixation Solution for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then block with Blocking Buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in Blocking Buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with fluorescently labeled secondary antibodies and a DNA normalization stain diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the cells and allow them to dry. Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity for each well. Normalize the signal from the target protein to the DNA stain signal. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

Conclusion

This compound is a highly potent dual inhibitor of the PI3K and mTOR kinases, demonstrating subnanomolar binding affinity in biochemical assays and low nanomolar efficacy in cellular models.[1][2] Its ability to potently suppress downstream signaling and inhibit the growth of a wide range of cancer cell lines underscores its therapeutic potential.[3] The methodologies described herein provide a robust framework for the continued investigation and characterization of this compound and other novel inhibitors targeting the PI3K/Akt/mTOR pathway.

References

PQR530: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of PQR530, a potent, ATP-competitive, and orally bioavailable dual inhibitor of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). This compound has demonstrated significant potential in preclinical studies due to its ability to cross the blood-brain barrier and its efficacy in various cancer models.[1][2]

Introduction to this compound

This compound, chemically known as (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, is a second-generation PI3K/mTOR inhibitor.[2] It potently and selectively targets all PI3K isoforms and both mTOR complexes, mTORC1 and mTORC2.[1][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2] By dually targeting PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway.

Biochemical Potency and Selectivity

The inhibitory activity of this compound has been quantified against its primary targets, demonstrating subnanomolar affinity. The table below summarizes the key dissociation constants (Kd) and inhibitory concentrations (IC50) for this compound.

TargetAssay TypeValueReference
PI3KαBiochemical (Kd)0.84 nM[3]
mTORBiochemical (Kd)0.33 nM[3]
p-PKB (Ser473)Cellular (IC50)0.07 µM[3]
p-S6 (Ser235/236)Cellular (IC50)0.07 µM[3]

This compound has been profiled against a wide panel of kinases to assess its selectivity, showing an excellent selectivity profile.[2] For a comprehensive dataset from the KINOMEScan panel, readers are directed to the supplementary information (Figure S4 and Table S4) of the publication: Rageot, D., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry.

The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the PI3K/AKT/mTOR signaling cascade. A simplified representation of this pathway is illustrated below.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P TSC1_2 TSC1/2 AKT->TSC1_2 | mTORC2 mTORC2 mTORC2->AKT P Rheb Rheb-GTP TSC1_2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

The biochemical potency and selectivity of this compound are determined using various enzymatic and cellular assays. A representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assay, such as the LanthaScreen™ assay, is detailed below.

TR-FRET Kinase Assay (e.g., LanthaScreen™)

This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a specific substrate.

Materials:

  • Kinase (e.g., PI3Kα, mTOR)

  • Fluorescein-labeled substrate

  • ATP

  • This compound (or other test compounds)

  • TR-FRET dilution buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • 384-well assay plates

Workflow:

TR_FRET_Workflow Start Start Prep_Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions Start->Prep_Reagents Dispense_Inhibitor Dispense this compound dilutions into 384-well plate Prep_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate/ATP mixture Dispense_Inhibitor->Add_Kinase_Substrate Incubate_Reaction Incubate at Room Temperature (e.g., 60 minutes) Add_Kinase_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with EDTA and add Tb-labeled Antibody Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate for Detection (e.g., 30-60 minutes) Stop_Reaction->Incubate_Detection Read_Plate Read TR-FRET Signal on Plate Reader Incubate_Detection->Read_Plate Analyze_Data Analyze Data: Calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a TR-FRET based kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted this compound. Subsequently, add the kinase and the substrate/ATP mixture to initiate the enzymatic reaction. The final reaction volume is typically 10-20 µL.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

  • Signal Measurement: After another incubation period (e.g., 30-60 minutes) to allow for antibody binding, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The ratio of the acceptor (fluorescein) to the donor (terbium) fluorescence is calculated. The data is then plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.

Conclusion

This compound is a highly potent and selective dual inhibitor of the PI3K/mTOR pathway. Its well-characterized selectivity profile, combined with favorable pharmacokinetic properties including brain penetration, positions it as a promising candidate for further development in oncology and potentially other indications where this pathway is dysregulated. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.

References

PQR530: A Technical Guide to Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of PQR530, a potent, orally bioavailable, and brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor. The information is compiled from preclinical studies to assist researchers and drug development professionals in understanding its pharmacological profile.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets all Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] By inhibiting these key nodes in the PI3K/Akt/mTOR signaling pathway, this compound effectively blocks downstream cellular processes critical for cancer cell growth, proliferation, and survival.[1][3]

Signaling Pathway Inhibition

The primary mechanism of this compound involves the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is frequently hyperactivated in various cancers. This compound's dual-targeting action prevents the phosphorylation of key downstream effectors, including protein kinase B (Akt) and ribosomal protein S6 (S6), which are crucial for protein synthesis and cell cycle progression.[2][4]

PI3K_mTOR_Pathway cluster_legend Legend RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt pThr308 TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt pSer473 (Full Activation) Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 S6 S6 S6K->S6 Translation Protein Synthesis & Cell Growth EBP1->Translation S6->Translation PQR530_PI3K This compound PQR530_PI3K->PI3K PQR530_mTOR This compound PQR530_mTOR->mTORC2 PQR530_mTOR->mTORC1 key_activates Activates -> key_inhibits Inhibits --| key_inhibitor Inhibitor key_pathway Pathway Component key_outcome Cellular Outcome

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Cellular Uptake and Activity

While specific studies detailing the kinetics and mechanism of this compound cellular uptake are not publicly available, its potent intracellular activity has been well-documented.

In Vitro Cellular Activity

This compound demonstrates significant anti-proliferative effects across a wide range of cancer cell lines and effectively inhibits downstream signaling markers.

ParameterCell LineValueReference
IC50 (p-Akt Ser473) A2058 Melanoma0.07 µM[2][4]
IC50 (p-S6 Ser235/236) A2058 Melanoma0.07 µM[2][4]
Mean GI50 44 Cancer Cell Lines426 nM[2][4]

In Vivo Distribution and Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and exceptional brain penetration.

Pharmacokinetic Parameters in Mice

Pharmacokinetic studies in male C57BL/6J mice following a single 50 mg/kg oral dose have characterized the absorption, distribution, and elimination of this compound.[5]

ParameterPlasmaBrainReference
Cmax (Maximum Concentration) 7.8 µg/mL112.6 µg/mL[5][6]
Tmax (Time to Cmax) 30 minutes30 minutes[5][6]
t1/2 (Half-life) ~5 hours~5 hours[5][6]
Brain-to-Plasma Ratio \multicolumn{2}{c}{~1.6}[7]

Note: The exceptionally high reported Cmax in the brain (112.6 µg/mL) compared to plasma (7.8 µg/mL) is a notable finding from the cited abstract and suggests significant accumulation in brain tissue.

Experimental Protocols

The following sections detail representative protocols for key experiments used to characterize the activity and distribution of PI3K/mTOR inhibitors like this compound.

Disclaimer: These are generalized protocols. Specific parameters for this compound studies are not publicly available and may require optimization.

Western Blot for Pathway Inhibition

This protocol is for assessing the inhibition of Akt and S6 phosphorylation in cultured cells.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis cell_culture 1. Culture & Treat Cells (e.g., with this compound) lysis 2. Cell Lysis (RIPA buffer + inhibitors) cell_culture->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds_page 4. SDS-PAGE quant->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA or milk in TBST) transfer->blocking pri_ab 7. Primary Antibody Incubation (e.g., anti-p-Akt, 4°C overnight) blocking->pri_ab wash1 8. Washing (3x with TBST) pri_ab->wash1 sec_ab 9. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) wash1->sec_ab wash2 10. Washing (3x with TBST) sec_ab->wash2 detection 11. Detection (ECL Substrate) wash2->detection imaging 12. Imaging (Chemiluminescence detector) detection->imaging reprobe 13. Strip & Re-probe (for Total Akt, Total S6, Loading Control) imaging->reprobe quant_analysis 14. Densitometry Analysis reprobe->quant_analysis

Caption: Workflow for Western Blot analysis of pathway inhibition.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., A2058) to achieve 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).[8]

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and incubate on ice for 30 minutes.[8]

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA protein assay.[8]

  • SDS-PAGE: Normalize protein concentrations and denature by boiling in Laemmli buffer. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in blocking buffer (e.g., rabbit anti-phospho-Akt Ser473, rabbit anti-phospho-S6 Ser235/236).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Akt, total S6, and a loading control like GAPDH or β-actin.

Pharmacokinetic Analysis in Mice

This protocol describes a general method for quantifying this compound in plasma and brain tissue using LC-MS/MS.

PK_Workflow cluster_animal In Vivo Phase cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis dosing 1. Oral Dosing of Mice (e.g., 50 mg/kg this compound) sampling 2. Serial Blood & Brain Collection (at various time points) dosing->sampling protein_precip 4. Protein Precipitation (Plasma/Brain Homogenate + Acetonitrile (B52724) with Internal Standard) sampling->protein_precip homogenize 3. Brain Homogenization homogenize->protein_precip centrifuge 5. Centrifugation protein_precip->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject Sample into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation (e.g., C18 column) injection->separation detection 9. Mass Spectrometry Detection (MRM mode) separation->detection quant_analysis 10. Data Analysis (Generate concentration-time curve) detection->quant_analysis

Caption: Workflow for Pharmacokinetic Analysis using LC-MS/MS.

Methodology:

  • Dosing and Sample Collection: Administer this compound orally to mice. At predetermined time points, collect blood via cardiac puncture into heparinized tubes and immediately harvest the brain.

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS) to create a uniform suspension.

  • Sample Extraction:

    • To a small volume of plasma or brain homogenate, add an internal standard.

    • Perform protein precipitation by adding a multiple volume of ice-cold acetonitrile.

    • Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the clear supernatant to an autosampler vial for injection.

    • Perform chromatographic separation using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound and its internal standard using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Construct a calibration curve using standards of known concentration. Determine the concentration of this compound in each sample and plot the concentration-time profile to calculate pharmacokinetic parameters like Cmax, Tmax, and t1/2.

This guide provides a foundational understanding of this compound's cellular and organismal behavior based on available preclinical data. Further research is required to elucidate the precise mechanisms of its cellular uptake and to provide a more comprehensive biodistribution profile across all major organs.

References

PQR530: An In-Depth Technical Guide to its Effect on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR).[1] As an ATP-competitive inhibitor, this compound targets all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes, making it a powerful tool for investigating the PI3K/Akt/mTOR signaling network and a promising therapeutic candidate in oncology and neurology. This guide provides a comprehensive overview of the downstream signaling effects of this compound, including quantitative data on target modulation, detailed experimental protocols, and visual representations of the affected pathways.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of PI3K and mTOR. This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers and neurological disorders.

The primary downstream consequences of this compound treatment are the inhibition of phosphorylation of key effector proteins. Notably, this compound has been shown to potently inhibit the phosphorylation of protein kinase B (PKB/Akt) at serine 473 (p-Akt S473) and the ribosomal protein S6 at serines 235 and 236 (p-S6 S235/236).[1] The inhibition of Akt phosphorylation disrupts a central node in the pathway, while the reduction in S6 phosphorylation is a key indicator of mTORC1 inhibition.

Quantitative Analysis of Downstream Signaling Inhibition

The potency of this compound in modulating downstream signaling has been quantified in various preclinical models. The following tables summarize the key inhibitory concentrations (IC50) and dissociation constants (Kd) reported in the literature.

Target Parameter Value Assay Reference
PI3KαKd0.84 nMKinase Assay[1]
mTORKd0.33 nMKinase Assay[1]
Cell Line Downstream Marker IC50 Assay Reference
A2058 (Melanoma)p-Akt (S473)70 nMIn-Cell Western[1]
A2058 (Melanoma)p-S6 (S235/236)70 nMIn-Cell Western[1]
Cancer Cell Line Panel (44 lines) Parameter Mean Value Assay Reference
Growth InhibitionGI50426 nMCell Proliferation Assay[1]

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the canonical PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K mTORC2 mTORC2 This compound->mTORC2 mTORC1 mTORC1 This compound->mTORC1 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt p-T308 TSC1_2 TSC1/2 Akt->TSC1_2 Survival Cell Survival Akt->Survival mTORC2->Akt p-S473 Rheb Rheb-GTP TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 S6 Ribosomal Protein S6 S6K1->S6 Proliferation Cell Growth & Proliferation S6->Proliferation eIF4E eIF4E eIF4E->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

In-Cell Western Assay for p-Akt and p-S6

This protocol is adapted from the methods used to determine the IC50 values of this compound on p-Akt (S473) and p-S6 (S235/236) in A2058 melanoma cells.

Materials:

  • A2058 melanoma cells

  • 96-well plates

  • This compound

  • Primary antibodies: Rabbit anti-p-Akt (S473), Mouse anti-p-S6 (S235/236), and corresponding total protein antibodies.

  • Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse IgG

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Formaldehyde (B43269)

  • Triton X-100

  • Phosphate-buffered saline (PBS)

  • Fluorescent imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed A2058 cells in 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 1-2 hours). Include a DMSO-only control.

  • Fixation: After treatment, remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Wash the cells with PBS and block with blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against p-Akt (S473) and p-S6 (S235/236) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20. Incubate with corresponding IRDye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash the cells and acquire images using a fluorescent imaging system. Quantify the fluorescence intensity for each well. Normalize the phosphoprotein signal to the total protein signal or cell number. Calculate IC50 values using appropriate software.

In_Cell_Western_Workflow cluster_0 Cell Culture & Treatment cluster_1 Immunostaining cluster_2 Data Acquisition & Analysis A Seed Cells in 96-well Plate B Treat with this compound A->B C Fixation B->C D Permeabilization C->D E Blocking D->E F Primary Antibody Incubation (p-Akt, p-S6) E->F G Secondary Antibody Incubation (IRDye-conjugated) F->G H Image Acquisition G->H I Quantification & IC50 Calculation H->I

Caption: Experimental workflow for the In-Cell Western assay.

In Vivo Xenograft Studies

The following provides a general framework for assessing the in vivo efficacy of this compound in mouse xenograft models, based on studies with OVCAR-3 (ovarian), SUDHL-6, and RIVA (lymphoma) cell lines.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell lines (OVCAR-3, SUDHL-6, RIVA)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

  • Materials for tissue collection and processing (for pharmacodynamic analysis)

Procedure:

  • Cell Implantation: Subcutaneously implant a defined number of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

  • Tumor Growth Monitoring: Continue to measure tumor volume and body weight throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissue. Process the tissue for analysis of downstream signaling markers (e.g., p-Akt, p-S6) by western blotting or immunohistochemistry to confirm target engagement in vivo.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of this compound.

Xenograft_Workflow A Cell Implantation (Subcutaneous) B Tumor Growth Monitoring A->B C Randomization B->C D This compound Treatment (Oral Gavage) C->D E Continued Tumor Measurement D->E F Tissue Collection (Pharmacodynamics) E->F G Data Analysis F->G

Caption: General workflow for in vivo xenograft studies.

Summary and Future Directions

This compound is a well-characterized dual PI3K/mTOR inhibitor that demonstrates potent and selective inhibition of the PI3K/Akt/mTOR signaling pathway. Its ability to penetrate the blood-brain barrier opens up therapeutic possibilities for central nervous system disorders in addition to its potential in oncology. The provided data and protocols serve as a valuable resource for researchers investigating the multifaceted roles of this signaling cascade.

Future research should focus on expanding the quantitative analysis of this compound's effects on a broader range of cancer cell lines and in various in vivo models. Proteomic and phosphoproteomic studies would provide a more global and unbiased view of the downstream signaling network affected by this compound, potentially identifying novel biomarkers of response and resistance. Furthermore, detailed investigation into the effects of this compound on other downstream effectors, such as 4E-BP1, will provide a more complete understanding of its mechanism of action. Clinical investigations will be crucial to translate the promising preclinical findings into tangible benefits for patients.

References

PQR530: A Technical Guide for Preclinical Neuro-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a variety of human cancers, including glioblastoma, making it a key therapeutic target.[2][3] this compound's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of primary and metastatic brain tumors.[1][4] This technical guide provides an in-depth overview of this compound for preclinical neuro-oncology studies, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of all PI3K isoforms and mTOR.[1] By doing so, it effectively blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The dual-targeting nature of this compound is advantageous as it can overcome the feedback loops that may arise from inhibiting only a single node in the pathway.

PI3K/mTOR Signaling Pathway

The following diagram illustrates the PI3K/mTOR signaling pathway and the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

PI3K/mTOR signaling pathway and this compound inhibition.

Quantitative Preclinical Data

While specific data for this compound in neuro-oncology models is emerging, the following tables summarize key in vitro parameters for this compound and efficacy data for the structurally related dual PI3K/mTOR inhibitor, PQR309, in glioblastoma cell lines.

Table 1: In Vitro Potency of this compound
ParameterValueCell LineReference
Kd (PI3Kα) 0.84 nM-[1]
Kd (mTOR) 0.33 nM-[1]
IC50 (p-Akt S473) 0.07 µMA2058 (Melanoma)[1]
Mean GI50 426 nM44 Cancer Cell Lines[1]
Table 2: In Vitro Efficacy of PQR309 in Glioblastoma Cell Lines
Cell LineIC50 (µM)AssayReference
U87 7.104CCK-8[2]
U251 11.986CCK-8[2]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87, U251)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% Triton X-100 in acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

  • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the PI3K/mTOR pathway.

Materials:

  • Glioblastoma cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunodeficient mice to evaluate the in vivo efficacy of this compound.[6][7]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Glioblastoma cells expressing luciferase (e.g., U87-luc)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane)

  • Bioluminescence imaging system

  • This compound formulation for oral administration

Procedure:

  • Anesthetize the mice and secure them in a stereotactic frame.

  • Create a small burr hole in the skull at the desired coordinates for intracranial injection.

  • Slowly inject 1 x 10^5 to 5 x 10^5 U87-luc cells in a small volume (e.g., 2-5 µL) into the brain parenchyma.

  • Suture the scalp incision.

  • Monitor tumor growth non-invasively using bioluminescence imaging.

  • Once tumors are established (detectable bioluminescent signal), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally at the desired dose and schedule.

  • Monitor tumor growth and the health of the mice regularly.

  • The primary endpoint is typically survival, with secondary endpoints including tumor growth inhibition as measured by bioluminescence.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key preclinical studies with this compound.

In Vitro Drug Screening Workflow

in_vitro_workflow start Start cell_culture Culture Glioblastoma Cell Lines start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for Pathway Analysis treatment->western_blot ic50 Determine IC50 viability_assay->ic50 end End ic50->end pathway_inhibition Confirm Target Inhibition western_blot->pathway_inhibition pathway_inhibition->end

Workflow for in vitro evaluation of this compound.
In Vivo Efficacy Study Workflow

in_vivo_workflow start Start orthotopic_model Establish Orthotopic Glioblastoma Model start->orthotopic_model tumor_monitoring Monitor Tumor Growth (Bioluminescence) orthotopic_model->tumor_monitoring randomization Randomize Mice into Treatment Groups tumor_monitoring->randomization treatment Administer this compound or Vehicle randomization->treatment efficacy_assessment Assess Efficacy (Tumor Growth, Survival) treatment->efficacy_assessment data_analysis Data Analysis efficacy_assessment->data_analysis end End data_analysis->end

Workflow for in vivo efficacy studies of this compound.

Conclusion

This compound is a promising brain-penetrant dual PI3K/mTOR inhibitor with significant potential for the treatment of neuro-oncological malignancies. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute preclinical studies to further evaluate its therapeutic efficacy. The provided workflows and diagrams offer a clear visual representation of the experimental processes involved in the preclinical assessment of this compound. Further investigation into its efficacy in a broader range of preclinical neuro-oncology models is warranted to support its clinical translation.

References

PQR530: A Potent Dual PI3K/mTOR Inhibitor for Autophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PQR530, a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2). Its ability to modulate the PI3K/Akt/mTOR signaling pathway makes it a valuable tool for studying autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This document outlines the mechanism of action of this compound, presents its key quantitative data, and provides detailed experimental protocols for its application in autophagy research.

Introduction to this compound

This compound is an ATP-competitive inhibitor that targets all Class I PI3K isoforms (α, β, γ, and δ) and both mTORC1 and mTORC2.[1][2] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is implicated in various diseases, including cancer and neurological disorders.[1][3] By inhibiting both PI3K and mTOR, this compound effectively blocks this signaling cascade at two critical nodes, leading to the induction of autophagy.[3][4] Autophagy is a catabolic process that is negatively regulated by mTOR, and its induction is a key mechanism for clearing aggregated proteins and damaged organelles.[3]

Mechanism of Action: Inducing Autophagy through PI3K/mTOR Inhibition

This compound's primary mechanism for inducing autophagy lies in its potent inhibition of the PI3K/Akt/mTOR signaling pathway. Under normal conditions, growth factors activate PI3K, which in turn activates Akt. Akt then activates mTORC1, a master regulator of cell growth and a potent inhibitor of autophagy. mTORC1 suppresses autophagy by phosphorylating and inactivating key components of the autophagy initiation complex, including ULK1 and ATG13.

By inhibiting both PI3K and mTORC1/2, this compound leads to the dephosphorylation and activation of the ULK1 complex, thereby initiating the formation of the phagophore, the precursor to the autophagosome. This initiates the cascade of events leading to the sequestration of cytoplasmic material and its eventual degradation upon fusion with lysosomes.

PQR530_Mechanism_of_Action This compound This compound PI3K PI3K This compound->PI3K mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 Akt Akt (PKB) PI3K->Akt Akt->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->Akt Autophagy Autophagy ULK1_complex->Autophagy CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth

Caption: this compound's mechanism of action in inducing autophagy.

Quantitative Data for this compound

The following tables summarize the key in vitro potency and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibition

TargetKd (nM)
PI3Kα0.84[5]
mTOR0.33[5]

Table 2: Cellular Activity

Cell LineAssayIC50 / GI50Reference
A2058 Melanomap-Akt (S473) Inhibition0.07 µM[1][4]
A2058 Melanomap-S6 (S235/236) Inhibition0.07 µM[1][4]
44 Cancer Cell LinesGrowth InhibitionMean GI50 of 426 nM[1][4]

Experimental Protocols for Studying Autophagy with this compound

The following are detailed protocols for assessing this compound-induced autophagy in cell culture.

General Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells of interest in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations. A concentration range of 0.1 to 1 µM is a good starting point for most cell lines, based on its cellular IC50 values.[1][4]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period. A time course of 6, 12, 24, and 48 hours is recommended to determine the optimal time for autophagy induction.

Western Blotting for LC3-II and p62/SQSTM1

This protocol is for detecting changes in the levels of the key autophagy markers, LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded during the process).

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel for optimal separation of LC3-I and LC3-II. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62/SQSTM1 levels are indicative of autophagy induction.

Western_Blot_Workflow cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting cluster_3 Data Analysis start Seed Cells treat Treat with this compound (0.1 - 1 µM, 6-48h) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE quantify->sds transfer Western Transfer sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-LC3, anti-p62, anti-Actin) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Densitometry Analysis (LC3-II/LC3-I ratio, p62 levels) detect->analyze

Caption: Experimental workflow for Western blot analysis of autophagy markers.
Autophagic Flux Assay

An increase in LC3-II levels can indicate either an increase in autophagosome formation or a blockage in their degradation. An autophagic flux assay distinguishes between these two possibilities. This is achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.

  • Cell Treatment: Treat cells with this compound as described in section 4.1. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20-50 µM Chloroquine) to a subset of the wells.

  • Sample Preparation and Western Blotting: Proceed with cell lysis, protein quantification, and Western blotting for LC3 as described in section 4.2.

  • Data Analysis: Compare the LC3-II levels in cells treated with this compound alone to those co-treated with this compound and the lysosomal inhibitor. A further increase in LC3-II levels in the presence of the lysosomal inhibitor indicates that this compound is inducing autophagic flux (i.e., the entire process from autophagosome formation to degradation).

Autophagic_Flux_Logic This compound This compound Treatment Autophagosome_Formation Increased Autophagosome Formation This compound->Autophagosome_Formation Further_LC3II_Accumulation Further LC3-II Accumulation This compound->Further_LC3II_Accumulation Lysosomal_Inhibitor Lysosomal Inhibitor (e.g., Bafilomycin A1) Lysosomal_Degradation Lysosomal Degradation of Autophagosomes Lysosomal_Inhibitor->Lysosomal_Degradation blocks Lysosomal_Inhibitor->Further_LC3II_Accumulation LC3II_Accumulation LC3-II Accumulation Autophagosome_Formation->LC3II_Accumulation leads to LC3II_Accumulation->Lysosomal_Degradation is cleared by Conclusion Conclusion: This compound induces autophagic flux Further_LC3II_Accumulation->Conclusion

Caption: Logical relationship in an autophagic flux assay.

Conclusion

This compound is a powerful research tool for investigating the role of the PI3K/mTOR pathway in autophagy. Its dual inhibitory action provides a robust method for inducing autophagy, which can be effectively monitored using the detailed protocols provided in this guide. By carefully designing and executing these experiments, researchers can gain valuable insights into the complex regulation of autophagy and its implications in health and disease.

References

PQR530: A Technical Guide to its Role in Inhibiting Tumor Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent driver in the progression of malignant tumors. PQR530 has emerged as a potent, ATP-competitive, orally bioavailable, and brain-penetrant dual inhibitor of all PI3K isoforms and mTOR complexes 1 and 2 (mTORC1/2). This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy in inhibiting tumor cell proliferation, and detailed protocols for key experimental procedures to evaluate its activity.

Introduction: The PI3K/mTOR Pathway and this compound

The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. This compound is a second-generation small molecule inhibitor designed to potently and selectively block this pathway at two crucial nodes: PI3K and mTOR. Its dual-action mechanism offers a comprehensive blockade of downstream signaling, potentially overcoming resistance mechanisms associated with single-target inhibitors.

Chemical Properties of this compound

This compound, chemically known as (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, is a 1,3,5-triazine (B166579) derivative. Its structure is optimized for high potency, selectivity, and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding sites of PI3K and mTOR kinases, thereby inhibiting their catalytic activity. This dual inhibition prevents the phosphorylation of key downstream effectors, leading to the suppression of signals that promote cell growth and survival.

The inhibition of PI3K by this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of AKT (also known as Protein Kinase B or PKB). The subsequent inhibition of mTORC1 and mTORC2 by this compound further disrupts the signaling cascade. mTORC1 inhibition leads to reduced phosphorylation of downstream targets like ribosomal protein S6 (S6) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression. mTORC2 inhibition primarily blocks the phosphorylation of AKT at serine 473, which is required for its full activation.

PQR530_Signaling_Pathway cluster_membrane cluster_cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT p-Ser473 S6 p-S6 mTORC1->S6 Phosphorylation Cell_Growth Cell Growth & Proliferation S6->Cell_Growth PQR530_PI3K This compound PQR530_PI3K->PI3K PQR530_mTOR This compound PQR530_mTOR->mTORC2 PQR530_mTOR->mTORC1

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Quantitative Data on this compound Efficacy

The potency and efficacy of this compound have been demonstrated in various preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound
TargetAssay TypeValueReference
PI3KαBinding Affinity (Kd)0.84 nM[1]
mTORBinding Affinity (Kd)0.33 nM[1]
p-AKT (Ser473) & p-S6 (Ser235/236)Cellular IC50 (A2058 melanoma cells)0.07 µM[2]
44 Cancer Cell LinesMean Growth Inhibition (GI50)426 nM[2]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeCell LineDosing RegimenOutcomeReference
Ovarian CancerOVCAR-3Daily, oral administrationSignificant decrease in tumor growth[3]
LymphomaSUDHL-6Daily, oral administrationSignificant decrease in tumor growth
LymphomaRIVADaily, oral administrationSignificant decrease in tumor growth

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-proliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4]

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (or Vehicle) incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate end End read_plate->end

Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cultured cells with various concentrations of this compound for a specified time. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescence reagent and visualize the protein bands using an imaging system.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Caption: General workflow for Western blot analysis.
In Vivo Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 4-6 weeks old)

  • Cancer cell line (e.g., OVCAR-3, SUDHL-6)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the chosen cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = (width)² x length/2).

  • Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The study endpoint is typically reached when tumors in the control group reach a predetermined size.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

Xenograft_Model_Workflow start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Monitor Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization drug_admin Administer this compound (or Vehicle) randomization->drug_admin monitoring Monitor Tumor Volume & Body Weight drug_admin->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: Workflow for a subcutaneous xenograft study.

Conclusion

This compound is a highly potent dual PI3K/mTOR inhibitor with significant anti-proliferative activity in a broad range of cancer cell lines and in vivo tumor models. Its ability to comprehensively block the PI3K/mTOR signaling pathway makes it a promising candidate for further development in oncology. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar targeted therapies.

References

PQR530: A Technical Guide to Overcoming Drug Resistance Through Dual PI3K/mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of drug resistance remains a primary obstacle in oncology, limiting the long-term efficacy of both cytotoxic and targeted therapies. Cancer cells can acquire resistance through various mechanisms, frequently involving the activation of pro-survival signaling pathways. One of the most critical pathways implicated in therapeutic resistance is the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway.[1][2][3] Its aberrant activation is a common feature in many human cancers and has been shown to drive the progression of malignant tumors.[4] PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor that simultaneously targets all class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[4][5] This whitepaper provides a technical overview of this compound, its mechanism of action, and its potential to overcome drug resistance, supported by preclinical data, detailed experimental protocols, and pathway visualizations.

The Role of the PI3K/mTOR Pathway in Drug Resistance

The PI3K/AKT/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[3] Hyperactivation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis. Furthermore, this pathway plays a significant role in both intrinsic and acquired resistance to a wide range of anticancer therapies.[1][2]

Mechanisms by which PI3K/mTOR pathway activation confers resistance include:

  • Bypass Signaling: Cancer cells can activate the PI3K pathway to circumvent the effects of drugs targeting other signaling cascades, such as the MAPK pathway or hormone receptors.

  • Survival Signal Upregulation: The pathway promotes the expression of anti-apoptotic proteins, allowing cancer cells to survive the stress induced by chemotherapy or other targeted agents.

  • Feedback Loop Activation: Inhibition of one node in a signaling network can sometimes lead to the compensatory activation of another. For instance, resistance to mTORC1 inhibitors can be mediated by a feedback loop that activates PI3K signaling.[6]

Dual inhibition of both PI3K and mTOR, as achieved by this compound, is a promising strategy to overcome these resistance mechanisms by providing a more comprehensive and durable blockade of the pathway.[7]

This compound: A Potent Dual Pan-PI3K/mTORC1/2 Inhibitor

This compound is an ATP-competitive inhibitor designed to potently and selectively block all PI3K isoforms and both mTOR complexes.[4] Its dual-targeting mechanism is critical for shutting down the pathway's activity and preventing the feedback activation of AKT that can occur with mTORC1-only inhibitors.[6] Preclinical studies have demonstrated its anti-tumor effects both in vitro and in vivo.[5] A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a candidate for treating primary and metastatic brain cancers.[4][6]

This compound's Potential in Overcoming Drug Resistance

While direct studies of this compound overcoming resistance to other specific agents are emerging, the broader class of dual PI3K/mTOR inhibitors has shown significant promise in this area. For example, in preclinical models of HER2-positive breast cancer, inhibiting the PI3K pathway has been shown to overcome resistance to trastuzumab.[1] Similarly, PI3K pathway inhibitors can block the development of resistance to CDK4/6 inhibitors in ER-positive breast cancer.[2]

The mechanism by which this compound can overcome resistance is illustrated below. By comprehensively inhibiting the PI3K/mTOR pathway, this compound can shut down the escape routes that cancer cells use to survive initial therapy. This suggests a strong rationale for using this compound in combination with other targeted therapies or chemotherapies to either prevent the onset of resistance or treat tumors that have already become refractory.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: this compound Binding Affinity and Enzymatic Inhibition

Target Metric Value Reference
PI3Kα Kd 0.84 nM [4]

| mTOR | Kd | 0.33 nM |[4] |

Table 2: this compound Cellular Activity

Cell Line Assay Metric Value Reference
A2058 Melanoma p-PKB (Ser473) Inhibition IC50 0.07 µM [4]
A2058 Melanoma p-S6 (Ser235/236) Inhibition IC50 0.07 µM [4][5]

| 44 Cancer Cell Lines | Growth Inhibition | Mean GI50 | 426 nM |[4][5] |

Signaling Pathways and Experimental Workflows

PI3K_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt Phosphorylates mtorc1 mTORC1 akt->mtorc1 mtorc2 mTORC2 mtorc2->akt Phosphorylates (Full Activation) s6k S6K mtorc1->s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 proliferation Cell Growth, Proliferation, Survival s6k->proliferation eif4ebp1->proliferation This compound This compound This compound->pi3k This compound->mtorc2 This compound->mtorc1

Caption: this compound inhibits the PI3K/mTOR pathway at multiple key nodes.

Experimental_Workflow cluster_0 Phase 1: Develop Resistant Model cluster_1 Phase 2: Test this compound Efficacy cluster_2 Phase 3: Assess Outcomes start Parental Cancer Cell Line culture Continuous Culture with Increasing Doses of Drug A start->culture resistant Drug A-Resistant Cell Line culture->resistant treat Treat Resistant Cells resistant->treat group1 Control group2 Drug A group3 This compound group4 Drug A + this compound viability Cell Viability Assay (e.g., MTT, CTG) group1->viability apoptosis Apoptosis Assay (e.g., Annexin V) group1->apoptosis western Western Blot (Signaling Analysis) group1->western group2->viability group2->apoptosis group2->western group3->viability group3->apoptosis group3->western group4->viability group4->apoptosis group4->western

Caption: Workflow for testing this compound's ability to overcome drug resistance.

Resistance_Mechanism cluster_overcome Overcoming Resistance initial_tx Initial Therapy (e.g., Drug A) target_pathway Target Pathway initial_tx->target_pathway Inhibits tumor_cell Tumor Cell tumor_cell->target_pathway pi3k_pathway PI3K/mTOR Bypass Pathway tumor_cell->pi3k_pathway resistance Acquired Resistance (Cell Survival & Proliferation) target_pathway->resistance Blockade leads to... pi3k_pathway->resistance Activation leads to... apoptosis Apoptosis / Sensitivity Restored pi3k_pathway->apoptosis Inhibition Restores Sensitivity This compound This compound Treatment This compound->pi3k_pathway Inhibits

Caption: this compound overcomes resistance by blocking bypass signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of drug-sensitive and drug-resistant cancer cells.

  • Cell Seeding: Seed parental and drug-resistant cells in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound, the resistance-inducing drug (Drug A), and a combination of both in culture medium. Remove the overnight medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Western Blotting for Pathway Analysis

This protocol is used to confirm the inhibition of the PI3K/mTOR pathway by this compound.

  • Cell Culture and Lysis: Culture cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT Ser473, total AKT, p-S6 Ser235/236, total S6, and β-actin as a loading control) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

In Vivo Xenograft Model of Acquired Resistance

This protocol evaluates the efficacy of this compound in a preclinical animal model of drug resistance.

  • Tumor Implantation: Subcutaneously inject 5-10 million drug-resistant cancer cells (e.g., established from the in vitro model) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment groups (e.g., Vehicle, Drug A, this compound, Drug A + this compound).

  • Drug Administration: Administer this compound orally (p.o.) daily at a predetermined dose (e.g., 50 mg/kg). Administer Drug A according to its established protocol. Treat the vehicle group with the corresponding drug delivery vehicle.

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the overall health and behavior of the animals.

  • Endpoint and Tissue Collection: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Excise the tumors, weigh them, and process them for downstream analysis (e.g., histology, Western blotting).

  • Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effects.

Conclusion

The activation of the PI3K/AKT/mTOR signaling pathway is a cornerstone of therapeutic resistance in a multitude of cancers. As a potent, brain-penetrant dual inhibitor of PI3K and mTOR, this compound holds significant promise as a therapeutic agent to overcome this challenge. By delivering a comprehensive blockade of this critical survival pathway, this compound has the potential to re-sensitize resistant tumors to existing therapies and prevent the emergence of acquired resistance. The preclinical data and mechanistic rationale strongly support the continued investigation of this compound in combination therapies for patients with advanced, drug-resistant malignancies. Further clinical trials are warranted to validate its efficacy in overcoming resistance and improving patient outcomes.

References

PQR530: A Technical Guide to its Apoptotic Effects in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR530, also known as Bimiralisib, is a potent, orally bioavailable dual pan-phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor. Aberrant activation of the PI3K/Akt/mTOR signaling pathway is a frequent event in tumorigenesis, contributing to cell proliferation, survival, and resistance to therapy. By targeting key nodes in this critical pathway, this compound has demonstrated significant preclinical and clinical activity, primarily through the induction of cell cycle arrest and apoptosis in a variety of cancer models. This technical guide provides an in-depth overview of the mechanisms by which this compound elicits its apoptotic effects, detailed experimental protocols for assessing its activity, and a summary of its efficacy across different cancer cell lines.

Introduction to this compound and the PI3K/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, metabolism, and survival[1][2][3]. Dysregulation of this pathway is a common hallmark of many human cancers, making it a prime target for therapeutic intervention[1]. This compound is a second-generation PI3K/mTOR inhibitor designed to overcome some of the limitations of earlier compounds, such as poor brain penetration[4][5]. It acts as an ATP-competitive inhibitor of all class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes, mTORC1 and mTORC2[6][7]. This dual inhibition leads to a more comprehensive blockade of the pathway, potentially resulting in enhanced anti-tumor activity and reduced opportunities for resistance.

Mechanism of Action: this compound-Induced Apoptosis

This compound's primary mechanism for inducing cell death is through the activation of the intrinsic apoptotic pathway. This is achieved by modulating the expression and activity of key apoptosis-regulating proteins downstream of the PI3K/Akt/mTOR axis.

Inhibition of Pro-Survival Signaling

The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, such as Bad, and by promoting the expression of anti-apoptotic proteins, like those in the Bcl-2 family[8]. By inhibiting PI3K and the downstream kinase Akt, this compound prevents the phosphorylation of these targets. This leads to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bad) and a decrease in the expression of anti-apoptotic members (e.g., Bcl-2, Bcl-xL)[9][10]. The altered balance between pro- and anti-apoptotic Bcl-2 family proteins results in increased mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic cascade.

Caspase Activation

Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm. This event triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9, the initiator caspase in the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis[11]. This includes the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis[12]. Studies have shown that treatment with this compound leads to a significant increase in the levels of cleaved caspase-3 and cleaved PARP in sensitive cancer cells[9][10].

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

PQR530_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits mTORC2->Akt Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bad->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Membrane Bax->Mito Permeabilizes CytoC Cytochrome c Apoptosome Apoptosome CytoC->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Mito->CytoC Releases

Caption: this compound inhibits PI3K and mTOR, leading to apoptosis.

Quantitative Data on this compound's Apoptotic Effects

The efficacy of this compound in inducing apoptosis varies across different cancer cell lines, often correlating with the mutational status of the PI3K/Akt/mTOR pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
CNE1Nasopharyngeal Carcinoma0.008617 - 0.6002 (range in 14 cell lines)[13]
HNE1Nasopharyngeal Carcinoma0.008617 - 0.6002 (range in 14 cell lines)[13]
HK-1Nasopharyngeal Carcinoma0.01342[13]
C666-1Nasopharyngeal Carcinoma0.01495[13]
U87Glioblastoma7.104[9]
U251Glioblastoma11.986[9]
HTB-26Breast Cancer10 - 50 (range)[4]
PC-3Pancreatic Cancer10 - 50 (range)[4]
HepG2Hepatocellular Carcinoma10 - 50 (range)[4]
HCT116Colorectal Cancer22.4[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound.

Cell Viability Assay (MTT/XTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V- and PI-positive.

The following diagram illustrates the experimental workflow for the Annexin V/PI apoptosis assay:

AnnexinV_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (and vehicle control) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min in the dark at RT stain->incubate analysis Analyze by Flow Cytometry incubate->analysis end End: Quantify Apoptosis analysis->end

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Western Blot Analysis

This technique is used to detect changes in the expression levels of apoptosis-related proteins.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in a range of cancer cell types through the dual inhibition of the PI3K and mTOR signaling pathways. Its ability to modulate key apoptosis-regulating proteins, including the Bcl-2 family and caspases, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the apoptotic effects of this compound and to explore its efficacy in various preclinical models. The quantitative data presented highlight the potency of this compound and can inform the design of future studies aimed at optimizing its clinical application. As our understanding of the intricate signaling networks that govern cell survival and death continues to grow, targeted therapies like this compound will undoubtedly play an increasingly important role in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for PQR530 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of class I phosphoinositide 3-kinases (PI3Ks) and the mechanistic target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3] As an ATP-competitive inhibitor, this compound effectively blocks the PI3K/mTOR signaling pathway, which is frequently hyperactivated in cancer and other diseases, playing a crucial role in cell growth, proliferation, survival, and metabolism.[3][4] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to assess its biological activity and mechanism of action.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of all PI3K isoforms and mTOR. The PI3K/mTOR signaling cascade is a critical intracellular pathway that regulates numerous cellular functions.[4] Dysregulation of this pathway is a hallmark of many cancers.[4] this compound's dual-inhibitor nature allows it to target the pathway at two critical nodes, PI3K and mTOR, leading to a comprehensive blockade of downstream signaling. This inhibition prevents the phosphorylation of key downstream effectors such as protein kinase B (PKB, also known as Akt) and ribosomal protein S6 (S6), ultimately leading to reduced cell proliferation and survival.[1][2][5]

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound
TargetAssay TypeValueReference
PI3KαDissociation Constant (Kd)0.84 nM[2]
mTORDissociation Constant (Kd)0.33 nM[2]
PI3KαInhibition Constant (Ki)~11 nM[3]
mTORInhibition Constant (Ki)~7.4 nM[3]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
AssayCell LineEndpointValueReference
Downstream Signaling InhibitionA2058 MelanomaIC50 (pPKB/Akt at Ser473)0.07 µM[1][2][5]
Downstream Signaling InhibitionA2058 MelanomaIC50 (pS6 at Ser235/236)0.07 µM[1][2][5]
Cell Growth Inhibition44 Cancer Cell Line PanelMean GI50426 nM[1][2]

Signaling Pathway Diagram

PQR530_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates S6 S6 S6K1->S6 Phosphorylates Cell_Growth Cell Growth & Proliferation S6->Cell_Growth Promotes 4EBP1->Cell_Growth Inhibits (when unphosphorylated) PQR530_PI3K This compound PQR530_PI3K->PI3K PQR530_mTOR This compound PQR530_mTOR->mTORC2 PQR530_mTOR->mTORC1

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound on the viability of cancer cells using a colorimetric MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A2058 melanoma)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (Serial Dilutions) Incubate_24h->Treat_this compound Incubate_72h Incubate 72h Treat_this compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate GI50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of the PI3K/mTOR pathway.

Materials:

  • Cancer cell line of interest (e.g., A2058 melanoma)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow Start Start Cell_Culture Cell Seeding & Treatment with this compound Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative activity in a range of cancer cell lines. The protocols provided herein offer a framework for researchers to investigate the in vitro efficacy and mechanism of action of this compound. These assays are fundamental for characterizing the cellular response to this compound and can be adapted for various research applications in oncology and other fields where the PI3K/mTOR pathway is implicated.

References

Application Notes and Protocols for PQR530 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR530 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of pan-Class I phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2). Its ability to cross the blood-brain barrier makes it a candidate for investigation in both peripheral tumors and central nervous system malignancies. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway. These application notes provide detailed protocols and available data for the use of this compound in preclinical mouse xenograft models.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the recruitment and activation of Akt (also known as protein kinase B or PKB). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTORC1 complex, which promotes protein synthesis and cell growth by phosphorylating substrates like the ribosomal protein S6. This compound's dual-inhibitory function blocks this cascade at two crucial nodes, PI3K and mTOR, leading to a potent suppression of tumor cell proliferation and survival.

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6 Ribosomal Protein S6 mTORC1->S6 phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Growth & Survival S6->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

This compound Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

In Vivo Efficacy and Dosage in Mouse Xenograft Models

This compound has demonstrated significant anti-tumor activity in various mouse xenograft models. Daily oral administration has been shown to effectively decrease tumor growth.

Summary of In Vivo Studies
Xenograft ModelCell LineMouse StrainAdministration RouteDosage RegimenEfficacy
Ovarian CancerOVCAR-3BAL

Application Notes and Protocols: PQR530 Dissolution for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PQR530 is a potent, orally bioavailable, and brain-penetrable dual inhibitor of class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6][7] Dysregulation of this pathway is a common feature in various cancers, making it a key target for therapeutic intervention.[2][3][8] These application notes provide detailed protocols for the proper dissolution and use of this compound in in vitro cell culture experiments to ensure reliable and reproducible results.

Data Presentation

This compound Solubility and Stability
Solvent/VehicleSolubilityStorage of Stock SolutionStability of Aqueous Solution
Dimethyl Sulfoxide (DMSO) ~10 mg/mL[9], 33.33 mg/mL (with ultrasonication)[1]≥ 1 year at -20°C, ≥ 2 years at -80°C[1]Not Applicable
Dimethylformamide (DMF) ~30 mg/mL[9]Not specified, but expected to be stableNot recommended for storage more than one day[9]
Aqueous Buffer (e.g., PBS, pH 7.2) Sparingly soluble[9]Not recommendedNot recommended for storage more than one day[9]
1:3 DMF:PBS (pH 7.2) ~0.33 mg/mL[9]Not recommendedNot recommended for storage more than one day[9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mL (suspended solution)[1]Not specified for in vitro useNot specified for in vitro use

Experimental Protocols

Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (crystalline solid, FW: 407.4 g/mol )[9]

  • Anhydrous or newly opened, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[1]

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 4.074 mg of this compound.

  • Dissolution:

    • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO (e.g., 1 mL for a 10 mM solution).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect to ensure the solution is clear and free of particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the high-concentration DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Sterile pipettes and tips

Procedure:

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

    • For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium (e.g., add 1 µL of 10 mM this compound to 1 mL of medium).

  • Application to Cells:

    • Remove the old medium from your cell culture plates.

    • Add the freshly prepared this compound-containing medium (or vehicle control medium) to the cells.

    • Gently swirl the plates to ensure even distribution.

    • Incubate the cells for the desired experimental duration.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound (Crystalline Solid) add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Pre-warmed Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway This compound Inhibition of the PI3K/mTOR Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Phosphorylates Transcription Gene Transcription S6K->Transcription Growth Cell Growth S6K->Growth eIF4E->Growth This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Proliferation Cell Proliferation Transcription->Proliferation

Caption: this compound dually inhibits PI3K and mTOR signaling pathways.

References

Application Notes and Protocols for PQR530 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of pan-class I phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By simultaneously targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway.

These application notes provide a framework for investigating the synergistic potential of this compound in combination with other cancer therapies, including chemotherapy, targeted agents, and immunotherapy. While clinical data on this compound combinations is emerging, the provided protocols and data from analogous dual PI3K/mTOR inhibitors offer a strong foundation for preclinical research and development.

Rationale for Combination Therapies

The use of this compound in combination with other anticancer agents is underpinned by several key biological rationales:

  • Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies through the activation of alternative survival pathways. The PI3K/AKT/mTOR pathway is a common mechanism of resistance to both chemotherapy and targeted therapies.[1] Combining this compound can resensitize resistant tumors to these agents.

  • Synergistic Cytotoxicity: By targeting multiple, non-overlapping pathways essential for tumor survival, combination therapies can lead to synergistic or additive cell killing, achieving greater efficacy than either agent alone.

  • Modulation of the Tumor Microenvironment: The PI3K/mTOR pathway plays a role in regulating the tumor microenvironment, including angiogenesis and immune responses. This compound may enhance the efficacy of immunotherapies by modulating the functions of immune cells.

  • Lowering Effective Doses: Synergistic interactions may allow for the use of lower doses of each agent, potentially reducing treatment-related toxicities while maintaining or enhancing therapeutic efficacy.

Quantitative Data Summary

Due to the limited availability of published combination data specifically for this compound, the following tables summarize representative quantitative data from preclinical studies of other dual PI3K/mTOR inhibitors (e.g., BEZ235, Gedatolisib) in combination with various cancer therapies. This data illustrates the potential for synergistic interactions and provides a benchmark for interpreting results from this compound combination studies.

Table 1: In Vitro Synergy of Dual PI3K/mTOR Inhibitors with Chemotherapy

Cancer TypeCell LineCombination AgentConcentration Range (Inhibitor)Concentration Range (Chemotherapy)Combination Index (CI)Synergy LevelReference
Non-Small Cell Lung CancerA549/DDP (Cisplatin-resistant)Cisplatin (B142131)0.01 - 1 µg/ml0.1 - 10 µg/ml0.23 (at 10:1 ratio)Strong Synergy[2]
Endometrial CarcinomaHEC-1ACarboplatin (B1684641)Not SpecifiedNot Specified< 1Synergy[3]
LeiomyosarcomaSKLMS1Doxorubicin0 - 1000 nMNot Specified< 1Synergy

Table 2: In Vivo Tumor Growth Inhibition with Dual PI3K/mTOR Inhibitor Combinations

Cancer ModelCombination AgentDosing Regimen (Inhibitor)Dosing Regimen (Combination Agent)Tumor Growth Inhibition (TGI) vs. ControlTGI (Combination) vs. Single AgentsReference
Endometrial Cancer (PDX)CarboplatinNot SpecifiedNot SpecifiedSignificantly increasedSignificantly greater than single agents[3]
Glioblastoma (Orthotopic)TemozolomideNot SpecifiedNot SpecifiedSignificantly increasedNot Specified
Non-Small Cell Lung Cancer (Xenograft)CisplatinNot SpecifiedNot SpecifiedSignificantly increasedSignificantly greater than single agents[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the rationale for its use in combination therapies.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits Combination_Therapy_Rationale This compound This compound PI3K_mTOR_Pathway PI3K/AKT/mTOR Pathway This compound->PI3K_mTOR_Pathway inhibits Synergy Synergistic Tumor Cell Killing This compound->Synergy Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage Chemotherapy->Synergy TargetedTherapy Targeted Therapy (e.g., EGFRi, BRAFi) Other_Oncogenic_Pathway Other Oncogenic Pathways TargetedTherapy->Other_Oncogenic_Pathway inhibits TargetedTherapy->Synergy TumorCell Tumor Cell PI3K_mTOR_Pathway->TumorCell promotes survival Other_Oncogenic_Pathway->TumorCell promotes survival Apoptosis Apoptosis DNA_Damage->Apoptosis Synergy->Apoptosis enhances In_Vitro_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plates Start->SeedCells PrepareDrugs Prepare Serial Dilutions of this compound & Combination Agent SeedCells->PrepareDrugs TreatCells Treat Cells with Drug Combination Matrix PrepareDrugs->TreatCells Incubate Incubate for 72 hours TreatCells->Incubate AssessViability Assess Cell Viability (e.g., CellTiter-Glo) Incubate->AssessViability AnalyzeData Data Analysis: Calculate IC50 & Combination Index AssessViability->AnalyzeData End End AnalyzeData->End In_Vivo_Workflow Start Start ImplantTumors Implant Tumor Cells into Mice Start->ImplantTumors RandomizeMice Randomize Mice into Treatment Groups ImplantTumors->RandomizeMice AdministerDrugs Administer this compound & Combination Agent RandomizeMice->AdministerDrugs Monitor Monitor Tumor Growth & Body Weight AdministerDrugs->Monitor Endpoint Reach Study Endpoint Monitor->Endpoint AnalyzeData Analyze Tumor Growth Inhibition Data Endpoint->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for Studying PI3K Signaling in Primary Neurons with PQR530

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of a multitude of cellular processes in the central nervous system, including neuronal survival, growth, proliferation, and synaptic plasticity.[1][2] Dysregulation of the PI3K/Akt/mTOR cascade is implicated in various neurological disorders, making it a key target for therapeutic development.[3] PQR530 is a potent, ATP-competitive, orally bioavailable, and brain-penetrant dual inhibitor of all PI3K isoforms and the mTORC1 and mTORC2 complexes.[4][5] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of PI3K/mTOR signaling in both in vitro and in vivo neurological models.[5]

These application notes provide a comprehensive guide for utilizing this compound to study PI3K signaling in primary neuron cultures. This document includes detailed protocols for cell culture, inhibitor treatment, and downstream analysis, as well as key quantitative data and visual representations of the signaling pathway and experimental workflows.

Data Presentation

This compound Inhibitor Profile
ParameterValueCell Line/SystemReference
Binding Affinity (Kd)
PI3Kα0.84 nMBiochemical Assay
mTOR0.33 nMBiochemical Assay
Inhibitory Concentration (IC50)
pAkt (Ser473)0.07 µMA2058 Melanoma Cells
pS6 (Ser235/236)0.07 µMA2058 Melanoma Cells
Growth Inhibition (GI50)
Mean GI50426 nM44 Cancer Cell Line Panel

Note: IC50 values in primary neurons may vary. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal culture and experimental conditions.

Key PI3K/mTOR Pathway Targets for Western Blot Analysis
Target ProteinPhosphorylation Site(s)Role in Pathway
Akt (PKB) Serine 473 (Ser473)Full activation, downstream of PI3K and mTORC2
Threonine 308 (Thr308)Partial activation, downstream of PI3K
mTOR Serine 2448 (Ser2448)Activation of mTORC1 complex
S6 Ribosomal Protein Serine 235/236Downstream effector of mTORC1, indicator of translational regulation
4E-BP1 Threonine 37/46Downstream effector of mTORC1, inhibitor of translation initiation

Mandatory Visualizations

PI3K/mTOR Signaling Pathway in Neurons

PI3K_mTOR_Pathway GF Growth Factors (e.g., BDNF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pThr308 mTORC1 mTORC1 Akt->mTORC1 Survival Neuronal Survival & Growth Akt->Survival mTORC2 mTORC2 mTORC2->Akt pSer473 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy S6 Ribosomal Protein S6 S6K1->S6 Translation Protein Synthesis & Translation S6->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway in neurons and points of inhibition by this compound.

Experimental Workflow for this compound Treatment and Analysis in Primary Neurons

Experimental_Workflow Culture 1. Primary Neuron Culture (e.g., Cortical or Hippocampal) Treatment 2. This compound Treatment (Dose-response & Time-course) Culture->Treatment Lysis 3. Cell Lysis (Protein Extraction) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification WB 5. Western Blot Analysis Quantification->WB Analysis 6. Data Analysis (Densitometry) WB->Analysis

Caption: Workflow for studying PI3K signaling with this compound in primary neurons.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.[6][7]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM/F12 medium

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • Sterile conical tubes (15 mL and 50 mL)

  • Cell culture plates or coverslips

Procedure:

  • Plate Coating:

    • Coat culture surfaces with 10 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

    • Wash plates three times with sterile water and allow to air dry.

    • For enhanced neuronal attachment, coat with 2 µg/mL laminin for at least 2 hours at 37°C before plating.

  • Dissection and Dissociation:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the cortices from E18 rat pup brains in ice-cold dissection buffer (e.g., HBSS).

    • Mince the cortical tissue into small pieces.

    • Digest the tissue with 0.25% trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.

    • Stop the digestion by adding an equal volume of DMEM containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Plating and Maintenance:

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a density of 1-2 x 10^5 cells/cm² on the pre-coated culture surfaces.

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.

    • Change half of the medium every 3-4 days. Neurons are typically ready for experiments between 7-10 days in vitro (DIV).

Protocol 2: this compound Treatment of Primary Neurons

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Primary neuron cultures (DIV 7-10)

  • Pre-warmed complete Neurobasal medium

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in pre-warmed complete Neurobasal medium to achieve the desired final concentrations for your experiment.

    • Note: It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in the culture medium to prevent solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Treatment of Neurons:

    • For a dose-response experiment, a suggested starting range is 10 nM to 10 µM. Based on IC50 values in other cell types, a range of 50 nM to 1 µM is likely to show significant pathway inhibition.

    • For a time-course experiment, treatment durations can range from 30 minutes to 24 hours, depending on the specific downstream target being investigated.

    • Carefully remove half of the medium from each well of the cultured neurons and replace it with an equal volume of the this compound working solution (or vehicle control).

    • Incubate the neurons for the desired duration at 37°C in a humidified 5% CO₂ incubator.

Protocol 3: Western Blot Analysis of PI3K Pathway Inhibition

This protocol outlines the steps for analyzing the phosphorylation status of key PI3K pathway proteins following this compound treatment.[8][9]

Materials:

  • Treated primary neuron cultures

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-pAkt (Ser473), anti-Akt, anti-pS6 (Ser235/236), anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • After treatment, place the culture plates on ice and aspirate the medium.

    • Wash the neurons twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 20-30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer and sample buffer.

    • Denature the protein samples by boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated and total proteins. Normalize the results to a loading control (e.g., GAPDH).

Conclusion

This compound is a powerful and specific tool for the investigation of PI3K/mTOR signaling in primary neurons. Its brain-penetrant nature also makes it suitable for correlating in vitro findings with in vivo studies. The protocols and data provided in these application notes offer a robust framework for researchers to design and execute experiments aimed at elucidating the complex role of the PI3K pathway in neuronal function and disease. As with any experimental system, optimization of specific parameters such as inhibitor concentration and treatment duration for your particular primary neuron culture is recommended for achieving the most reliable and reproducible results.

References

PQR530: Application in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2). As an ATP-competitive inhibitor, it demonstrates significant potential in oncology by targeting the frequently overactivated PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. High-throughput screening (HTS) methodologies are essential for the discovery and characterization of kinase inhibitors like this compound, enabling the rapid assessment of large compound libraries to identify potent and selective modulators of this critical cancer pathway.

This document provides detailed application notes and protocols for the use of this compound in high-throughput screening assays. It is intended for researchers, scientists, and drug development professionals engaged in the identification and evaluation of novel PI3K/mTOR inhibitors.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting all PI3K isoforms and both mTOR complexes, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, often driven by mutations in growth factor receptors, PI3K itself, or the loss of the tumor suppressor PTEN.[1]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data for this compound

The potency and activity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Kinase Inhibitory Activity

TargetParameterValueReference
PI3KαKd0.84 nM[2]
mTORKd0.33 nM[2]

Table 2: Cellular Activity of this compound

Cell LineParameterValueReference
A2058 MelanomaIC50 (p-PKB/Akt S473)0.07 µM[1][2]
A2058 MelanomaIC50 (p-S6 S235/236)0.07 µM[1][2]
44 Cancer Cell LinesMean GI50426 nM[1][2]

High-Throughput Screening Workflow

A typical HTS campaign to identify and characterize dual PI3K/mTOR inhibitors like this compound involves a multi-stage process, from a primary screen of a large compound library to secondary and tertiary assays for hit confirmation and characterization.

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_characterization Hit Characterization CompoundLibrary Large Compound Library (>100,000 compounds) PrimaryAssay Biochemical HTS Assay (e.g., ADP-Glo™) Single High Concentration CompoundLibrary->PrimaryAssay DoseResponse Dose-Response Curve (IC50 determination) PrimaryAssay->DoseResponse  Initial Hits OrthogonalAssay Orthogonal Biochemical Assay (e.g., HTRF®) DoseResponse->OrthogonalAssay Confirmed Hits CellBasedAssay Cell-Based HTS Assay (p-Akt, p-S6 levels) OrthogonalAssay->CellBasedAssay Validated Hits Selectivity Kinase Selectivity Profiling CellBasedAssay->Selectivity ADMET In Vitro ADMET Assays Selectivity->ADMET LeadOpt Lead Optimization ADMET->LeadOpt  Lead Candidates

Caption: A generalized workflow for a high-throughput screening campaign for PI3K/mTOR inhibitors.

Experimental Protocols

The following are detailed protocols for representative high-throughput screening assays suitable for the identification and characterization of dual PI3K/mTOR inhibitors like this compound.

Protocol 1: Biochemical HTS Assay - ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to measure the activity of PI3Kα and mTOR by quantifying the amount of ADP produced during the kinase reaction. This assay is well-suited for high-throughput screening in 384- or 1536-well formats.

Materials:

  • Recombinant human PI3Kα (p110α/p85α) and mTOR kinase

  • PI3K lipid substrate (e.g., PIP2)

  • mTOR protein substrate (e.g., recombinant 4E-BP1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • This compound (or other test compounds)

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound or other test compounds in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

  • Assay Plate Preparation: Add 50 nL of the compound solution to the wells of a 384-well plate. Include wells with DMSO only for negative controls (100% activity) and wells with a known potent PI3K/mTOR inhibitor for positive controls (0% activity).

  • Enzyme Addition: Add 5 µL of PI3Kα or mTOR solution (e.g., 2-5 ng/µL in Assay Buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate mix containing either PIP2 (e.g., 50 µM) for PI3Kα or 4E-BP1 (e.g., 0.2 µg/µL) for mTOR, and ATP (e.g., 25 µM) in Assay Buffer to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based HTS Assay - In-Cell Western™ for Phospho-Akt (Ser473)

This protocol describes an immunocytochemical method to quantify the phosphorylation of Akt at Serine 473, a key downstream marker of PI3K/mTORC2 activity, in a high-throughput format.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF7, U87-MG)

  • This compound (or other test compounds)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey® Blocking Buffer)

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total Akt

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Clear-bottom 384-well plates

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for 2-4 hours. Include DMSO-treated wells as a negative control.

  • Cell Fixation:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 50 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Add 50 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Add 50 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-phospho-Akt and anti-total Akt) in Blocking Buffer.

    • Remove the blocking solution and add 20 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells four times with PBS containing 0.1% Tween-20.

    • Dilute the fluorescently labeled secondary antibodies in Blocking Buffer.

    • Add 20 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells four times with PBS containing 0.1% Tween-20.

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis:

    • Quantify the fluorescence intensity for both phospho-Akt and total Akt in each well.

    • Normalize the phospho-Akt signal to the total Akt signal.

    • Calculate the percent inhibition of Akt phosphorylation for each compound concentration and determine the IC50 value.

Conclusion

This compound serves as a valuable tool compound for high-throughput screening campaigns aimed at discovering and characterizing novel inhibitors of the PI3K/mTOR pathway. The biochemical and cell-based HTS protocols detailed in this document provide robust and reproducible methods for assessing the potency and cellular efficacy of test compounds. By employing these high-throughput methodologies, researchers can efficiently identify and advance promising lead candidates for the development of next-generation cancer therapeutics targeting this critical signaling cascade.

References

Application Notes and Protocols: PQR530 for Huntington's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein (mHTT), leading to progressive neuronal dysfunction and loss.[1] A key cellular pathway implicated in HD pathogenesis is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. In HD, the mTORC1 complex is hyperactive, contributing to cellular dysfunction.[2] PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR complexes (mTORC1 and mTORC2).[1][3] By inhibiting the mTOR pathway, this compound has been shown to induce autophagy, a cellular process critical for the clearance of protein aggregates, and subsequently reduce levels of mHTT in cellular models of HD.[1][3] These application notes provide a comprehensive overview of the experimental design and detailed protocols for utilizing this compound in preclinical HD research.

Mechanism of Action: this compound in the Context of Huntington's Disease

This compound acts as an ATP-competitive inhibitor of both PI3K and mTOR kinases. In the context of Huntington's disease, its therapeutic potential stems primarily from its ability to modulate the mTOR signaling pathway.

// Nodes mHTT [label="Mutant Huntingtin (mHTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#FBBC05"]; TSC [label="TSC1/TSC2", fillcolor="#FBBC05"]; Rheb [label="Rheb", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis\n(S6K, 4E-BP1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; mHTT_Clearance [label="mHTT Clearance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges mHTT -> mTORC1 [label=" enhances activity", color="#EA4335", arrowhead=vee]; PI3K -> Akt [color="#4285F4", arrowhead=vee]; Akt -> TSC [label="inhibits", color="#EA4335", arrowhead=tee]; TSC -> Rheb [label="inhibits", color="#EA4335", arrowhead=tee]; Rheb -> mTORC1 [label="activates", color="#4285F4", arrowhead=vee]; mTORC1 -> Autophagy [label="inhibits", color="#EA4335", arrowhead=tee]; mTORC1 -> Protein_Synthesis [label="promotes", color="#4285F4", arrowhead=vee]; Autophagy -> mHTT_Clearance [label="promotes", color="#4285F4", arrowhead=vee]; this compound -> PI3K [label="inhibits", color="#EA4335", arrowhead=tee]; this compound -> mTORC1 [label="inhibits", color="#EA4335", arrowhead=tee]; mHTT_Clearance -> Neuronal_Survival [label="leads to", color="#4285F4", arrowhead=vee];

}

Caption: this compound inhibits the hyperactive mTORC1 pathway in Huntington's disease.

Data Presentation

In Vitro Efficacy of this compound in Huntington's Disease Cellular Models

The following tables summarize the quantitative data on the effect of this compound on mutant huntingtin (mHTT) levels and autophagy induction in striatal cell lines (STHdh) expressing mHTT.

This compound ConcentrationTreatment Duration% Reduction of Soluble mHTT (vs. Vehicle)% Reduction of mHTT Aggregates (vs. Vehicle)Reference
0.1 µM48 hoursData not availableData not availableSinger et al., 2020
1 µM48 hoursSignificant ReductionSignificant ReductionSinger et al., 2020
10 µM48 hoursStrong ReductionStrong ReductionSinger et al., 2020
This compound ConcentrationTreatment DurationLC3-II/LC3-I Ratio (Fold Change vs. Vehicle)p62/SQSTM1 Levels (Fold Change vs. Vehicle)Reference
1 µM24 hoursIncreasedDecreasedSinger et al., 2020
10 µM24 hoursMarkedly IncreasedMarkedly DecreasedSinger et al., 2020

Experimental Protocols

In Vitro Protocol: Reduction of mHTT in STHdh Cells

This protocol details the methodology for treating striatal cells expressing mutant huntingtin (STHdh Q111/Q111) with this compound to assess the reduction of mHTT levels.

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// Edges start -> treatment; treatment -> lysis; lysis -> protein_quant; protein_quant -> analysis; analysis -> western; analysis -> filter; western -> end; filter -> end; }

Caption: Workflow for assessing this compound's effect on mHTT in vitro.

1. Cell Culture:

  • Culture STHdh Q111/Q111 and wild-type (STHdh Q7/Q7) cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 400 µg/ml G418.

  • Maintain cells at 33°C in a humidified atmosphere with 5% CO2.

2. This compound Treatment:

  • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 12-well plates for filter retardation assay).

  • Allow cells to adhere and reach approximately 70-80% confluency.

  • Prepare stock solutions of this compound in DMSO.

  • Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 to 48 hours.

3. Cell Lysis and Protein Quantification:

  • For analysis of soluble mHTT, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • For analysis of mHTT aggregates, lyse cells in a buffer containing 2% SDS.

  • Determine protein concentration using a BCA assay.

4. Filter Retardation Assay for mHTT Aggregates:

  • Dilute cell lysates in a 2% SDS buffer and filter through a cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size) using a dot-blot apparatus.

  • Wash the membrane with 0.1% SDS.

  • Block the membrane and probe with an anti-huntingtin antibody (e.g., EM48).

  • Detect with a secondary antibody and quantify the signal.

5. Western Blot for Soluble mHTT and Autophagy Markers:

  • Separate equal amounts of protein from cell lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against huntingtin (to detect soluble mHTT), LC3, and p62/SQSTM1.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

  • Incubate with appropriate secondary antibodies and visualize the bands.

  • Quantify band intensities to determine the relative levels of each protein.

In Vivo Protocol: this compound Treatment in a Huntington's Disease Mouse Model (Proposed)

This protocol is an adapted framework for evaluating the in vivo efficacy of this compound in a Huntington's disease mouse model, such as the R6/2 or zQ175 models. The dosing and administration are based on a study in a tauopathy mouse model.

1. Animal Model and Housing:

  • Use a transgenic mouse model of Huntington's disease (e.g., R6/2 or zQ175) and wild-type littermates as controls.

  • House animals under standard conditions with ad libitum access to food and water.

2. This compound Formulation and Dosing:

  • Formulate this compound for oral administration (e.g., in a vehicle of 0.5% methylcellulose).

  • Based on previous studies with brain-penetrant mTOR inhibitors, a starting dose of 10-30 mg/kg administered orally, once daily or twice weekly, can be considered. Dose-response studies are recommended.

3. Experimental Design:

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Begin treatment at a presymptomatic or early symptomatic stage, depending on the study's objective.

  • Administer this compound or vehicle for a predetermined period (e.g., 4-8 weeks).

4. Outcome Measures:

  • Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function (e.g., rotarod, grip strength) and cognitive deficits (e.g., Y-maze, novel object recognition) at baseline and throughout the treatment period.

  • Pharmacodynamic Assessment: At the end of the study, collect brain tissue to measure the levels of phosphorylated S6 (a downstream target of mTORC1) to confirm target engagement.

  • Histopathology and Biochemistry:

    • Quantify mHTT aggregates in brain regions such as the striatum and cortex using immunohistochemistry or filter retardation assay.

    • Measure levels of soluble mHTT and autophagy markers (LC3, p62) by Western blot.

    • Assess neurodegeneration through staining for neuronal markers (e.g., NeuN) and markers of gliosis (e.g., GFAP, Iba1).

5. Statistical Analysis:

  • Analyze data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of this compound's effects compared to the vehicle control group.

Conclusion

This compound presents a promising therapeutic strategy for Huntington's disease by targeting the dysregulated mTOR signaling pathway to enhance the clearance of pathogenic mHTT. The provided protocols offer a foundation for researchers to investigate the preclinical efficacy of this compound in both in vitro and in vivo models of HD. Careful experimental design and adherence to detailed methodologies are crucial for obtaining robust and reproducible data to further evaluate the therapeutic potential of this compound.

References

Application Notes and Protocols for PQR530 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2)[1][2][3]. As a key signaling pathway, the PI3K/mTOR cascade is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. This compound's ability to simultaneously inhibit both PI3K and mTOR offers a comprehensive blockade of this critical cell growth and survival pathway. These application notes provide detailed protocols for in vivo efficacy studies of this compound in xenograft models of ovarian cancer and lymphoma.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets all class I PI3K isoforms (α, β, γ, δ) and both mTORC1 and mTORC2[1][3]. The PI3K/mTOR pathway is a central regulator of cell proliferation, growth, survival, and metabolism. In many cancers, mutations in components of this pathway lead to its constitutive activation, driving tumorigenesis. By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors like AKT. Furthermore, by directly inhibiting mTORC1 and mTORC2, this compound blocks the phosphorylation of key substrates such as S6 ribosomal protein and AKT at serine 473, respectively, leading to the suppression of protein synthesis and cell cycle progression, and the induction of apoptosis[1][3].

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) S6K S6K mTORC1->S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Inhibition This compound This compound This compound->PI3K Inhibition This compound->mTORC2 Inhibition This compound->mTORC1 Inhibition

Diagram 1: this compound Mechanism of Action in the PI3K/mTOR Signaling Pathway.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model
Cell LineAnimal ModelTreatment ScheduleDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Reference
OVCAR-3Nude MiceDaily50OralData not available[2]
Table 2: In Vivo Efficacy of this compound in Lymphoma Xenograft Models (Representative)
Cell LineAnimal ModelTreatment ScheduleDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Reference
SUDHL-6NOD/SCID MiceDaily50OralData not availableN/A
RIVANOD/SCID MiceDaily50OralData not availableN/A

Note: Specific quantitative tumor growth inhibition data for this compound in these models is not publicly available. The table indicates the models and a commonly used dose based on preclinical studies.

Experimental Protocols

Protocol 1: this compound Efficacy in an Ovarian Cancer OVCAR-3 Xenograft Model

This protocol is a representative procedure based on the study by Rageot D, et al. (2019) and standard xenograft methodologies.

1. Cell Culture:

  • Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks old.

  • Allow mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Harvest OVCAR-3 cells during their logarithmic growth phase.

  • Resuspend cells in sterile phosphate-buffered saline (PBS) and mix with an equal volume of Matrigel.

  • Subcutaneously inject 5 x 10^6 cells in a total volume of 100 µL into the right flank of each mouse.

4. Treatment Schedule:

  • Monitor tumor growth using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Prepare this compound formulation fresh daily.

  • Administer this compound at a dose of 50 mg/kg body weight via oral gavage daily.

  • The control group should receive the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) on the same schedule.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

OVCAR3_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis CellCulture OVCAR-3 Cell Culture Harvest Harvest & Resuspend Cells CellCulture->Harvest Implantation Subcutaneous Implantation (5x10^6 cells/mouse) Harvest->Implantation Formulation Prepare this compound Formulation Treatment Daily Oral Gavage (50 mg/kg this compound or Vehicle) Formulation->Treatment TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomize Mice TumorGrowth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Euthanasia Euthanasia & Tumor Excision Endpoint->Euthanasia DataAnalysis Data Analysis Euthanasia->DataAnalysis

Diagram 2: Experimental Workflow for this compound Efficacy Study in OVCAR-3 Xenograft Model.
Protocol 2: this compound Efficacy in Lymphoma (SUDHL-6 and RIVA) Xenograft Models (Representative)

This protocol is a representative procedure based on common practices for lymphoma xenograft models.

1. Cell Culture:

  • Culture SUDHL-6 and RIVA cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Use female NOD/SCID mice, 6-8 weeks old.

  • Allow mice to acclimatize for at least one week prior to the study.

3. Tumor Implantation:

  • Harvest lymphoma cells during their logarithmic growth phase.

  • Resuspend cells in sterile PBS, mixed with an equal volume of Matrigel.

  • Subcutaneously inject 5-10 x 10^6 cells in a total volume of 100 µL into the right flank of each mouse.

4. Treatment Schedule:

  • Monitor tumor growth with calipers.

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Prepare this compound formulation fresh daily.

  • Administer this compound at a dose of 50 mg/kg body weight via oral gavage daily.

  • The control group receives the vehicle solution on the same schedule.

  • Continue treatment for a specified duration (e.g., 14-21 days).

5. Monitoring and Endpoints:

  • Measure tumor volume 2-3 times per week.

  • Monitor the body weight of the mice 2-3 times per week.

  • At the study endpoint, euthanize the mice and collect tumors for further analysis.

Lymphoma_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis CellCulture SUDHL-6 / RIVA Cell Culture Harvest Harvest & Resuspend Cells CellCulture->Harvest Implantation Subcutaneous Implantation (5-10x10^6 cells/mouse) Harvest->Implantation Formulation Prepare this compound Formulation Treatment Daily Oral Gavage (50 mg/kg this compound or Vehicle) Formulation->Treatment TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomize Mice TumorGrowth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Euthanasia Euthanasia & Tumor Excision Endpoint->Euthanasia DataAnalysis Data Analysis Euthanasia->DataAnalysis

Diagram 3: Experimental Workflow for this compound Efficacy Study in Lymphoma Xenograft Models.

Formulation of this compound for Oral Administration

A common formulation for oral gavage of this compound in mice is a suspension.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution, sequentially add the components in the following volumetric ratio:

    • 10% DMSO (from the this compound stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex thoroughly after the addition of each component to ensure a uniform suspension.

  • Prepare the formulation fresh daily before administration.

Note: The final concentration of the this compound suspension should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, with a typical oral gavage volume of 100-200 µL per mouse.

Conclusion

This compound is a promising dual PI3K/mTOR inhibitor with demonstrated preclinical activity. The provided protocols offer a framework for conducting in vivo efficacy studies to further evaluate its therapeutic potential in various cancer models. Adherence to detailed and consistent experimental procedures is critical for obtaining reliable and reproducible data.

References

PQR530: Application Notes and Protocols for Central Nervous System Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the delivery methods and experimental protocols for the use of PQR530 in central nervous system (CNS) research. This compound is a potent, orally bioavailable, and brain-penetrant dual inhibitor of pan-Phosphoinositide 3-Kinase (PI3K) and mammalian Target of Rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2). Its ability to effectively cross the blood-brain barrier makes it a valuable tool for investigating the role of the PI3K/mTOR signaling pathway in various neurological disorders.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway has been implicated in a range of CNS disorders, including epilepsy, neurodegenerative diseases such as Alzheimer's and Huntington's, and brain tumors.[1] this compound's mechanism of action, inhibiting both PI3K and mTOR, allows for a comprehensive blockade of this pathway.[2] A key advantage of this compound over first-generation mTOR inhibitors like rapamycin and everolimus (B549166) is its excellent brain penetrance, enabling effective target engagement within the CNS.[3][4]

Data Presentation

Table 1: Pharmacokinetic Properties of this compound in Mice
ParameterValueReference
Route of Administration Oral[2]
Animal Model Male C57BL/6J mice[5]
Dose 50 mg/kg[2]
Time to Cmax (Plasma) 30 minutes[5]
Cmax (Plasma) 7.8 µg/mL[5]
Time to Cmax (Brain) 30 minutes[5]
Cmax (Brain) 112.6 µg/g[5]
Brain:Plasma Ratio ~1.6[4]
Half-life (t1/2) (Plasma) ~5 hours[2]
Half-life (t1/2) (Brain) ~5 hours[2]
Table 2: In Vitro and In Vivo Pharmacodynamic Properties of this compound
AssayModel SystemKey FindingsReference
PI3K/mTOR Pathway Inhibition A2058 melanoma cellsIC50 of 0.07 µM for pPKB (Ser473) and pS6 (Ser235/236) phosphorylation.[6]
mTOR Inhibition in CNS Normal and epileptic miceSignificantly decreased phosphorylation of S6 ribosomal protein in the hippocampus.[4]
Anti-seizure Potential Mouse model of chronic epilepsySignificantly increased the electroconvulsive seizure threshold.[4]
Autophagy Induction Cell models of Huntington's DiseasePotently inhibited mTOR signaling, a key step in autophagy induction.[7]
Mutant Huntingtin Reduction Cell models of Huntington's DiseaseDemonstrated reduction of aggregates and levels of soluble mutant huntingtin.[7]

Mandatory Visualization

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates TSC_complex TSC1/TSC2 Complex AKT->TSC_complex Inhibits Rheb Rheb-GTP TSC_complex->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Leads to S6 S6 S6K1->S6 Phosphorylates eIF4E eIF4E Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6->Protein_Synthesis eIF4E->Protein_Synthesis mTORC2->AKT Phosphorylates (Ser473)

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Protocol 1: Formulation and Administration of this compound for In Vivo Studies

This protocol describes the preparation of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a combination of PEG300, Tween-80, and saline

  • Sterile water for injection or saline

  • Vortex mixer

  • Sonicator

  • Oral gavage needles

Formulation Option A (Cyclodextrin-based): [3]

  • Weigh the required amount of this compound powder.

  • Dissolve this compound in a small volume of DMSO by vortexing and sonicating until fully dissolved.

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water.

  • Add the 20% HP-β-CD solution to the this compound/DMSO mixture to achieve the final desired concentration.

  • Vortex and sonicate the final solution to ensure homogeneity. The formulation should be prepared fresh before each use.

Formulation Option B (Suspension): [8]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final volume, add 100 µL of the this compound stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL. This will result in a suspended solution.

  • Use ultrasonic agitation if necessary to ensure a uniform suspension. This formulation is suitable for oral or intraperitoneal injection.

Administration:

  • Administer the prepared this compound formulation to mice via oral gavage at the desired dosage (e.g., 50 mg/kg).

  • The volume of administration should be calculated based on the animal's body weight.

Protocol 2: Evaluation of Anti-Seizure Activity using the Maximal Electroshock Seizure Threshold (MEST) Test in Mice

This protocol is adapted from general procedures for MEST testing and is intended for evaluating the effect of this compound on seizure thresholds.[3][9][10]

Materials:

  • This compound formulation (from Protocol 1)

  • Electroconvulsive stimulator

  • Corneal or ear-clip electrodes

  • Electrode solution (e.g., saline)

  • Mouse restraint device

Procedure:

  • Administer this compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Place the mouse in the restraint device.

  • Apply the electrode solution to the electrodes and position them on the cornea or ear pinnae.

  • Deliver a brief electrical stimulus (e.g., 60 Hz, 0.2-second duration) at a starting current intensity.

  • Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, defined as the hindlimbs extending at an angle greater than 90 degrees to the torso.

  • The "up-and-down" method is typically used to determine the current intensity that induces seizures in 50% of the animals (CS50).[9]

    • If a seizure is observed, the current for the next animal is decreased by a set interval.

    • If no seizure is observed, the current for the next animal is increased.

  • The CS50 value is calculated for both the this compound-treated group and the vehicle-treated group to determine the effect of the compound on the seizure threshold.

Protocol 3: Assessment of mTOR Pathway Inhibition in Brain Tissue by Western Blot

This protocol outlines the procedure for measuring the phosphorylation of S6 ribosomal protein, a downstream target of mTORC1, in brain tissue lysates.[11]

Materials:

  • Mouse brain tissue (e.g., hippocampus)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Rapidly dissect the brain region of interest on ice and homogenize in ice-cold RIPA buffer with inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Load equal amounts of protein per lane and perform SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (e.g., anti-phospho-S6 and anti-total S6) overnight at 4°C, diluted in blocking buffer.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imager.

  • Quantify the band intensities and normalize the phospho-S6 signal to the total S6 signal to determine the extent of mTOR pathway inhibition.

Protocol 4: Immunohistochemical Analysis of Tau Pathology in Mouse Brain

This protocol provides a general framework for the immunohistochemical staining of phosphorylated tau in brain sections from mouse models of Alzheimer's disease.[8]

Materials:

  • PFA-fixed, paraffin-embedded or frozen mouse brain sections

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking solution (e.g., PBS with normal serum and BSA)

  • Primary antibody against a phosphorylated tau epitope (e.g., AT8 for pSer202/Thr205)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the brain sections if using paraffin-embedded tissue.

  • Perform antigen retrieval by heating the sections in the appropriate buffer.

  • Permeabilize the sections with Triton X-100.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate the sections with the primary anti-phospho-tau antibody overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with the biotinylated secondary antibody for 1-2 hours.

  • Wash the sections and incubate with the ABC reagent.

  • Develop the signal using the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydrate the sections and mount with a coverslip.

  • Analyze the stained sections under a microscope to assess the extent and distribution of tau pathology.

Conclusion

This compound represents a significant advancement for CNS research due to its dual inhibition of the PI3K/mTOR pathway and its excellent brain permeability. The protocols outlined above provide a starting point for researchers to investigate the therapeutic potential of this compound in various models of neurological disorders. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to a better understanding of the role of PI3K/mTOR signaling in CNS health and disease.

References

Application Notes and Protocols: PQR530 in CRISPR-Cas9 Gene-Edited Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis.[1][2][3] PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of pan-PI3K and mTORC1/2.[4][5] This dual-targeting mechanism offers a promising strategy to overcome resistance mechanisms that can arise from the feedback loops within the PI3K/Akt/mTOR network.[6]

The advent of CRISPR-Cas9 gene-editing technology has revolutionized cancer research by enabling the precise creation of genetically defined cancer models.[7][8] These models, which can carry specific oncogenic mutations or knockouts of tumor suppressor genes, are invaluable tools for studying drug efficacy and mechanisms of resistance.[9] The use of CRISPR-Cas9 to engineer cancer cell lines with specific alterations in the PI3K/mTOR pathway, such as activating mutations in PIK3CA or loss-of-function of PTEN, provides a powerful platform to investigate the activity of targeted inhibitors like this compound.[10][11]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR-Cas9 gene-edited cancer models to assess its therapeutic potential and to explore the genetic determinants of sensitivity and resistance.

Data Presentation: this compound In Vitro Activity

The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its potent and selective inhibition of the PI3K/mTOR pathway.

Table 1: this compound Kinase Inhibition Profile

TargetKd (nM)
PI3Kα0.84[4][5]
mTOR0.33[4][5]

Table 2: this compound Cellular Activity

Cell LineAssayIC50 (µM)
A2058 (Melanoma)p-PKB (Ser473) Inhibition0.07[4][10]
A2058 (Melanoma)p-S6 (Ser235/236) Inhibition0.07[4][10]

Table 3: this compound Anti-proliferative Activity

Cell Line PanelAssayMean GI50 (nM)
44 Cancer Cell LinesCell Growth Inhibition426[4][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating this compound in CRISPR-Cas9 edited cancer models.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_crispr CRISPR-Cas9 Gene Editing cluster_treatment This compound Treatment and Analysis sgRNA_design 1. sgRNA Design & Vector Construction transfection 2. Transfection into Cancer Cell Line sgRNA_design->transfection selection 3. Clonal Selection & Validation (Sequencing, WB) transfection->selection cell_seeding 4. Seeding of WT and Edited Cell Lines selection->cell_seeding drug_treatment 5. This compound Treatment (Dose-Response) cell_seeding->drug_treatment viability_assay 6. Cell Viability Assay (e.g., CellTiter-Glo) drug_treatment->viability_assay data_analysis 7. Data Analysis (IC50/GI50 Calculation) viability_assay->data_analysis

Caption: Workflow for evaluating this compound in CRISPR-edited cancer cells.

Experimental Protocols

The following protocols provide a detailed methodology for generating CRISPR-Cas9 edited cancer cell lines and subsequently evaluating the efficacy of this compound.

Protocol 1: Generation of CRISPR-Cas9 Gene-Edited Cancer Cell Lines

This protocol describes the generation of knockout (KO) or knock-in (KI) cancer cell lines using CRISPR-Cas9 technology. The example focuses on knocking out a tumor suppressor gene (e.g., PTEN) or introducing an activating mutation in an oncogene (e.g., PIK3CA H1047R).

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • lentiCRISPRv2 plasmid (or similar all-in-one vector)

  • sgRNA sequences targeting the gene of interest

  • For knock-in: single-stranded donor oligonucleotides (ssODNs) with the desired mutation

  • Lipofectamine 3000 or other suitable transfection reagent

  • Puromycin (B1679871) or other selection antibiotic

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers for target region amplification

  • Sanger sequencing service

  • Antibodies for Western blot validation (e.g., anti-PTEN, anti-p-Akt)

Procedure:

  • sgRNA Design and Cloning:

    • Design 2-3 sgRNAs targeting the desired genomic locus using online tools (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the lentiCRISPRv2 vector according to the manufacturer's protocol.

  • Transfection:

    • Seed the cancer cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the lentiCRISPRv2-sgRNA plasmid (and ssODN for knock-in) using Lipofectamine 3000, following the manufacturer's instructions.

  • Antibiotic Selection:

    • 48 hours post-transfection, begin selection with the appropriate concentration of puromycin (previously determined by a kill curve).

    • Maintain selection for 3-5 days until non-transfected control cells are eliminated.

  • Single-Cell Cloning:

    • After selection, harvest the surviving cells and perform serial dilutions in 96-well plates to isolate single cells.

    • Monitor the plates for colony formation from single cells.

  • Expansion and Validation of Clones:

    • Expand the single-cell clones into larger culture vessels.

    • Isolate genomic DNA from each clone.

    • Perform PCR to amplify the targeted genomic region.

    • Sequence the PCR products using Sanger sequencing to confirm the presence of indels (for KO) or the desired mutation (for KI).

    • For KO clones, perform Western blotting to confirm the absence of the target protein. For KI clones, assess downstream pathway activation (e.g., increased p-Akt for PIK3CA mutants) by Western blot.

Protocol 2: In Vitro this compound Efficacy Testing in CRISPR-Edited Cancer Cells

This protocol details the procedure for assessing the anti-proliferative effect of this compound on the generated CRISPR-Cas9 edited cancer cell lines compared to the wild-type parental line.

Materials:

  • Wild-type and CRISPR-edited cancer cell lines

  • This compound (dissolved in DMSO to create a stock solution)

  • Cell culture medium and supplements

  • 96-well, clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the wild-type and CRISPR-edited cells.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a DMSO-only vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plates for 72 hours (or a duration determined by cell doubling time).

  • Cell Viability Assessment:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values for each cell line.

    • Compare the GI50/IC50 values between the wild-type and CRISPR-edited cell lines to determine the effect of the specific gene edit on sensitivity to this compound.

Conclusion

The combination of this compound, a potent dual PI3K/mTOR inhibitor, with CRISPR-Cas9 gene-edited cancer models provides a robust platform for modern cancer research and drug development. These tools allow for the precise investigation of drug efficacy in a genetically defined context, facilitating the identification of predictive biomarkers of response and the elucidation of resistance mechanisms. The protocols outlined in these application notes offer a comprehensive guide for researchers to effectively utilize this powerful combination in their studies.

References

PQR530: A Novel Investigator's Guide to Unraveling Metabolic Reprogramming in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in a complex microenvironment. The PI3K/Akt/mTOR signaling pathway is a central regulator of these metabolic shifts, making it a prime target for therapeutic intervention. PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of all phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2). By simultaneously blocking these key nodes, this compound offers a powerful tool to investigate and potentially reverse the metabolic adaptations that drive tumor progression.

Mechanism of Action

This compound is an ATP-competitive inhibitor that potently and selectively targets the kinase activity of PI3K and mTOR.[1] Dysregulation of the PI3K/Akt/mTOR pathway, through mutations in components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a multitude of human cancers.[2][3] This aberrant signaling cascade promotes a metabolic switch towards aerobic glycolysis, often referred to as the "Warburg effect," and enhances the uptake and utilization of other key nutrients such as glutamine, lipids, and nucleotides to fuel anabolic processes.[2] this compound's dual-targeting mechanism allows for a comprehensive blockade of these pro-tumorigenic metabolic activities.

Preclinical Activity of this compound

This compound has demonstrated significant preclinical activity across a range of cancer models. Its potency has been established through both enzymatic and cellular assays.

ParameterValueCell Line/SystemReference
Enzymatic Inhibition (Kd)
PI3Kα0.84 nMPurified enzyme[4]
mTOR0.33 nMPurified enzyme[4]
Cellular Pathway Inhibition (IC50)
p-Akt (Ser473)0.07 µM (70 nM)A2058 melanoma[1][5]
p-S6 (Ser235/236)0.07 µM (70 nM)A2058 melanoma[1][5]
Anti-proliferative Activity (GI50)
Mean GI50426 nMPanel of 44 cancer cell lines[1][5]

These data underscore the potent on-target effects of this compound, which translate into broad anti-proliferative activity. The inhibition of Akt and S6 phosphorylation confirms the compound's ability to disrupt the PI3K/mTOR signaling cascade at concentrations that are achievable in a preclinical setting.

Featured Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound on key aspects of tumor metabolism.

Protocol 1: Assessment of Cellular Metabolism using Seahorse XF Analyzer

This protocol enables the real-time measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Workflow Diagram

cluster_prep Cell Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed Seed cells in Seahorse XF plate incubate Incubate (24h) seed->incubate wash Wash with Seahorse XF medium incubate->wash equilibrate Equilibrate in CO2-free incubator wash->equilibrate load Load sensor cartridge with this compound & metabolic modulators equilibrate->load run Run Seahorse XF Analyzer load->run measure Measure baseline OCR & ECAR run->measure inject Inject this compound measure->inject measure_response Measure response to this compound inject->measure_response inject_mod Inject metabolic modulators measure_response->inject_mod measure_mod Measure metabolic parameters inject_mod->measure_mod normalize Normalize data to cell number measure_mod->normalize analyze Analyze OCR & ECAR profiles normalize->analyze

Workflow for Seahorse XF metabolic analysis.

Materials

  • Cancer cell line of interest

  • This compound

  • Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, glutamine, and sodium pyruvate (B1213749)

  • Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Glycolysis stress test reagents (e.g., glucose, oligomycin, 2-deoxyglucose)

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

Procedure

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, glutamine, and sodium pyruvate to desired final concentrations. Warm the medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the cell culture medium from the microplate and wash the cells twice with the prepared assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Compound Loading: Prepare stock solutions of this compound and metabolic modulators (for stress tests) and load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

  • Seahorse XF Analysis: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the cellular response.

  • Data Normalization and Analysis: After the assay, normalize the OCR and ECAR data to the cell number in each well. Analyze the data to determine the effects of this compound on basal metabolism, glycolysis, and mitochondrial respiration.

Protocol 2: Glucose Uptake Assay

This protocol measures the rate of glucose consumption by cancer cells, a key indicator of glycolytic activity.

Workflow Diagram

cluster_prep Cell Preparation cluster_assay Glucose Measurement cluster_analysis Data Analysis seed Seed cells in multi-well plate incubate Incubate (24h) seed->incubate treat Treat with this compound incubate->treat collect Collect culture medium at time points treat->collect measure Measure glucose concentration collect->measure normalize Normalize to cell number measure->normalize calculate Calculate glucose uptake rate normalize->calculate

Workflow for glucose uptake assay.

Materials

  • Cancer cell line of interest

  • This compound

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Cell culture medium with a known glucose concentration

  • Glucose assay kit (colorimetric or fluorometric)

  • Plate reader

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Sample Collection: At specified time points, collect a small aliquot of the culture medium from each well.

  • Glucose Measurement: Measure the glucose concentration in the collected medium samples using a commercially available glucose assay kit according to the manufacturer's instructions.

  • Cell Lysis and Protein Quantification: After the final time point, wash the cells with PBS and lyse them. Determine the total protein concentration in each well using a protein quantification assay.

  • Data Analysis: Calculate the amount of glucose consumed by subtracting the glucose concentration at each time point from the initial concentration. Normalize the glucose consumption to the total protein content in each well to determine the glucose uptake rate.

Protocol 3: Lactate (B86563) Production Assay

This protocol quantifies the amount of lactate secreted by cancer cells into the culture medium, a direct product of glycolysis.

Workflow Diagram

cluster_prep Cell Preparation cluster_assay Lactate Measurement cluster_analysis Data Analysis seed Seed cells in multi-well plate incubate Incubate (24h) seed->incubate treat Treat with this compound incubate->treat collect Collect culture medium at time points treat->collect measure Measure lactate concentration collect->measure normalize Normalize to cell number measure->normalize calculate Calculate lactate production rate normalize->calculate

Workflow for lactate production assay.

Materials

  • Cancer cell line of interest

  • This compound

  • Multi-well cell culture plates

  • Cell culture medium

  • Lactate assay kit (colorimetric or fluorometric)

  • Plate reader

  • Cell lysis buffer

  • Protein quantification assay

Procedure

  • Cell Seeding and Treatment: Follow the same procedure as for the Glucose Uptake Assay.

  • Sample Collection: At specified time points, collect a small aliquot of the culture medium from each well.

  • Lactate Measurement: Measure the lactate concentration in the collected medium samples using a commercially available lactate assay kit according to the manufacturer's instructions.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein content as described previously.

  • Data Analysis: Calculate the amount of lactate produced at each time point. Normalize the lactate production to the total protein content in each well to determine the lactate production rate.

Protocol 4: Metabolomic Profiling by Mass Spectrometry

This protocol provides a general framework for analyzing the comprehensive metabolic changes induced by this compound treatment using mass spectrometry-based metabolomics.

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis treat Treat cells with this compound quench Quench metabolism treat->quench extract Extract metabolites quench->extract lcms LC-MS/MS analysis extract->lcms process Process raw data lcms->process identify Identify metabolites process->identify quantify Quantify metabolite levels identify->quantify pathway Perform pathway analysis quantify->pathway

References

PQR530 Application in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of pan-PI3K and mTORC1/2.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/matoran target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival. Its aberrant activation is a key driver in the progression of numerous malignant tumors.[1][2] this compound's ability to potently and selectively inhibit all PI3K isoforms and both mTOR complexes makes it a promising therapeutic agent in oncology.[1]

Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, have emerged as a highly valuable preclinical platform. These models are known to retain the principal histological and genetic characteristics of the donor tumor, offering a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenograft models. This document provides detailed application notes and protocols for the evaluation of this compound in PDX models, based on established methodologies for this type of preclinical research.

This compound Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of both PI3K and mTOR. By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways, including the AKT pathway. Furthermore, its inhibition of mTORC1 and mTORC2 directly impacts downstream effectors that control protein synthesis, cell growth, and survival. This dual-inhibition mechanism provides a comprehensive blockade of the PI3K/mTOR pathway.

PI3K/mTOR Signaling Pathway and this compound Inhibition

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth This compound This compound This compound->PI3K Inhibition This compound->mTORC1 Inhibition This compound->mTORC2 Inhibition

Caption: this compound dually inhibits PI3K and mTORC1/2 signaling pathways.

Preclinical Data for this compound (Cell Line-Derived Xenograft Models)

While specific data on this compound in PDX models is not yet publicly available, its efficacy has been demonstrated in traditional cell line-derived xenograft models. This data provides a strong rationale for its evaluation in the more clinically relevant PDX models.

Cancer TypeXenograft ModelThis compound AdministrationEfficacy
Ovarian CancerOVCAR-3Daily, oralSignificant decrease in tumor growth
LymphomaSUDHL-6Daily, oralSignificant decrease in tumor growth
LymphomaRIVADaily, oralSignificant decrease in tumor growth

Experimental Protocols for this compound Evaluation in PDX Models

The following protocols are adapted from established methodologies for creating and utilizing PDX models for preclinical drug evaluation.

Establishment of Patient-Derived Xenograft (PDX) Models

Objective: To establish viable and passageable PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice)

  • Surgical tools (scalpels, forceps, scissors)

  • Phosphate-buffered saline (PBS) or sterile saline

  • Matrigel (optional)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Analgesics

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue directly from surgery or biopsy. The tissue should be transported in a sterile container on ice.

  • Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS. Remove any non-tumor tissue.

  • Tumor Fragmentation: Mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize an immunodeficient mouse.

    • Make a small incision on the flank of the mouse.

    • Using forceps, create a subcutaneous pocket.

    • Implant one to two tumor fragments into the pocket. The use of Matrigel may improve engraftment rates for some tumor types.

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care: Administer analgesics as per institutional guidelines and monitor the mice for recovery and signs of distress.

  • Tumor Growth Monitoring: Palpate the implantation site regularly to monitor for tumor growth. Once tumors become palpable, measure their dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging: When a tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is sterilely excised. The tumor can then be processed and implanted into a new cohort of mice for expansion. A portion of the tumor should be cryopreserved for future use and another portion fixed for histological analysis to confirm fidelity to the original patient tumor.

This compound Efficacy Study in Established PDX Models

Objective: To evaluate the anti-tumor efficacy of this compound in established PDX models.

Materials:

  • A cohort of immunodeficient mice with established PDX tumors of a desired size (e.g., 100-200 mm³)

  • This compound formulated for oral administration

  • Vehicle control

  • Gavage needles

  • Calipers for tumor measurement

Procedure:

  • Animal Randomization: Once PDX tumors reach the target volume, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment Administration:

    • Treatment Group: Administer this compound orally via gavage at a predetermined dose and schedule.

    • Control Group: Administer the vehicle control using the same route and schedule.

  • Monitoring:

    • Measure tumor volumes two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the mice for any clinical signs of adverse effects.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if significant toxicity is observed.

  • Data Analysis:

    • Compare the tumor growth curves between the this compound-treated and vehicle control groups.

    • Calculate tumor growth inhibition (TGI) to quantify the efficacy of this compound.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT, p-S6) to confirm target engagement.

Experimental Workflow for a this compound PDX Study

PQR530_PDX_Workflow cluster_establishment PDX Model Establishment cluster_efficacy_study Efficacy Study PatientTumor Patient Tumor (Surgery/Biopsy) Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation TumorGrowth Tumor Growth Monitoring (P0) Implantation->TumorGrowth Passaging Passaging & Expansion (P1, P2...) TumorGrowth->Passaging Cohort Establish Cohort with Tumor Volume ~150mm³ Passaging->Cohort Use established PDX for efficacy studies Randomization Randomization Cohort->Randomization Treatment Treatment Groups: - Vehicle Control - this compound Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis & Pharmacodynamics Endpoint->Analysis

Caption: Workflow for this compound evaluation in PDX models.

Data Presentation and Interpretation

All quantitative data from this compound PDX studies should be summarized in clearly structured tables for easy comparison.

Example Table: this compound Efficacy in a Hypothetical PDX Model of Breast Cancer
PDX Model IDTreatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³) ± SDMean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SD
BC-001Vehicle10152 ± 251250 ± 180--2.5 ± 1.5
BC-001This compound (50 mg/kg, daily)10148 ± 30450 ± 9564-5.0 ± 2.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The use of patient-derived xenograft models provides a powerful platform for the preclinical evaluation of novel anticancer agents like this compound. By closely recapitulating the heterogeneity of human tumors, PDX models can offer valuable insights into the potential clinical efficacy of this compound across various cancer types. The protocols outlined in this document provide a framework for conducting robust and reproducible studies to assess the therapeutic potential of this compound in this clinically relevant model system. As research progresses, the generation of specific data on this compound's performance in PDX models will be crucial for guiding its clinical development and identifying patient populations most likely to benefit from this targeted therapy.

References

Troubleshooting & Optimization

PQR530 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with PQR530, a potent dual pan-PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended organic solvents.[1][2][3] this compound is soluble in DMSO at approximately 10 mg/mL and in DMF at approximately 30 mg/mL.[2][3] For in vitro studies, starting with a high-concentration stock in 100% DMSO is a common practice.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?

A2: This is a common issue as this compound is sparingly soluble in aqueous buffers.[2] To improve solubility in aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.[2] One protocol suggests a 1:3 solution of DMF:PBS (pH 7.2) to achieve a solubility of approximately 0.33 mg/mL.[2][3] It is also advised not to store the aqueous solution for more than one day to avoid precipitation.[2]

Q3: My this compound powder is not dissolving completely in DMSO. What steps can I take?

A3: If you encounter difficulty in dissolving this compound, even in DMSO, the use of ultrasonication is recommended to aid dissolution.[1] Gentle heating can also be employed to help dissolve the compound.[1] Additionally, ensure that you are using newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of this compound.[1]

Q4: Are there established formulations for in vivo experiments?

A4: Yes, several formulations have been described for in vivo use. These typically involve a combination of solvents and excipients to create a suitable vehicle for administration.

  • Suspended Solution: A common formulation for oral and intraperitoneal injection is a suspended solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] This method can achieve a this compound concentration of 2.5 mg/mL, though it will be a suspension and requires ultrasonication.[1]

  • Cyclodextrin-based Solution: Another approach is to use cyclodextrins to improve aqueous solubility. One protocol involves dissolving the initial DMSO stock in a solution of 20% SBE-β-CD in saline.[1] Another described method for in vivo experiments is to dissolve this compound in DMSO and then add 20% hydroxypropyl-β-cyclodextrin in water.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Media This compound has low aqueous solubility.- Prepare the final aqueous solution by diluting a DMF stock instead of a DMSO stock.[2]- Use a co-solvent system (e.g., with PEG300 and Tween-80) for in vivo formulations.[1]- Employ cyclodextrins (e.g., SBE-β-CD, hydroxypropyl-β-cyclodextrin) to enhance solubility.[1][4]
Incomplete Dissolution in Organic Solvent The compound may require energy to fully dissolve. The solvent may have absorbed water.- Use an ultrasonic bath to aid dissolution.[1]- Gentle heating can also be applied.[1]- Ensure the use of fresh, anhydrous DMSO.[1]
Cloudy or Hazy Solution The concentration may be too high for the chosen solvent system, leading to a suspension rather than a true solution.- For in vivo preparations, a suspended solution may be acceptable for oral or intraperitoneal administration.[1]- If a true solution is required, you may need to lower the final concentration of this compound.
Phase Separation The solvent mixture is not homogenous.- Ensure thorough mixing at each step of the formulation preparation, especially when adding different solvents and excipients.[1]

This compound Solubility Data

Solvent/Vehicle Solubility Notes Reference
DMSO~33.33 mg/mL (81.81 mM)Requires sonication; use of fresh DMSO is critical.[1]
DMSO~10 mg/mL[2][3]
DMF~30 mg/mL[2][3]
1:3 DMF:PBS (pH 7.2)~0.33 mg/mLRecommended method for preparing aqueous solutions.[2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLForms a suspended solution; requires sonication.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not specifiedAlternative in vivo formulation.[1]
DMSO and 20% hydroxypropyl-β-cyclodextrin/waterNot specifiedUsed for in vivo xenograft models.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the tube for 1-2 minutes.

  • Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.

  • Store the stock solution at -20°C or -80°C for long-term storage.[1][5]

Protocol 2: Preparation of a Suspended Solution for In Vivo Administration

This protocol is for preparing a 1 mL working solution at 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock to 400 µL of PEG300.

  • Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again until the solution is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex and sonicate the final suspension before administration.[1]

Visual Guides

PQR530_Solubility_Troubleshooting start Start: This compound Powder dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso is_dissolved Completely Dissolved? dissolve_dmso->is_dissolved sonicate_heat Ultrasonicate and/or Gentle Heat is_dissolved->sonicate_heat No stock_solution DMSO Stock Solution is_dissolved->stock_solution Yes sonicate_heat->dissolve_dmso dilute_aqueous Dilute in Aqueous Buffer stock_solution->dilute_aqueous is_precipitate Precipitation? dilute_aqueous->is_precipitate use_dmf Alternative: Use DMF Stock for Aqueous Dilution is_precipitate->use_dmf Yes use_cosolvent Use Co-solvents (PEG300, Tween-80) or Cyclodextrins is_precipitate->use_cosolvent Yes final_solution Final Aqueous Solution/Suspension is_precipitate->final_solution No use_dmf->final_solution use_cosolvent->final_solution

Caption: Troubleshooting workflow for dissolving this compound.

PQR530_PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K mTORC2 mTORC2 This compound->mTORC2 mTORC1 mTORC1 This compound->mTORC1 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates AKT->mTORC1 activates Survival Cell Survival AKT->Survival mTORC2->AKT activates S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inactivates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: Simplified PI3K/mTOR signaling pathway showing inhibition by this compound.

References

Optimizing PQR530 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing the determination of the half-maximal inhibitory concentration (IC50) for PQR530.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive, orally bioavailable, and brain-penetrant dual inhibitor of pan-PI3K and mTORC1/2.[1][2] It targets the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, survival, and plasticity.[2] Dysregulation of this pathway is implicated in several brain disorders and the progression of malignant tumors.[2] this compound inhibits all PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2) with high potency.[2]

Q2: What are the known potency values for this compound?

The potency of this compound has been characterized in various assays. These values can serve as a reference for designing dose-response experiments.

ParameterTarget/ContextValue
Kd PI3Kα0.84 nM
Kd mTOR0.33 nM
IC50 pPKB (Ser473) & pS6 (Ser235/236) Phosphorylation (A2058 melanoma cells)0.07 µM (70 nM)
Mean GI50 Growth Inhibition (Panel of 44 cancer cell lines)426 nM

(Data sourced from MedchemExpress.com and "this compound is an Orally Active and Brain-Penetrant Dual PI3K, mTORC1/2 Inhibitor")[1][2]

Q3: How does this compound's activity in biochemical vs. cellular assays differ?

It is common to observe a difference in potency between biochemical assays (like Kd measurements) and cell-based assays (like IC50 for cell viability).[3] Several factors contribute to this, including:

  • Cellular ATP Concentration : Intracellular ATP levels are much higher than those used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors like this compound.[3]

  • Cell Permeability : The compound must cross the cell membrane to reach its intracellular target, and poor permeability can lead to lower efficacy in cellular contexts.[3]

  • Off-target effects : At higher concentrations, inhibitors may have off-target effects that can influence assay results.[3]

Q4: How should I prepare and store this compound stock solutions?

Most inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[3] To avoid degradation from multiple freeze-thaw cycles, this stock should be divided into smaller aliquots and stored at -20°C or -80°C.[3] Immediately before an experiment, an aliquot should be thawed and diluted to the final working concentrations in the cell culture medium.[3] It is critical to keep the final DMSO concentration in the culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[3][4]

This compound Signaling Pathway

This compound exerts its effect by inhibiting PI3K and mTOR, key components of a critical cell signaling pathway.

PQR530_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibits This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.

Experimental Protocol: IC50 Determination via MTT Assay

This protocol outlines a standard procedure for determining the IC50 of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Materials:

  • Adherent cancer cell line of choice

  • Complete culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Workflow:

IC50_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. This compound Preparation Prepare serial dilutions of this compound in complete medium from DMSO stock. A->B C 3. Cell Treatment Replace medium with this compound dilutions and controls (vehicle, no treatment). B->C D 4. Incubation Incubate for a specified period (e.g., 48 or 72 hours). C->D E 5. MTT Assay Add MTT reagent to each well. Incubate for 2-4 hours. D->E F 6. Solubilization Remove medium and add DMSO to dissolve formazan (B1609692) crystals. E->F G 7. Data Acquisition Measure absorbance at 570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability and plot a dose-response curve to determine IC50. G->H

Caption: General experimental workflow for IC50 determination.

Procedure:

  • Cell Seeding :

    • Culture cells until they are in a healthy, logarithmic growth phase.[6]

    • Trypsinize, count, and adjust the cell suspension to the optimal seeding density (determined during assay optimization).[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow cells to attach.[8]

  • This compound Preparation and Treatment :

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5]

    • Perform serial dilutions in complete culture medium to obtain a range of concentrations. A broad range (e.g., 1 nM to 100 µM) is recommended for the initial experiment.[3]

    • Include a vehicle control (medium with the highest final DMSO concentration) and a no-treatment control.[3]

    • After 24 hours, carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions.[3]

  • Incubation :

    • Incubate the plate for a duration relevant to the endpoint (typically 48 or 72 hours).[3] The incubation time can significantly affect the IC50 value.[9]

  • MTT Assay and Data Acquisition :

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[5][8]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[3][8]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.[5]

    • Measure the absorbance (OD) of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[5][8]

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

    • Plot the % Viability against the log-transformed concentration of this compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response - variable slope) in software like GraphPad Prism to determine the IC50 value.[5][10]

Troubleshooting Guide

Troubleshooting_Tree Start Problem Encountered Var High Variability in Replicates? Start->Var IC50 IC50 Higher/Lower than Expected? Start->IC50 Curve Incomplete Dose- Response Curve? Start->Curve Var_Cause1 Uneven Cell Seeding Var->Var_Cause1 Var_Cause2 Inaccurate Pipetting Var->Var_Cause2 Var_Cause3 Edge Effects Var->Var_Cause3 Var_Sol1 Solution: - Mix cell suspension thoroughly. - Allow plate to sit at RT before incubation. Var_Cause1->Var_Sol1 Var_Sol2 Solution: - Calibrate pipettes. - Use reverse pipetting for viscous liquids. Var_Cause2->Var_Sol2 Var_Sol3 Solution: - Do not use outer wells. - Fill outer wells with PBS or sterile water. Var_Cause3->Var_Sol3 IC50_Cause1 Cell Line Sensitivity IC50->IC50_Cause1 IC50_Cause2 Incubation Time IC50->IC50_Cause2 IC50_Cause3 Assay Conditions IC50->IC50_Cause3 IC50_Sol1 Action: - Compare with published data for your cell line. - IC50 is cell-type dependent. IC50_Cause1->IC50_Sol1 IC50_Sol2 Action: - Test different time points (24, 48, 72h). - Longer incubation may lower IC50. IC50_Cause2->IC50_Sol2 IC50_Sol3 Action: - Check cell health and passage number. - Ensure final DMSO concentration is <0.1%. IC50_Cause3->IC50_Sol3 Curve_Cause Concentration Range is Not Optimal Curve->Curve_Cause Curve_Sol Action: - Widen the concentration range. - Perform a preliminary range-finding experiment. Curve_Cause->Curve_Sol

Caption: A decision tree for troubleshooting common IC50 assay issues.

Q5: My results show high variability between replicate wells. What is the cause?

High variability is a common issue that can often be traced to technical execution.[3]

  • Uneven Cell Seeding : Ensure the cell suspension is mixed thoroughly and gently before and during plating to prevent clumping and ensure an even distribution in each well.[7] Moving plates too quickly after seeding can cause cells to accumulate at the edges of the well.[6]

  • Pipetting Errors : Inaccurate pipetting is a major source of error.[7] Ensure pipettes are properly calibrated and use consistent technique.[7]

  • Edge Effects : Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth.[6] It is good practice to fill the outer wells with sterile PBS or media without cells and not use them for experimental data.[6]

Q6: I see high levels of cell death even at the lowest this compound concentrations. What should I do?

  • Cell Line Sensitivity : The cell line you are using may be exceptionally sensitive to PI3K/mTOR inhibition.[3] Consider reducing the highest concentration of this compound and shortening the incubation time.[3]

  • Solvent Toxicity : Ensure the final concentration of DMSO is not causing cytotoxicity. It should ideally be 0.1% or lower in the final culture volume.[3] Run a vehicle control with a range of DMSO concentrations to test for toxicity.

Q7: My dose-response curve does not reach a bottom plateau (0% viability) or a top plateau (100% viability). How can I determine the IC50?

An incomplete dose-response curve makes accurate IC50 calculation impossible.[11]

  • If the curve does not reach a bottom plateau : The concentrations of this compound used were not high enough. You need to extend the dose range to higher concentrations to achieve maximal inhibition.

  • If the curve does not show 100% viability at the lowest doses : This could indicate that even the lowest concentration tested is causing some inhibition, or there may be issues with the vehicle control or baseline cell health. Ensure your lowest concentration is truly a no-effect dose.

  • A robust IC50 value can only be determined from a complete sigmoidal curve that defines both the top and bottom plateaus.[11]

References

PQR530 Technical Support Center: Off-Target Effects and Cellular Assay Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of PQR530 in cellular assays. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive, and brain-penetrant dual inhibitor of all class I phosphoinositide 3-kinase (PI3K) isoforms and the mechanistic target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1] It is designed to potently and selectively block the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in cancer and other diseases.

Q2: How selective is this compound? Am I likely to see off-target effects in my cellular assays?

This compound has demonstrated excellent selectivity across a wide panel of protein and lipid kinases. Kinase selectivity screening has shown that even at a high concentration (10 µM), this compound has a very high selectivity score, indicating a low probability of significant off-target kinase inhibition. However, at concentrations well above the established IC50 values for PI3K/mTOR, the possibility of off-target effects increases. It is crucial to use the lowest effective concentration in your cellular assays to minimize this risk.

Q3: What are the known on-target downstream effects of this compound that I should be monitoring in my experiments?

The primary on-target effects of this compound are the inhibition of the PI3K/mTOR pathway. This can be monitored in cellular assays by measuring the phosphorylation status of key downstream signaling nodes. Commonly assessed markers include:

  • Phospho-Akt (p-Akt) at Serine 473 (p-S473): A direct target of mTORC2.

  • Phospho-S6 Ribosomal Protein (p-S6) at Serine 235/236: A downstream effector of mTORC1. A dose-dependent decrease in the phosphorylation of these proteins is a hallmark of this compound activity. In A2058 melanoma cells, this compound inhibited the phosphorylation of PKB (Akt) at pSer473 and ribosomal protein S6 at pSer235/236 with IC50 values of 0.07 µM.[1]

Q4: I am observing unexpected cellular phenotypes after this compound treatment. Could these be off-target effects?

While this compound is highly selective, unexpected phenotypes could arise from several factors:

  • High Concentrations: Using concentrations significantly higher than the IC50 for PI3K/mTOR inhibition may lead to engagement with lower-affinity off-targets.

  • Cell-Type Specificity: The cellular context, including the expression levels of various kinases and signaling proteins, can influence the response to this compound.

  • Prolonged Incubation: Long-term treatment could lead to adaptive responses or pathway crosstalk that might be misinterpreted as off-target effects.

  • Class Effects: Some observed effects, such as feedback activation of other pathways, can be a class effect of PI3K/mTOR inhibitors rather than a specific off-target effect of this compound.

It is recommended to perform dose-response experiments and to correlate the observed phenotype with on-target pathway modulation (e.g., p-Akt, p-S6 levels) to distinguish between on-target and potential off-target effects.

Data Presentation: Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed using a KINOMEScan panel. The following tables summarize its high selectivity.

Table 1: On-Target Activity of this compound

TargetKd (nM)
PI3Kα0.84
mTOR0.33
PI3Kβ11
PI3Kδ11
PI3Kγ11

Data compiled from publicly available sources.[1]

Table 2: Off-Target Profile of this compound

This compound was profiled against a large panel of kinases and demonstrated high selectivity. At a concentration of 10 µM, this compound showed a selectivity score (S10) of 0.03, indicating very few off-target interactions.[2]

Off-Target Kinase% Inhibition @ 10 µM
Majority of kinases tested< 10%

Note: This is a qualitative summary. For detailed information, researchers should refer to the primary literature.

Experimental Protocols & Workflows

Signaling Pathway and Experimental Workflow Diagrams

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits S6 S6 Ribosomal Protein S6K1->S6 Transcription Gene Transcription, Protein Synthesis, Cell Growth S6->Transcription eIF4E eIF4E FourEBP1->eIF4E eIF4E->Transcription This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Western_Blot_Workflow cluster_protocol Western Blot Protocol for p-Akt/p-S6 A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis (with phosphatase inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-S6) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Experimental workflow for Western Blot analysis.

Detailed Protocol: Western Blotting for p-Akt (Ser473) and p-S6 (Ser235/236)

This protocol describes the assessment of this compound's on-target activity in a cellular context by measuring the phosphorylation status of Akt and S6 ribosomal protein.

Materials:

  • Cell line of interest (e.g., A2058, MCF-7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt (total), Rabbit anti-p-S6 (Ser235/236), Rabbit anti-S6 (total)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at a constant voltage.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate and apply it to the membrane.

    • Capture the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt, total S6, and a loading control like GAPDH or β-actin.

Troubleshooting Guide

Q: I am not seeing a decrease in p-Akt or p-S6 phosphorylation after this compound treatment. What could be the problem?

  • A1: Inactive Compound: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • A2: Insufficient Treatment Time/Concentration: The optimal treatment time and concentration can be cell-line dependent. Perform a time-course (e.g., 0.5, 1, 2, 4 hours) and a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal conditions for your system.

  • A3: High Basal Pathway Activity: If the PI3K/mTOR pathway is not basally active in your cell line, you may need to stimulate it (e.g., with growth factors like IGF-1 or EGF) before adding this compound to observe a significant decrease in phosphorylation.

  • A4: Technical Issues with Western Blot:

    • Phosphatase Activity: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice at all times.

    • Antibody Issues: Verify the specificity and optimal dilution of your primary and secondary antibodies. Include positive and negative controls if possible.

Q: My Western blot for phospho-proteins has high background. How can I improve it?

  • A1: Blocking Inefficiency: Increase the blocking time to 1.5-2 hours at room temperature or overnight at 4°C. Ensure you are using a high-quality blocking agent like 5% BSA in TBST. Avoid using milk for blocking when detecting phospho-proteins, as it contains casein which is a phosphoprotein and can cause high background.

  • A2: Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal without increasing the background.

  • A3: Insufficient Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

Q: I am observing bands at unexpected molecular weights. What does this mean?

  • A1: Non-specific Antibody Binding: This could be due to a suboptimal primary antibody or too high a concentration. Perform a literature search to see if other users have reported similar issues with the antibody.

  • A2: Protein Modifications or Isoforms: The protein of interest may exist in different isoforms or have other post-translational modifications that affect its migration on the gel.

  • A3: Protein Degradation: Ensure that protease inhibitors were included in your lysis buffer and that samples were handled properly to prevent degradation.

Q: My cell viability assay results do not correlate with the inhibition of p-Akt/p-S6. Why?

  • A1: Time Lag: The inhibition of signaling pathways is often rapid, whereas effects on cell viability or proliferation may take longer to manifest (e.g., 24-72 hours). Ensure your experimental timelines are appropriate for the endpoint being measured.

  • A2: Cytostatic vs. Cytotoxic Effects: this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in your cell line. Consider using assays that measure proliferation (e.g., BrdU incorporation) in addition to viability (e.g., CellTiter-Glo).

  • A3: Cellular Resistance Mechanisms: Cells may have redundant survival pathways that are not dependent on PI3K/mTOR signaling, or they may develop adaptive resistance to the inhibitor over time.

References

PQR530 Technical Support Center: Troubleshooting Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues of instability and precipitation of PQR530 in solution during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive, orally bioavailable, and brain-penetrant dual inhibitor of all class I phosphoinositide 3-kinase (PI3K) isoforms and mechanistic target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3][4] Its primary mechanism of action is to block the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer and other diseases, playing a crucial role in cell growth, proliferation, survival, and metastasis.[2][3][4]

Q2: What are the recommended solvents and storage conditions for this compound stock solutions?

For creating a stock solution, Dimethyl Sulfoxide (DMSO) is highly recommended.[1][3] Once prepared, it is crucial to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can degrade the compound.[1]

Storage TemperatureShelf Life
-80°C2 years
-20°C1 year
Data sourced from MedchemExpress.[1]

Q3: My this compound precipitated immediately after I diluted my DMSO stock in my aqueous cell culture medium. Why did this happen?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[5][6] The abrupt change in solvent polarity causes the compound to precipitate. This is particularly common with hydrophobic compounds like many kinase inhibitors.[6]

Q4: I observed precipitation in my cell culture plate a few hours after adding this compound. What could be the cause?

Delayed precipitation can be caused by several factors:

  • Temperature Fluctuations: Moving plates in and out of the incubator can cause temperature shifts that decrease the solubility of the compound.[5][7]

  • Evaporation: Increased concentration of media components, including this compound, due to evaporation can lead to precipitation.[7][8]

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[5][7][9]

  • pH Shifts: Changes in the pH of the culture medium during incubation can alter the ionization state of this compound, affecting its solubility.[6][10]

Troubleshooting Guides

Issue 1: this compound Precipitates When Preparing Working Solutions

If you observe precipitation, cloudiness, or a suspended solution when diluting your this compound stock solution, follow this workflow.

G start Precipitation Observed During Dilution check_temp Is your aqueous buffer/ media pre-warmed to 37°C? start->check_temp warm_media Warm media to 37°C before adding compound. check_temp->warm_media No check_dilution Are you adding a high concentration DMSO stock directly to a large volume? check_temp->check_dilution Yes warm_media->check_dilution serial_dilute Perform serial dilutions. Create an intermediate dilution in 100% DMSO or in pre-warmed media. check_dilution->serial_dilute Yes check_mixing How are you mixing the solution? check_dilution->check_mixing No serial_dilute->check_mixing vortex Add the this compound stock dropwise to the media while gently vortexing to ensure rapid dispersal. check_mixing->vortex Pipetting only sonicate Use sonication and/or gentle heating to aid dissolution. check_mixing->sonicate Vortexing, still precipitates end Solution is Clear vortex->end solubility_test Issue Persists? Perform a solubility test to determine the maximum soluble concentration in your specific medium. sonicate->solubility_test solubility_test->end

Caption: Troubleshooting workflow for this compound precipitation during dilution.

Issue 2: Delayed Instability of this compound in Cell Culture

If your this compound solution is initially clear but shows precipitation after incubation, consider the following protocol.

Experimental Protocols

Protocol 1: Solubility Assessment in Cell Culture Media

This protocol helps determine the maximum practical working concentration of this compound in your specific experimental conditions.

  • Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] Ensure it is fully dissolved.

  • Pre-warm Media: Warm your complete cell culture medium to 37°C.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of this compound in the pre-warmed medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a DMSO-only vehicle control, ensuring the final DMSO concentration is consistent across all wells and is below 0.5%.[6]

  • Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Observe: Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at several time points (e.g., 1, 6, 24, and 48 hours).

  • Determine Maximum Concentration: The highest concentration that remains clear throughout the experiment is the maximum soluble concentration for your long-term assay.

Protocol 2: Recommended Formulation for In Vivo Studies

For in vivo experiments, specific formulations are required to achieve a stable suspension.

Formulation A (Suspended Solution):

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%
This protocol yields a suspended solution with a solubility of up to 2.5 mg/mL (6.14 mM). Ultrasonic treatment is needed.[1]

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Use sonication to create a uniform suspension. It is recommended to prepare this solution fresh on the day of use.[1]

Formulation B (Alternative):

ComponentPercentage
DMSO10%
SBE-β-CD90% (in 20% Saline)
Data sourced from MedchemExpress.[1]

This compound Signaling Pathway

This compound targets the PI3K/mTOR pathway, a central signaling cascade that regulates numerous cellular processes. Understanding this pathway is critical for interpreting experimental results.

G cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P This compound This compound This compound->PI3K mTORC2 mTORC2 This compound->mTORC2 mTORC1 mTORC1 This compound->mTORC1 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2->AKT pSer473 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition points of this compound.

References

Navigating PQR530 Administration in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and manage PQR530-related toxicities in animal models. The information is designed to offer practical guidance for optimizing experimental design and ensuring animal welfare.

Frequently Asked Questions (FAQs)

Q1: What are the known toxicities of this compound in animal models?

Based on preclinical studies, this compound has demonstrated excellent tolerability in Good Laboratory Practice (GLP) toxicological testing in rats and dogs.[1] The most consistently reported on-target side effect, particularly in mice, is a manageable increase in blood glucose and insulin (B600854).[1] This is a known class effect of PI3K/mTOR inhibitors due to their role in modulating the insulin signaling pathway.

Q2: What are the general toxicities associated with the dual PI3K/mTOR inhibitor class of compounds?

As a dual PI3K/mTOR inhibitor, this compound may share a toxicity profile with other compounds in its class. Common adverse events observed with this class of inhibitors in preclinical and clinical settings include:

  • Hyperglycemia: An increase in blood glucose levels is a frequent on-target effect.

  • Dermatological Issues: Rashes and stomatitis (inflammation of the mouth) can occur.

  • Gastrointestinal Effects: Diarrhea is a possible side effect.

  • Hematological Changes: A decrease in platelet count may be observed.

Q3: Are there any studies indicating a Maximum Tolerated Dose (MTD) for this compound in common animal models?

While formal GLP toxicology studies have established this compound's excellent tolerability, specific MTD values from these studies are not publicly available.[1] Several efficacy studies in mice have utilized "tolerable doses" for extended periods. For example, some studies have dosed animals twice weekly to achieve a therapeutic effect while minimizing toxic side effects from prolonged pathway inhibition.[2] Researchers should determine the MTD for their specific animal model and experimental conditions.

Troubleshooting Guides

Issue 1: Managing Hyperglycemia

Hyperglycemia is an anticipated on-target effect of this compound. Proactive monitoring and management are crucial for long-term studies.

Monitoring Protocol:

  • Baseline Glucose: Before initiating this compound treatment, establish baseline blood glucose levels for all animals.

  • Regular Monitoring: For the first two weeks of treatment, monitor blood glucose levels twice weekly.[3] This can be done via tail vein sampling using a standard glucometer.

  • Frequency Adjustment: After the initial two weeks, the frequency of monitoring can be adjusted based on the stability of the glucose levels and the dose of this compound being administered.

Management Strategies:

  • Dietary Modification: Consider a lower carbohydrate diet for the animals, which can help mitigate spikes in blood glucose.

  • Pharmacological Intervention: In cases of persistent or severe hyperglycemia, the use of anti-diabetic agents may be warranted.

    • Metformin: This is often the first-line treatment for managing PI3K inhibitor-induced hyperglycemia.

    • SGLT2 Inhibitors: These agents have also been shown to be effective in preclinical models.

  • Dose Adjustment: If hyperglycemia is severe and difficult to manage, a dose reduction or a change in the dosing schedule (e.g., intermittent dosing) of this compound should be considered.[2]

Management Approach Description Considerations
Dietary Modification Lowering the carbohydrate content of the animal's diet.Ensure the diet still meets all nutritional requirements for the species.
Metformin An oral anti-diabetic agent that can improve insulin sensitivity.Consult veterinary staff for appropriate dosing for the animal model.
SGLT2 Inhibitors A class of drugs that reduce blood glucose by promoting its excretion in the urine.May require more frequent monitoring of hydration status.
Dose Adjustment Reducing the dose or frequency of this compound administration.The potential impact on therapeutic efficacy should be carefully evaluated.
Issue 2: Dermatological and Mucosal Toxicities (Rash and Stomatitis)

While not specifically detailed for this compound, rash and stomatitis are known class effects of PI3K/mTOR inhibitors.

Monitoring Protocol:

  • Visual Inspection: Conduct daily visual inspections of the skin, fur, and oral cavity of the animals.

  • Body Weight: Monitor body weight regularly, as a decrease can be an early indicator of discomfort or difficulty eating due to stomatitis.

Management Strategies:

  • Supportive Care: For mild skin irritation, ensure clean and dry bedding. For stomatitis, providing softened food can help maintain nutritional intake.

  • Topical Treatments: In consultation with a veterinarian, mild topical corticosteroids may be considered for localized rashes.

  • Dose Interruption/Reduction: If these toxicities are severe or impact the animal's well-being, a temporary halt or reduction in this compound dosing is recommended.

Experimental Protocols

Protocol for Determining Maximum Tolerated Dose (MTD) in Mice

This protocol provides a general framework. The specific details should be adapted to the experimental context and approved by the relevant institutional animal care and use committee.

  • Animal Cohorts: Start with small cohorts of mice (e.g., 3-5 per group).

  • Dose Escalation: Begin with a conservative starting dose based on in vitro efficacy data. Subsequent dose groups should receive escalating doses of this compound. A common approach is to use a modified Fibonacci sequence for dose escalation.

  • Administration: Administer this compound daily via the intended experimental route (e.g., oral gavage).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.[4] A body weight loss of over 15-20% is a common endpoint.[4]

  • Duration: Continue dosing for a predefined period, typically 1-2 weeks for an acute MTD study.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would necessitate euthanasia.

  • Pathology: At the end of the study, perform a complete necropsy and consider histopathological analysis of major organs (liver, kidneys, spleen, gastrointestinal tract) to identify any sub-clinical toxicity.[4]

This compound Formulation for In Vivo Oral Administration

A stable and consistent formulation is critical for accurate in vivo experiments.

Example Formulation:

A suspension of this compound can be prepared for oral or intraperitoneal injection.[5]

  • Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Vehicle Preparation: Prepare the vehicle by mixing PEG300, Tween-80, and Saline.

  • Final Formulation: Add the this compound stock solution to the vehicle and mix thoroughly. For example, to prepare a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL PEG300, mix, then add 50 µL Tween-80, mix again, and finally add 450 µL of Saline.[5] Ultrasonic treatment may be needed to ensure a uniform suspension.[5]

Visualizations

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2->AKT

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Toxicity_Management_Workflow Start Start this compound Dosing Monitor Monitor for Toxicity (Hyperglycemia, Rash, etc.) Start->Monitor NoToxicity Continue Dosing and Monitoring Monitor->NoToxicity No Toxicity Toxicity Observed Monitor->Toxicity Yes NoToxicity->Monitor Assess Assess Severity Toxicity->Assess SupportiveCare Implement Supportive Care (e.g., Diet Modification) Assess->SupportiveCare Mild DoseAdjust Dose Reduction or Interruption Assess->DoseAdjust Severe Mild Mild Severe Severe Reassess Reassess Toxicity SupportiveCare->Reassess DoseAdjust->Reassess Continue Continue with Adjusted Dose Reassess->Continue Resolved Stop Consider Stopping Treatment Reassess->Stop Persistent Resolved Resolved Persistent Persistent Continue->Monitor

Caption: Workflow for managing this compound-related toxicity.

References

PQR530 dose-response curve variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PQR530, a potent dual pan-PI3K/mTOR inhibitor. Variability in dose-response curves is a common challenge in pre-clinical drug evaluation, and this resource aims to provide solutions to ensure data accuracy and reproducibility.

Troubleshooting Guide: this compound Dose-Response Curve Variability

High variability in this compound dose-response curves can arise from several factors, ranging from experimental setup to biological determinants. This guide provides a systematic approach to identifying and mitigating these issues.

dot

Troubleshooting_this compound cluster_0 Start: Inconsistent Dose-Response Curves cluster_1 Phase 1: Experimental & Technical Review cluster_2 Phase 2: Biological Factors cluster_3 Resolution start High Variability Observed assay_consistency Review Assay Protocol - Consistent cell seeding? - Accurate drug dilutions? - Uniform incubation times? start->assay_consistency Potential Issue reagent_quality Check Reagent Quality - this compound stock integrity? - Media & serum quality? - Assay reagent expiration? assay_consistency->reagent_quality If consistent refine_protocol Refine Protocol & Retest assay_consistency->refine_protocol Inconsistency found instrumentation Verify Instrumentation - Plate reader calibration? - Pipette accuracy? - Incubator CO2 & temp? reagent_quality->instrumentation If reagents are good reagent_quality->refine_protocol Issue identified cell_line_integrity Assess Cell Line Health - Mycoplasma contamination? - Passage number effects? - Cell viability at seeding? instrumentation->cell_line_integrity If instruments are calibrated instrumentation->refine_protocol Issue identified pathway_activation Confirm Pathway Status - Basal PI3K/mTOR activity? - Presence of relevant mutations? cell_line_integrity->pathway_activation If cells are healthy cell_line_integrity->refine_protocol Issue identified pathway_activation->refine_protocol If pathway is active consult_support Consult Technical Support pathway_activation->consult_support Pathway inactive/unknown PQR530_Mechanism cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation inhibition of translation This compound This compound This compound->PI3K inhibits This compound->mTORC2 inhibits This compound->mTORC1 inhibits

Technical Support Center: Preventing PQR530 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of PQR530 in culture media.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

This compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions such as cell culture media. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. When this DMSO stock is added to the aqueous environment of the culture medium, the abrupt change in solvent properties can cause this compound to "crash out" of the solution and form a precipitate.

Q2: What is the recommended solvent for making a this compound stock solution?

The recommended solvent for preparing a this compound stock solution is high-purity, anhydrous DMSO.[1][2] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted to the final working concentration in your experiments.[1] It is also soluble in dimethylformamide (DMF).[3]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

The tolerance of cells to DMSO can vary depending on the cell line and the duration of exposure. Generally, a final DMSO concentration of less than 0.5% (v/v) is considered safe for most cell lines.[2][4] However, some sensitive cell lines may require a lower concentration, such as below 0.1%. It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.

Q4: Can I pre-mix this compound in the culture medium and store it?

It is not recommended to store this compound in an aqueous solution for more than a day.[3] The stability of this compound in culture media over time can be influenced by factors such as media composition, pH, and temperature. For consistent and reliable results, it is best to prepare fresh dilutions of this compound in culture medium for each experiment.

Troubleshooting Guide to Prevent this compound Precipitation

This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation during your experiments.

Step 1: Assess Your Stock Solution
  • Ensure Complete Dissolution: Visually inspect your this compound stock solution to ensure there is no precipitate. If you observe any solid particles, you can gently warm the solution and use a sonicator bath for 5-10 minutes to aid dissolution.[1][2]

  • Use High-Quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can reduce the solubility of this compound. Always use anhydrous, high-purity DMSO and keep the container tightly sealed.[1]

Step 2: Optimize the Dilution Process

The manner in which you dilute your this compound stock solution into the culture medium is critical.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your culture medium, perform a stepwise dilution. First, dilute the this compound stock into a small volume of serum-containing medium. The proteins in the serum can help to stabilize the compound and prevent precipitation. Then, add this intermediate dilution to the final volume of your culture medium.

  • Rapid Mixing: When adding the this compound stock or the intermediate dilution to the culture medium, do so dropwise while gently vortexing or swirling the tube.[2] This ensures rapid and even dispersion of the compound, preventing localized high concentrations that are prone to precipitation.

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound can sometimes improve its solubility.

Step 3: Consider the Final Concentration and Culture Conditions
  • Final DMSO Concentration: As mentioned in the FAQs, keep the final DMSO concentration as low as possible, ideally below 0.5%.[2][4]

  • Presence of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and increase their solubility in aqueous solutions.[5] If your experimental design allows, including serum in the culture medium can help prevent this compound precipitation.

  • Visual Inspection: After preparing your final this compound-containing medium, allow it to sit for a few minutes and then visually inspect for any signs of precipitation. You can also take a small aliquot and examine it under a microscope.

This compound Signaling Pathway

PQR530_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 PIP3 PIP3 PI3K->PIP3 phosphorylates S6K S6K mTORC1->S6K activates Akt Akt mTORC2->Akt activates PIP2 PIP2 PIP3->Akt activates Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation S6K->CellGrowth

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Precipitation Observed CheckStock Step 1: Check Stock Solution - Completely dissolved? - Anhydrous DMSO used? Start->CheckStock OptimizeDilution Step 2: Optimize Dilution - Use stepwise dilution? - Rapid mixing? CheckStock->OptimizeDilution CheckCulture Step 3: Check Culture Conditions - Final DMSO < 0.5%? - Serum present? OptimizeDilution->CheckCulture StillPrecipitates Still Precipitates? CheckCulture->StillPrecipitates SolubilityTest Perform Solubility Test (See Protocol Below) StillPrecipitates->SolubilityTest Yes Resolved Issue Resolved StillPrecipitates->Resolved No SolubilityTest->Resolved

Caption: Workflow for troubleshooting this compound precipitation.

This compound Solubility Data

Solvent/VehicleConcentrationNotes
DMSO33.33 mg/mL (81.81 mM)[1]Requires sonication for complete dissolution.[1]
DMF~30 mg/mL[3]
1:3 DMF:PBS (pH 7.2)~0.33 mg/mL[3]Aqueous solutions are not recommended for storage beyond one day.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (6.14 mM)[1]Forms a suspended solution; requires sonication. For in vivo use.[1]

Experimental Protocol: Determining this compound Solubility in Culture Media

This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without your desired concentration of FBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

  • Microscope

  • 96-well plate

  • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

Procedure:

  • Prepare a Concentrated this compound Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Prepare Serial Dilutions:

    • In separate sterile microcentrifuge tubes, prepare a series of this compound concentrations in your culture medium (with and without FBS). For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

    • To do this, add the appropriate amount of the 10 mM this compound stock solution to the medium. Ensure the final DMSO concentration remains constant across all dilutions and is below the toxic level for your cells (e.g., 0.5%).

    • Include a vehicle control containing only the medium and the same final concentration of DMSO.

  • Incubation and Observation:

    • Gently vortex each dilution immediately after preparation.

    • Incubate the tubes at 37°C for a period relevant to your experimental timeline (e.g., 2 hours).

    • After incubation, visually inspect each tube for any signs of precipitation.

    • For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • Quantitative Assessment (Optional):

    • Pipette 200 µL of each dilution (including the vehicle control) into the wells of a 96-well plate.

    • Measure the absorbance (optical density) at 600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates the presence of a precipitate (turbidity).

    • The highest concentration that does not show a significant increase in absorbance can be considered the approximate kinetic solubility limit under your specific conditions.

Experimental Workflow for Solubility Determination

Solubility_Protocol_Workflow Start Start PrepStock 1. Prepare 10 mM This compound Stock in DMSO Start->PrepStock SerialDilute 2. Prepare Serial Dilutions in Culture Medium (with and without FBS) PrepStock->SerialDilute Incubate 3. Incubate at 37°C SerialDilute->Incubate Observe 4. Visual & Microscopic Observation for Precipitate Incubate->Observe Quantify 5. (Optional) Quantify Turbidity (Absorbance at 600 nm) Observe->Quantify DetermineSolubility Determine Highest Soluble Concentration Quantify->DetermineSolubility End End DetermineSolubility->End

Caption: Experimental workflow for determining this compound solubility.

References

PQR530 Resistance Mechanisms: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to PQR530, a potent dual pan-PI3K/mTOR inhibitor, in cancer cells.

Troubleshooting Guide: Investigating this compound Resistance

When cancer cells develop resistance to this compound, a systematic approach is necessary to identify the underlying mechanisms. This guide outlines potential causes of resistance and the experimental steps to investigate them.

Initial Observation: A significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line compared to the parental, sensitive line.

Potential Mechanism Key Molecular Changes Recommended Action
Feedback Activation of Parallel Pathways Increased phosphorylation of ERK (p-ERK), MEK (p-MEK), or other MAPK pathway components.Perform Western blot analysis for key MAPK pathway proteins. Consider co-treatment with a MEK or ERK inhibitor.
Upregulation of Receptor Tyrosine Kinases (RTKs) Increased expression or phosphorylation of RTKs such as EGFR, HER2, or IGF-1R.Use a phospho-RTK array to screen for activated RTKs. Validate findings with Western blot or ELISA. Test the efficacy of co-treatment with a relevant RTK inhibitor.
Acquired Mutations in the PI3K Pathway Secondary mutations in PIK3CA or other PI3K pathway components; loss of PTEN expression.Perform targeted sequencing of key PI3K pathway genes. Assess PTEN protein levels by Western blot or immunohistochemistry.
Activation of Alternative Survival Pathways Increased expression of anti-apoptotic proteins (e.g., Bcl-2) or activation of other kinases (e.g., PIM1).Perform gene expression analysis (qRT-PCR or RNA-seq) or proteomic profiling to identify upregulated survival factors.
Quantitative Data Summary: Expected IC50 Shift in Resistant Cells

The following table provides a hypothetical example of the shift in IC50 values that might be observed in cells that have developed resistance to this compound through different mechanisms. Actual values will vary depending on the cell line and specific resistance mechanism.

Cell Line Condition This compound IC50 (nM) Fold Change
MCF-7 Parental (Sensitive)50-
MCF-7-PQR530R Resistant (MAPK Activation)50010
A549 Parental (Sensitive)100-
A549-PQR530R Resistant (EGFR Upregulation)120012

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?

A1: This is a common indication of acquired resistance. Cancer cells can adapt to long-term treatment with targeted therapies like this compound by activating alternative survival pathways. We recommend performing a cell viability assay to quantify the shift in the IC50 value. Subsequently, you can investigate the potential resistance mechanisms outlined in the troubleshooting guide above.

Q2: How can I determine if feedback activation of the MAPK pathway is responsible for this compound resistance in my cells?

A2: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of key MAPK pathway proteins, such as ERK1/2 (p-ERK1/2). Compare the levels of p-ERK1/2 in your resistant cell line versus the parental sensitive line, both with and without this compound treatment. A significant increase in p-ERK1/2 in the resistant line, especially upon this compound treatment, suggests feedback activation.

Q3: Are there any known mutations that can cause resistance to this compound?

A3: While specific secondary mutations conferring resistance to this compound have not been extensively documented in the literature, mutations in the target proteins (PI3K and mTOR) or other downstream effectors are a known mechanism of resistance to this class of inhibitors.[1][2][3] Acquired mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to the reactivation of the PI3K pathway, thereby diminishing the inhibitory effect of this compound.[1][2] We recommend sequencing the relevant genes in your resistant cell lines.

Q4: Can the tumor microenvironment influence resistance to this compound?

A4: Yes, the tumor microenvironment, particularly the extracellular matrix (ECM), can contribute to drug resistance.[4] Cells that are attached to the ECM may upregulate survival programs that make them less susceptible to PI3K/mTOR inhibition.[4] If you are working with 3D culture models or in vivo models, this is an important factor to consider.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 of this compound in sensitive and resistant cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to attach overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the data and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phospho-ERK

This protocol is for detecting the activation of the MAPK pathway as a potential resistance mechanism.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture sensitive and resistant cells to 70-80% confluency.

  • Treat the cells with this compound at a relevant concentration (e.g., 1 µM) for various time points (e.g., 0, 2, 6, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits the PI3K/mTOR pathway.

Resistance_Mechanism This compound This compound PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR Proliferation Cell Proliferation (Inhibited) PI3K_mTOR->Proliferation Feedback Feedback Loop (e.g., via loss of S6K inhibition) PI3K_mTOR->Feedback MAPK_Pathway MAPK/ERK Pathway Feedback->MAPK_Pathway Resistance Resistance & Sustained Proliferation MAPK_Pathway->Resistance

Caption: Feedback activation of the MAPK pathway.

Experimental_Workflow Observe Observe this compound Resistance (Increased IC50) Hypothesize Hypothesize Mechanism (e.g., MAPK activation, RTK upregulation) Observe->Hypothesize Experiment Perform Experiments (Western Blot, RTK Array, Sequencing) Hypothesize->Experiment Analyze Analyze Data Experiment->Analyze Validate Validate with Combination Therapy (e.g., this compound + MEK inhibitor) Analyze->Validate Conclusion Identify Resistance Mechanism Validate->Conclusion

Caption: Workflow for investigating this compound resistance.

References

Improving PQR530 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with PQR530 in in vivo experiments. The focus is on overcoming challenges related to the compound's bioavailability to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a consideration for in vivo studies?

A1: this compound is a potent, orally bioavailable, and brain-penetrable dual inhibitor of Class I PI3K and mTOR kinases.[1][2][3] While described as having good oral bioavailability, this is often relative to other compounds in development, and its physicochemical properties suggest that careful formulation is crucial for optimal absorption and exposure in animal models.[4][5] Like many kinase inhibitors, this compound has poor aqueous solubility, which can limit its absorption from the gastrointestinal tract and lead to variability in experimental outcomes.[6][7]

Q2: What are the common signs of poor bioavailability in my in vivo study?

A2: Indicators of poor bioavailability can include:

  • High variability in plasma concentrations of this compound between individual animals.

  • Lower than expected plasma concentrations despite administering a high dose.

  • Lack of a clear dose-response relationship in efficacy studies.

  • Precipitation of the compound observed in the dosing formulation.

Q3: What are the primary strategies to improve the bioavailability of a poorly soluble compound like this compound?

A3: The main goal is to enhance the solubility and dissolution rate of the drug in the gastrointestinal fluids.[8] Common strategies include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area for dissolution.[8][9]

  • Use of Co-solvents: Employing a mixture of solvents to increase the drug's solubility in the dosing vehicle.[9][10]

  • Surfactants and Wetting Agents: These substances improve the wetting of the drug particles, which can enhance the dissolution rate.[9]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility in aqueous solutions.[11]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[6][7]

  • Formation of Lipophilic Salts: Creating a salt form of the drug with a lipophilic counter-ion can enhance its solubility in lipid vehicles.[12][13]

Troubleshooting Guide

Issue: Precipitation of this compound in the dosing formulation upon preparation or administration.

Potential Cause Troubleshooting Step Rationale
Low aqueous solubility of this compound.Prepare a suspension or a solution using appropriate excipients. For aqueous-based formulations, ensure the concentration of any organic co-solvent (like DMSO) is kept to a minimum to avoid precipitation when diluted in the gastrointestinal tract.[14]Maintaining the drug in a solubilized or finely suspended state is critical for absorption.
Incorrect solvent or excipient choice.Refer to the established formulation protocols for this compound (see Experimental Protocols section). Consider using solubility-enhancing agents like cyclodextrins (e.g., HP-β-CD, SBE-β-CD) or a combination of co-solvents and surfactants (e.g., DMSO, PEG300, Tween-80).[1][2]These excipients are chosen to specifically address the solubility challenges of compounds like this compound.
pH of the vehicle.For compounds with ionizable groups, adjusting the pH of the dosing vehicle can improve solubility.[14][15]The solubility of acidic or basic compounds is pH-dependent.

Issue: High variability in plasma concentrations of this compound across study animals.

Potential Cause Troubleshooting Step Rationale
Inconsistent dosing volume or technique.Ensure accurate and consistent administration of the dosing formulation. For oral gavage, ensure proper placement to avoid accidental administration into the lungs.Precise dosing is fundamental to achieving consistent drug exposure.
Formulation is not homogenous.If using a suspension, ensure it is uniformly mixed before each administration. Sonication or vortexing immediately prior to dosing may be necessary.A non-homogenous formulation will result in different animals receiving different effective doses.
Food effect.Standardize the feeding schedule for the animals. The presence of food in the stomach can alter the absorption of poorly soluble drugs.[6]Consistency in experimental conditions helps to reduce variability.

Quantitative Data Summary

Table 1: Reported Solubility of this compound

SolventConcentrationNotesSource
DMSO33.33 mg/mL (81.81 mM)May require ultrasonication. Hygroscopic nature of DMSO can impact solubility.[2]

Table 2: Example Formulations for In Vivo Studies with this compound

Formulation TypeCompositionAchieved ConcentrationAdministration RouteSource
SolutionThis compound, DMSO, 20% Hydroxypropyl-β-cyclodextrin in water2.5 mg/mLNot specified[1]
Suspended Solution10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLOral and Intraperitoneal[2]
Solution10% DMSO, 90% (20% SBE-β-CD in Saline)Not specifiedNot specified[2]

Experimental Protocols

Protocol 1: this compound Formulation using Hydroxypropyl-β-cyclodextrin

This protocol is adapted from a published study on this compound.[1]

  • Preparation of this compound Stock: Weigh the desired amount of this compound. Dissolve it in DMSO to create a concentrated stock solution. For example, dissolve 6.25 mg of this compound in 0.25 mL of DMSO.

  • Solubilization: Aid dissolution by vortexing and sonicating the mixture until the this compound is fully dissolved.

  • Addition of Cyclodextrin (B1172386) Solution: Prepare a 20% solution of hydroxypropyl-β-cyclodextrin in sterile water.

  • Final Formulation: Add the cyclodextrin solution to the this compound stock. For the example above, add 2.25 mL of the 20% hydroxypropyl-β-cyclodextrin solution.

  • Homogenization: Vortex and sonicate the final mixture to ensure a homogenous solution for dosing.

Protocol 2: this compound Suspended Solution Formulation

This protocol is based on information from a commercial supplier of this compound.[2]

  • Prepare the Vehicle: In a sterile container, combine the vehicle components in the following proportions: 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare this compound in DMSO: Dissolve the required amount of this compound in DMSO to constitute 10% of the final volume.

  • Combine and Mix: Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing.

  • Homogenization: Use ultrasonication to ensure the formation of a fine, homogenous suspension. The target concentration in this example is 2.5 mg/mL.

  • Pre-dose Preparation: Vigorously vortex or sonicate the suspension immediately before each administration to ensure uniformity.

Visualizations

G cluster_0 This compound Bioavailability Challenge This compound This compound Powder PoorSolubility Poor Aqueous Solubility This compound->PoorSolubility LowDissolution Low Dissolution Rate PoorSolubility->LowDissolution LowAbsorption Poor & Variable Absorption LowDissolution->LowAbsorption

Caption: Core challenge in this compound oral delivery.

G cluster_1 Troubleshooting Workflow for this compound Formulation Start Precipitation or High Variability Observed CheckHomogeneity Is the formulation homogenous? Start->CheckHomogeneity CheckProtocol Is the formulation protocol correct? CheckHomogeneity->CheckProtocol Yes Remix Vortex/Sonicate before dosing CheckHomogeneity->Remix No ConsiderAlternatives Consider Alternative Formulations (e.g., Lipid-based) CheckProtocol->ConsiderAlternatives Yes ReviseProtocol Revise Protocol (check calculations, excipient quality) CheckProtocol->ReviseProtocol No Success Proceed with In Vivo Study ConsiderAlternatives->Success Remix->CheckProtocol ReviseProtocol->Start

Caption: Logical workflow for troubleshooting this compound formulation issues.

G cluster_2 Signaling Pathway Inhibition by this compound This compound This compound PI3K PI3K This compound->PI3K mTOR mTORC1/2 This compound->mTOR Downstream Downstream Effectors (e.g., Akt, S6K) PI3K->Downstream mTOR->Downstream

References

Addressing batch-to-batch variability of PQR530

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PQR530, a potent dual pan-PI3K/mTOR inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation, with a focus on mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive, orally bioavailable, and brain-penetrant dual inhibitor of all Class I phosphoinositide 3-kinase (PI3K) isoforms and mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] Its mechanism of action involves blocking the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[3][4] By inhibiting PI3K and mTOR, this compound prevents the phosphorylation of downstream effectors such as Akt and ribosomal protein S6, leading to anti-tumor activity.[1]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and activity of this compound, it is critical to adhere to proper storage and handling protocols. Lyophilized powder should be stored at -20°C for long-term stability. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as DMSO. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture media. It is important to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: What are the known off-target effects of this compound?

While this compound shows excellent selectivity for PI3K and mTOR kinases, researchers should be aware of potential off-target effects, which are a possibility with any small molecule inhibitor.[2][4] It is recommended to include appropriate controls in your experiments, such as using a structurally related inactive compound if available, or assessing the effects of this compound in a cell line where the PI3K/mTOR pathway is not the primary driver of the phenotype being measured.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability in the observed activity of this compound can arise from multiple sources, ranging from the compound itself to experimental procedures. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Inconsistent IC50 or GI50 values between different batches of this compound.

This is a common challenge that can compromise the reproducibility of experimental results. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution & Troubleshooting Steps
Compound Purity and Integrity 1. Verify Certificate of Analysis (CoA): Always review the CoA for each new batch. Confirm that the purity meets the required specifications (typically >98% by HPLC).2. Analytical Characterization: If significant discrepancies persist, consider independent analytical verification of the compound's identity and purity via methods like HPLC, mass spectrometry, or NMR.3. Proper Storage: Ensure the compound has been stored correctly as per the manufacturer's recommendations (-20°C for solid, -80°C for stock solutions) to prevent degradation.
Stock Solution Preparation and Handling 1. Accurate Weighing: Use a calibrated analytical balance to weigh the compound. For small quantities, it is advisable to dissolve the entire contents of the vial to prepare the initial stock solution.2. Complete Dissolution: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) by vortexing or brief sonication. Visually inspect for any undissolved particulate matter.3. Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize degradation from repeated temperature changes.
Assay Conditions and Execution 1. Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions (media, serum batch, CO2 levels) for all experiments.2. Reagent Quality: Use fresh, high-quality reagents for your assays. Be mindful of lot-to-lot variability in assay kits and other critical components.3. Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques, especially for serial dilutions, to minimize errors in compound concentration.4. Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) to account for any solvent effects.
Biological Variability 1. Cell Line Authenticity: Periodically verify the identity of your cell lines using methods like short tandem repeat (STR) profiling to rule out cross-contamination.2. Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against PI3K or mTOR kinases.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the this compound stock solution in DMSO.

    • Prepare the kinase reaction buffer, substrate, and ATP solution according to the kinase assay kit manufacturer's instructions.

  • Assay Procedure:

    • In a microplate, add the diluted this compound or vehicle control.

    • Add the kinase and substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and for the appropriate time for the kinase reaction.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence) and a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay

This protocol outlines a method to measure the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium from the DMSO stock solution.

    • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound or a vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as MTT, XTT, or a luminescent ATP-based assay, according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the this compound concentration and determine the GI50 value.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterTarget/Cell LineValue
Kd PI3Kα0.84 nM
mTOR0.33 nM
IC50 (Phosphorylation) p-Akt (Ser473) in A2058 cells0.07 µM
p-S6 (Ser235/236) in A2058 cells0.07 µM
Mean GI50 Panel of 44 cancer cell lines426 nM

Data compiled from multiple sources.[1][4]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterPlasmaBrain
Cmax (at 50 mg/kg) 7.8 µg/ml112.6 µg/ml
Tmax 30 minutes30 minutes
t1/2 ~5 hours~5 hours

Data from in vivo studies in C57BL/6J mice.[3]

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.

Troubleshooting_Workflow Start Start: Inconsistent Results with this compound Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_CoA Review Certificate of Analysis (CoA) - Purity >98%? Check_Compound->Check_CoA Yes Investigate_Further Further Investigation Needed: - Independent QC - Cell Line Authentication - Mycoplasma Testing Check_Compound->Investigate_Further No Check_Storage Confirm Proper Storage (-20°C solid, -80°C stock)? Check_CoA->Check_Storage Yes Check_CoA->Investigate_Further No Check_Solution Step 2: Evaluate Stock Solution Check_Storage->Check_Solution Yes Check_Storage->Investigate_Further No Check_Weighing Accurate Weighing & Dissolution? Check_Solution->Check_Weighing Yes Check_Solution->Investigate_Further No Check_Aliquoting Single-use Aliquots Used? Check_Weighing->Check_Aliquoting Yes Check_Weighing->Investigate_Further No Check_Assay Step 3: Assess Assay Parameters Check_Aliquoting->Check_Assay Yes Check_Aliquoting->Investigate_Further No Check_Cells Consistent Cell Culture? (Passage, Density) Check_Assay->Check_Cells Yes Check_Assay->Investigate_Further No Check_Reagents Reagent Quality & Consistency? Check_Cells->Check_Reagents Yes Check_Cells->Investigate_Further No Check_Controls Appropriate Controls Included? (Vehicle, etc.) Check_Reagents->Check_Controls Yes Check_Reagents->Investigate_Further No Check_Controls->Investigate_Further No Resolved Issue Likely Resolved Check_Controls->Resolved Yes

References

PQR530 Technical Support Center: Investigating Efflux Pump Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PQR530, a dual pan-PI3K/mTOR inhibitor. The focus is on addressing potential compensation for this compound's activity by cellular efflux pumps, a common mechanism of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] It inhibits all PI3K isoforms and both mTOR complexes, which are key components of a signaling pathway that is frequently overactivated in cancer and drives cell growth, proliferation, and survival.[1][3] this compound has demonstrated anti-tumor activity in various cancer cell lines and in vivo models.[2][3]

Q2: My in vitro IC50 for this compound is much higher in my cell line compared to published biochemical assay values. What could be the cause?

A discrepancy between biochemical and cell-based assay potencies is a common issue. Several factors could contribute to this:

  • High Intracellular ATP: this compound is an ATP-competitive inhibitor.[1] High concentrations of ATP within the cell can compete with this compound for binding to the kinase domain of PI3K and mTOR, leading to a requirement for higher concentrations of the inhibitor to achieve the same effect.

  • Efflux Pump Activity: Your cell line may express high levels of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[4] These pumps actively transport a wide range of xenobiotics, including kinase inhibitors, out of the cell, thereby reducing the intracellular concentration of this compound and its ability to engage its targets.[5]

  • Poor Cell Permeability: While this compound is designed to be cell-permeable, specific cell types may have membrane characteristics that limit its uptake.

  • Target Expression and Pathway Activation: The expression levels and activation status of PI3K/mTOR pathway components in your cell line can influence sensitivity to inhibition.

Q3: Is this compound a known substrate of ABC efflux pumps like P-gp (ABCB1) or BCRP (ABCG2)?

Currently, there is no direct published evidence specifically identifying this compound as a substrate or inhibitor of major ABC transporters. However, many small molecule kinase inhibitors are substrates for these pumps.[4] Therefore, it is crucial for researchers to empirically determine if efflux pump activity is a confounding factor in their specific experimental models. The troubleshooting guides and experimental protocols below provide a framework for this investigation.

Q4: What are ABC transporters and how can they lead to drug resistance?

ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that use the energy from ATP hydrolysis to move various substrates across cellular membranes.[6] Several members of this family, including P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), function as efflux pumps that can extrude a wide range of drugs from cells.[7] Overexpression of these transporters is a well-established mechanism of multidrug resistance (MDR) in cancer cells. By actively pumping drugs out of the cell, they prevent the drug from reaching its intracellular target at a sufficient concentration to exert its therapeutic effect.[6][7]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments with this compound, with a focus on potential efflux pump involvement.

Issue 1: Reduced this compound Potency in a Specific Cell Line

You observe that this compound has a significantly lower potency (higher IC50/GI50) in your cell line of interest compared to other cell lines or published data.

Troubleshooting Workflow

A Start: Reduced this compound Potency Observed B Confirm Target Expression: Verify PI3K/mTOR pathway is active (e.g., Western blot for p-Akt, p-S6) A->B C Hypothesize Efflux Pump Activity B->C Target is present and active D Experiment: Co-treat with Efflux Pump Inhibitor (e.g., Verapamil (B1683045), Tariquidar) C->D E Result: this compound Potency Restored? D->E F Conclusion: Efflux pumps likely involved. Proceed to specific efflux assays. E->F Yes G Conclusion: Efflux pumps unlikely to be the primary cause. Investigate other resistance mechanisms (e.g., pathway redundancy, mutations). E->G No H Perform Specific Assays: - Calcein-AM Efflux Assay - Rhodamine 123 Efflux Assay - Vesicular Transport Assay F->H

Caption: Troubleshooting workflow for reduced this compound potency.

Troubleshooting Steps & Expected Outcomes

Possible Cause Troubleshooting Step Expected Outcome
This compound is a substrate for efflux pumps. Co-incubate the cells with a known broad-spectrum ABC transporter inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP) alongside a dose-response curve of this compound.A significant leftward shift in the this compound dose-response curve (i.e., a lower IC50 value) indicates that efflux pump activity is contributing to reduced potency.
Low expression or activity of PI3K/mTOR targets. Perform a Western blot to analyze the phosphorylation status of key downstream effectors like Akt (pSer473) and S6 ribosomal protein (pSer235/236) in your untreated cells.If the pathway is not basally active, the cells may not be dependent on it for survival/proliferation, thus appearing resistant to this compound. Consider using a cell line with known pathway activation.
Alternative signaling pathways are active. Investigate parallel survival pathways (e.g., MAPK/ERK) that might compensate for PI3K/mTOR inhibition.If other survival pathways are highly active, co-treatment with an inhibitor of that pathway may be necessary to see a potent effect from this compound.
Issue 2: Acquired Resistance to this compound After Prolonged Treatment

Cells that were initially sensitive to this compound become resistant after continuous culture in the presence of the drug.

Potential Mechanisms and Investigation

cluster_0 Acquired Resistance to this compound A Potential Cause Investigation Method B Upregulation of Efflux Pumps qPCR or Western blot for ABCB1, ABCG2 in resistant vs. parental cells. Perform functional efflux assays (Calcein-AM, Rhodamine 123). C Target Mutation Sequencing of PI3K and mTOR kinase domains. D Pathway Reactivation Western blot for feedback loop markers (e.g., increased RTK phosphorylation).

Caption: Investigating mechanisms of acquired this compound resistance.

Troubleshooting Steps & Expected Outcomes

Possible Cause Troubleshooting Step Expected Outcome
Upregulation of ABC transporter expression. Compare the mRNA and protein levels of ABCB1 (P-gp) and ABCG2 (BCRP) in the resistant cell line versus the parental (sensitive) cell line using qPCR and Western blotting.Increased expression of ABCB1 or ABCG2 in the resistant line suggests that enhanced drug efflux is a mechanism of resistance.
Reactivation of the PI3K/mTOR pathway. Analyze the phosphorylation status of Akt, S6, and 4E-BP1 in both parental and resistant cells treated with this compound. Look for reactivation of these markers in the resistant line over time.Persistent or recovered phosphorylation of downstream effectors in the presence of this compound indicates pathway reactivation, possibly through feedback mechanisms.
Mutations in the drug target. Sequence the kinase domains of PI3K isoforms and mTOR in the resistant cells to identify potential mutations that prevent this compound binding.Identification of mutations in the ATP-binding pocket could explain the loss of inhibitor efficacy.

Experimental Protocols

If troubleshooting suggests the involvement of efflux pumps, the following assays can be used to definitively characterize the interaction between this compound and specific ABC transporters.

Protocol 1: Calcein-AM Efflux Assay (for P-gp/ABCB1 and MRP1 Activity)

This assay measures the function of P-gp and MRP1 by monitoring the retention of a fluorescent substrate, calcein. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for these pumps.[8] Once inside the cell, esterases cleave the AM group, yielding the fluorescent and membrane-impermeable calcein, which is trapped. In cells with high efflux activity, calcein-AM is pumped out before it can be cleaved, resulting in low fluorescence.

Materials:

  • Cells of interest (and a control cell line with known high/low P-gp expression, e.g., KB-V1/KB-3-1)

  • Calcein-AM (stock solution in DMSO)

  • This compound (in DMSO)

  • Positive control inhibitor (e.g., Verapamil or Cyclosporin A for P-gp)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation: Wash cells with Assay Buffer. Add Assay Buffer containing various concentrations of this compound or the positive control inhibitor. Include a "vehicle control" (DMSO only) group. Incubate at 37°C for 15-30 minutes.

  • Calcein-AM Loading: Add Calcein-AM to all wells to a final concentration of 0.25-1 µM.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~490/525 nm) or by harvesting cells for flow cytometry analysis (FITC channel).[9][10]

Data Analysis & Interpretation:

  • To Determine if this compound is an Inhibitor: Increased fluorescence in this compound-treated cells (compared to vehicle control) indicates that this compound is inhibiting Calcein-AM efflux.

  • Data Presentation: Plot the fluorescence intensity against the log of this compound concentration to determine an IC50 value for efflux inhibition.

Condition Expected Fluorescence Interpretation
High P-gp expressing cells + VehicleLowActive efflux of Calcein-AM.
High P-gp expressing cells + VerapamilHighP-gp is inhibited, Calcein-AM is retained.
High P-gp expressing cells + this compoundDose-dependent increaseThis compound inhibits P-gp mediated efflux.
Low P-gp expressing cellsHighMinimal efflux, Calcein-AM is retained.
Protocol 2: Rhodamine 123 Efflux Assay (for P-gp/ABCB1 Activity)

Rhodamine 123 is a fluorescent dye that is a well-characterized substrate of P-gp.[11] This assay directly measures the efflux of the dye.

Materials:

  • Cells of interest

  • Rhodamine 123 (stock solution in DMSO)

  • This compound (in DMSO)

  • Positive control inhibitor (e.g., Verapamil)

  • Assay Buffer (e.g., HBSS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at 1 x 10^6 cells/mL in Assay Buffer.

  • Dye Loading: Add Rhodamine 123 to the cells (final concentration 1-5 µM) and incubate at 37°C for 30 minutes to load the cells with the dye.

  • Washing: Pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold Assay Buffer to remove extracellular dye.

  • Efflux Phase: Resuspend the cell pellet in pre-warmed (37°C) Assay Buffer containing various concentrations of this compound, positive control inhibitor, or vehicle (DMSO).

  • Incubation: Incubate at 37°C for 1-2 hours to allow for efflux.

  • Analysis: Pellet the cells, resuspend in cold Assay Buffer, and immediately analyze the mean fluorescence intensity (MFI) by flow cytometry.[12]

Data Analysis & Interpretation:

  • To Determine if this compound is an Inhibitor/Substrate: An increase in Rhodamine 123 retention (higher MFI) in the presence of this compound indicates inhibition of P-gp. If this compound is a substrate, it may compete with Rhodamine 123 for efflux, also resulting in higher MFI.

  • Data Presentation: Plot the MFI against the log of this compound concentration.

Condition Expected Rhodamine 123 MFI Interpretation
High P-gp expressing cells + VehicleLowActive efflux of Rhodamine 123.
High P-gp expressing cells + VerapamilHighP-gp is inhibited, Rhodamine 123 is retained.
High P-gp expressing cells + this compoundDose-dependent increaseThis compound inhibits and/or competes for P-gp mediated efflux.
Low P-gp expressing cellsHighMinimal efflux, Rhodamine 123 is retained.
Protocol 3: Vesicular Transport Assay (Direct evidence of interaction)

This in vitro assay uses membrane vesicles prepared from cells overexpressing a specific ABC transporter (e.g., ABCB1 or ABCG2).[13] These vesicles are "inside-out," so they transport substrates from the buffer into the vesicle in an ATP-dependent manner.[14] This assay can directly determine if a compound is a substrate or inhibitor of a specific transporter.[15]

Materials:

  • Membrane vesicles overexpressing the transporter of interest (e.g., ABCB1) and control vesicles (without the transporter).

  • Radiolabeled probe substrate (e.g., [³H]-N-methyl-quinidine for ABCB1)

  • Radiolabeled this compound (if available, for direct substrate testing) or non-labeled this compound.

  • ATP and AMP (as a negative control)

  • Assay Buffer

  • Rapid filtration apparatus and glass fiber filters

Procedure (Inhibitor Format):

  • Reaction Setup: Prepare a reaction mix in Assay Buffer containing the membrane vesicles, the radiolabeled probe substrate, and various concentrations of this compound (or a known inhibitor as a positive control).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Transport: Start the transport reaction by adding ATP. For a negative control, add AMP instead of ATP.[16]

  • Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Stop Reaction: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a glass fiber filter. This traps the vesicles on the filter.

  • Washing: Quickly wash the filters to remove any unbound substrate.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

Data Analysis & Interpretation:

  • ATP-dependent transport: The difference in radioactivity between ATP- and AMP-containing reactions represents the specific transport activity.

  • Inhibition: A reduction in the ATP-dependent transport of the probe substrate in the presence of this compound indicates that this compound is an inhibitor of the transporter. An IC50 value can be calculated.

  • Substrate Test (Direct): If radiolabeled this compound is used, its accumulation inside the vesicles in an ATP-dependent manner would directly prove it is a substrate.

This compound Signaling Pathway

This compound inhibits the PI3K/mTOR pathway, a central regulator of cell processes. Understanding this pathway is critical for interpreting experimental results.

rtk Growth Factor Receptor (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt mtorc1 mTORC1 akt->mtorc1 mtorc2 mTORC2 mtorc2->akt Ser473 s6k S6K mtorc1->s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 proliferation Cell Growth, Proliferation, Survival s6k->proliferation four_ebp1->proliferation inhibits eIF4E This compound This compound This compound->pi3k This compound->mtorc2 This compound->mtorc1

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition by this compound.

References

Optimizing PQR530 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PQR530, a potent, orally bioavailable, and brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration for maximal therapeutic effect in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor that targets all Class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ, δ) and the mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] By simultaneously blocking these key nodes in the PI3K/AKT/mTOR signaling pathway, this compound can effectively inhibit cell growth, proliferation, and survival in cancer cells and other models where this pathway is dysregulated.

Q2: What are the key downstream biomarkers to monitor this compound activity?

A2: To confirm target engagement and pathway inhibition, it is recommended to monitor the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway. The most common biomarkers are phosphorylated AKT at serine 473 (p-AKT S473), which is a substrate of mTORC2, and phosphorylated ribosomal protein S6 (p-S6), a downstream target of mTORC1.[3][4] A decrease in the phosphorylation of these proteins indicates effective inhibition of the pathway by this compound.

Q3: What is the rationale for optimizing treatment duration?

A3: Optimizing treatment duration is critical for maximizing the therapeutic window of this compound. Continuous, long-term exposure to PI3K/mTOR inhibitors can lead to the development of resistance through feedback loops and activation of alternative signaling pathways. Intermittent or shorter-duration treatment schedules may be sufficient to induce a durable anti-tumor response while minimizing off-target toxicities and delaying the onset of resistance.

Q4: Should I use a continuous or intermittent dosing schedule for my in vivo experiments?

A4: The choice between continuous and intermittent dosing depends on the specific research question and experimental model. Continuous daily dosing has been shown to be effective in some xenograft models.[1][2] However, intermittent dosing schedules (e.g., twice weekly) are also being explored to potentially improve the therapeutic index. The provided experimental protocols will guide you in determining the optimal schedule for your model.

Q5: What is the pharmacokinetic profile of this compound in mice?

A5: In male C57BL/6J mice, this compound exhibits dose-proportional pharmacokinetics. Following a single oral dose of 50 mg/kg, the maximum plasma concentration (Cmax) is reached at approximately 30 minutes, and the plasma half-life (t1/2) is about 5 hours.[1][2] This information is crucial for designing the timing of sample collection for pharmacodynamic studies.

Troubleshooting Guides

Issue 1: Transient Inhibition of PI3K/mTOR Pathway

  • Observation: Western blot analysis shows a strong decrease in p-AKT and p-S6 levels shortly after this compound treatment, but the phosphorylation levels recover within 24 hours, even with continuous treatment.

  • Potential Cause: This may be due to the relatively short half-life of this compound in mice (approximately 5 hours).[1][2] Alternatively, rapid feedback mechanisms may be reactivating the pathway.

  • Troubleshooting Steps:

    • Pharmacodynamic Time-Course: Perform a detailed time-course experiment, collecting samples at multiple time points after a single dose of this compound (e.g., 2, 4, 8, 12, and 24 hours) to map the duration of pathway inhibition.

    • Adjust Dosing Frequency: Based on the pharmacodynamic data, consider increasing the dosing frequency to twice daily (BID) to maintain pathway inhibition.

    • Investigate Feedback Loops: Analyze the expression and phosphorylation of upstream receptor tyrosine kinases (RTKs) to determine if feedback activation is occurring.

Issue 2: Development of Acquired Resistance to this compound in Long-Term In Vitro Cultures

  • Observation: After several weeks of continuous this compound treatment, your cancer cell line begins to proliferate at concentrations that were previously inhibitory.

  • Potential Cause: Cancer cells may develop resistance through various mechanisms, including the acquisition of mutations in the PI3K pathway or the activation of bypass signaling pathways (e.g., MAPK/ERK).

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response cell viability assay to confirm the shift in the IC50 value of the resistant cell line compared to the parental line.

    • Pathway Analysis: Use western blotting to compare the signaling pathways in the parental and resistant cell lines. Check for reactivation of the PI3K/mTOR pathway (p-AKT, p-S6) and activation of parallel pathways (e.g., p-ERK).

    • Consider Combination Therapy: If a bypass pathway is activated, consider combining this compound with an inhibitor targeting that pathway.

Issue 3: Unexpected Toxicity or Weight Loss in In Vivo Models

  • Observation: Mice treated with this compound show signs of toxicity, such as significant weight loss or lethargy, at a dose that was expected to be well-tolerated.

  • Potential Cause: A known class effect of PI3K inhibitors is an increase in blood glucose and insulin (B600854) levels.[1][2] This, or other off-target effects, may be contributing to the observed toxicity.

  • Troubleshooting Steps:

    • Monitor Blood Glucose: Regularly monitor blood glucose levels in the treated animals.

    • Dose Reduction: Reduce the dose of this compound or switch to an intermittent dosing schedule to allow for recovery between treatments.

    • Supportive Care: Provide supportive care as recommended by your institution's animal care and use committee.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
IC50 (p-AKT S473) 0.07 µMA2058 Melanoma[3][4]
IC50 (p-S6) 0.07 µMA2058 Melanoma[3][4]
Mean GI50 426 nMPanel of 44 Cancer Cell Lines[3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueTissueReference
Cmax 7.8 µg/mLPlasma[1][2]
Cmax 112.6 µg/mLBrain[1][2]
Tmax 30 minutesPlasma & Brain[1][2]
t1/2 ~5 hoursPlasma & Brain[1][2]

Experimental Protocols

Protocol 1: In Vitro Time-Course Analysis to Determine Optimal Treatment Duration

Objective: To determine the duration of PI3K/mTOR pathway inhibition and the optimal exposure time required to induce a desired cellular effect (e.g., apoptosis, cell cycle arrest).

Methodology:

  • Cell Seeding: Plate the cell line of interest in multiple plates or wells to allow for harvesting at different time points.

  • This compound Treatment: Treat the cells with this compound at a concentration of 1-5 times the previously determined IC50 or GI50 value. Include a vehicle control (e.g., DMSO).

  • Time-Point Collection: Harvest cell lysates and/or perform cellular assays at various time points after treatment (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Western Blot Analysis:

    • Perform western blotting on the cell lysates to assess the phosphorylation status of AKT (S473) and S6.

    • Also, probe for markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) or cell cycle arrest (e.g., p21, p27).

  • Cell Viability/Proliferation Assay: At each time point, assess cell viability or proliferation using an appropriate method (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Quantify the western blot band intensities and normalize to a loading control.

    • Plot the changes in protein phosphorylation and cellular endpoints over time.

    • Determine the minimum duration of treatment required to achieve a significant and sustained biological effect.

Protocol 2: In Vivo Study to Optimize this compound Dosing Schedule

Objective: To compare the efficacy and tolerability of continuous versus intermittent this compound dosing schedules in a xenograft or other animal model.

Methodology:

  • Animal Model: Establish tumors in immunocompromised mice using a relevant cancer cell line.

  • Group Allocation: Randomly assign mice to different treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (daily administration)

    • Group 2: this compound continuous dosing (e.g., daily oral gavage)

    • Group 3: this compound intermittent dosing schedule 1 (e.g., twice weekly oral gavage)

    • Group 4: this compound intermittent dosing schedule 2 (e.g., 5 days on, 2 days off)

  • Treatment: Administer this compound or vehicle according to the assigned schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health daily.

  • Pharmacodynamic Sub-study: At the end of the study (or at an interim time point), collect tumor and plasma samples from a subset of mice in each group at a specified time after the last dose (e.g., 2 hours) to assess pathway inhibition by western blot (p-AKT, p-S6).

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a set duration.

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Compare the efficacy and tolerability (body weight changes) between the different dosing schedules.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental_Workflow cluster_0 In Vitro Optimization cluster_1 In Vivo Validation A 1. Determine IC50/GI50 (Dose-Response) B 2. Time-Course Analysis (Western Blot, Viability) A->B C 3. Determine Minimum Effective Treatment Duration B->C D 4. Establish Animal Model (e.g., Xenograft) C->D Inform E 5. Test Dosing Schedules (Continuous vs. Intermittent) D->E F 6. Monitor Efficacy (Tumor Growth) & Tolerability (Body Weight) E->F G 7. Pharmacodynamic Analysis (p-AKT, p-S6 in Tumors) F->G

Caption: Workflow for optimizing this compound treatment duration.

References

Troubleshooting unexpected PQR530 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PQR530 Experiments

Welcome to the technical support center for this compound, a dual pan-PI3K/mTOR inhibitor.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common issues and unexpected results encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, brain-permeable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] Its primary mechanism involves blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

Q2: I am observing a weaker than expected inhibitory effect of this compound in my cell-based assays compared to biochemical assays. What could be the reason?

A2: Discrepancies between biochemical and cell-based assay results are not uncommon.[3] Several factors could contribute to this:

  • High Intracellular ATP: Cell-based environments have high concentrations of ATP, which can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency.[3][4]

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein, lowering its intracellular concentration.[3]

  • Target Expression and Activity: The target kinases (PI3K/mTOR) may not be highly expressed or active in the specific cell line used.[3][5]

  • Inhibitor Stability: The compound might be unstable in the cell culture medium over the course of the experiment.[5]

Q3: My cell viability assay (e.g., MTT) shows an increase in viability or results over 100% at certain this compound concentrations. Is this expected?

A3: This is a known phenomenon in cell viability assays and can be misleading.[6] Possible reasons include:

  • Increased Metabolic Activity: The assay may reflect an increase in mitochondrial reductase activity rather than an actual increase in cell number.[6] Some treatments can induce a state of cellular enlargement and heightened metabolic activity, which can be misinterpreted by assays like MTT.[7]

  • Hormetic Effects: Some compounds can have a stimulatory effect at low doses.

  • Assay Interference: Components of the experimental treatment could directly react with the assay reagents, leading to false-positive signals.[8] It is always recommended to complement viability assays with direct cell counting methods.[6]

Q4: I am observing a cellular phenotype that doesn't seem to be related to PI3K/mTOR inhibition. How can I determine if this is an off-target effect?

A4: This strongly suggests a potential off-target effect.[3] To investigate this, you can:

  • Perform a Rescue Experiment: Overexpressing a drug-resistant mutant of the intended target (PI3K or mTOR) should reverse the phenotype if the effect is on-target.[3]

  • Use a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm if the observed effect is due to on-target inhibition.[3][9]

  • Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[3][10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Assays
Potential Cause Recommended Solution
Variable ATP Concentration Standardize the ATP concentration across all assays. For comparability, it is recommended to use an ATP concentration equal to the Km(ATP) of the kinase.[11]
Different Assay Formats Be aware that different assay formats (e.g., radiometric vs. luminescence-based) can yield different IC50 values.[10][11] When possible, use a consistent assay format.
Enzyme Quality and Autophosphorylation Ensure the use of high-quality, purified kinase. Be aware that some kinases exhibit autophosphorylation, which can interfere with assays that measure ATP consumption.[11]
Inhibitor Solubility Ensure this compound is fully dissolved. Poor solubility can lead to inaccurate concentrations and unreliable results.[5][12] Visually inspect for precipitation when diluting into aqueous buffers.[5]
Issue 2: High Background in Western Blots for Phospho-Proteins
Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking incubation time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies, as milk contains casein, a phosphoprotein).[12][13]
Antibody Concentration Too High Optimize the primary and secondary antibody concentrations by performing a titration experiment.
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies.[13][14][15]
Contaminated Buffers Prepare fresh buffers, especially the wash buffer, and use high-quality water.[14][16]
Cross-reactivity of Secondary Antibody Run a control lane without the primary antibody to check for non-specific binding of the secondary antibody.[17]
Issue 3: Unexpected Activation of a Signaling Pathway

It is documented that kinase inhibitors can sometimes lead to the paradoxical activation of signaling pathways.[18] This can occur through various mechanisms, including the disruption of negative feedback loops or off-target effects that activate compensatory pathways.[9][19]

G Troubleshooting Unexpected Pathway Activation A Unexpected Phenotype or Pathway Activation Observed B Is the effect dose-dependent? A->B C Perform Dose-Response Curve (Western Blot for key pathway markers) B->C Verify D Is the effect on-target? C->D E Use Structurally Unrelated Inhibitor of the Same Target D->E F Perform Rescue Experiment with Drug-Resistant Mutant D->F G Phenotype persists with unrelated inhibitor? E->G F->G H Likely On-Target Effect (e.g., feedback loop disruption) G->H No I Likely Off-Target Effect G->I Yes J Investigate Off-Targets (Kinome Screen, Proteomics) I->J

Caption: A logical workflow for troubleshooting unexpected pathway activation.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Akt (Ser473) Inhibition

This protocol is to verify the on-target activity of this compound by measuring the phosphorylation of a key downstream effector of PI3K.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for the desired time.[5]

  • Cell Lysate Preparation: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[20][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[20]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[20][22]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[12]

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH or β-actin.[9]

G Western Blot Workflow for p-Akt A Cell Treatment with this compound B Cell Lysis (with inhibitors) A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E PVDF Membrane Transfer D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (p-Akt Ser473) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Strip and Re-probe (Total Akt, GAPDH) I->J

Caption: Workflow for assessing this compound activity via Western Blot.

Protocol 2: Cell Viability MTT Assay

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and wells with medium only (as a blank).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

G This compound Signaling Pathway Inhibition cluster_0 Inhibition cluster_1 Downstream Signaling This compound This compound PI3K PI3K This compound->PI3K mTOR mTORC1/2 This compound->mTOR Akt Akt PI3K->Akt S6K S6K mTOR->S6K Akt->mTOR CellGrowth Cell Growth & Proliferation S6K->CellGrowth

Caption: Simplified PI3K/mTOR signaling pathway inhibited by this compound.

References

Validation & Comparative

PQR530: A Comparative Guide for the Next Generation of Pan-PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. This guide provides an objective comparison of PQR530, a novel dual pan-PI3K/mTOR inhibitor, with other notable pan-PI3K inhibitors, supported by preclinical experimental data.

At a Glance: this compound's Potency and Selectivity

This compound distinguishes itself as a potent, ATP-competitive, orally bioavailable, and brain-penetrant dual inhibitor of all class I PI3K isoforms and mTORC1/2.[1][2] Its unique characteristics, particularly its ability to cross the blood-brain barrier, suggest a broad therapeutic potential, including for central nervous system (CNS) malignancies.[3][4]

Performance Data: A Head-to-Head Comparison

The following tables summarize the quantitative data for this compound and other well-characterized pan-PI3K inhibitors, offering a clear comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency (IC50/Kd in nM)
InhibitorPI3KαPI3KβPI3KγPI3KδmTORAssay Type
This compound 0.84 ---0.33 Kd[2]
Bimiralisib (PQR309)3366170845189IC50[1]
Copanlisib0.53.76.40.745IC50[4][5]
Buparlisib52166262116>1000IC50[3]
Pictilisib333753>500IC50[]
Table 2: Cellular Activity
InhibitorCell LineAssay TypeIC50/GI50 (nM)Key Findings
This compound A2058 MelanomapAkt/pS6 Inhibition70Potent inhibition of downstream signaling[2][7]
This compound 44 Cancer Cell LinesGrowth Inhibition426 (mean)Broad anti-proliferative activity[2][7]
Bimiralisib (PQR309)Lymphoma Cell LinesGrowth Inhibition233 (median)Active in various lymphoma subtypes[8][9]
CopanlisibPIK3CA-mutant cell linesGrowth Inhibition19 (mean)Potent in cells with PIK3CA mutations[10]
BuparlisibPediatric Sarcoma Cell LinesGrowth Inhibition1100 (median)Moderate single-agent activity[11]
PictilisibGlioblastoma Cell LinesViabilityVariesEffective in glioblastoma models[12]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis in_vitro_biochem In Vitro Biochemical Assays start->in_vitro_biochem in_vitro_cell In Vitro Cell-Based Assays start->in_vitro_cell kinase_assay Kinase Activity Assay (e.g., HTRF, Luminescence) in_vitro_biochem->kinase_assay data_analysis Data Analysis & Interpretation kinase_assay->data_analysis proliferation_assay Cell Proliferation Assay (e.g., Alamar Blue, MTT) in_vitro_cell->proliferation_assay western_blot Western Blot (pAKT, pS6 levels) in_vitro_cell->western_blot proliferation_assay->data_analysis western_blot->data_analysis in_vivo In Vivo Studies xenograft Tumor Xenograft Models (Efficacy & Tolerability) in_vivo->xenograft pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd xenograft->data_analysis pk_pd->data_analysis data_analysis->in_vivo conclusion Conclusion data_analysis->conclusion

Caption: A representative experimental workflow for the evaluation of a PI3K inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of pan-PI3K inhibitors.

In Vitro Kinase Assay (Luminescence-Based)

This assay is designed to measure the enzymatic activity of PI3K isoforms and the inhibitory potential of compounds like this compound. The principle is to quantify the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.

Materials:

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compound (e.g., this compound) and DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer.

  • Assay Plate Preparation: Add 5 µL of the diluted compound or DMSO to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate to each well.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (Alamar Blue)

This assay quantitatively measures the proliferation of cells by using the redox indicator Alamar Blue (resazurin), which is reduced by metabolically active cells to the fluorescent product, resorufin.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (e.g., this compound) stock solution in DMSO

  • Alamar Blue reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy and tolerability of a test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control and different doses of the test compound). Administer the treatment as per the defined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion

This compound emerges as a highly potent dual pan-PI3K/mTOR inhibitor with a promising preclinical profile. Its subnanomolar potency against both PI3Kα and mTOR, coupled with its ability to penetrate the brain, positions it as a compelling candidate for further development, particularly for cancers with CNS involvement. The comprehensive data presented in this guide provides a solid foundation for researchers to objectively evaluate this compound in the context of other pan-PI3K inhibitors and to design future preclinical and clinical investigations.

References

A Comparative Guide to PQR530 and PQR620 for Huntington's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein (mHTT), leading to progressive neuronal loss. A key therapeutic strategy in HD research is the enhancement of cellular clearance of mHTT aggregates. Both PQR530 and PQR620 have emerged as promising brain-penetrant small molecules that modulate cellular degradation pathways. This guide provides a detailed comparison of these two compounds, supported by available preclinical data, to aid researchers in selecting the appropriate tool for their HD studies.

Overview and Mechanism of Action

This compound and PQR620 are structurally related compounds designed to inhibit key cellular signaling pathways. Their primary distinction lies in their target profiles. PQR620 is a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), affecting both mTOR Complex 1 (mTORC1) and mTORC2.[1][2][3] In contrast, this compound is a dual inhibitor, targeting both the phosphoinositide 3-kinase (PI3K) family of enzymes and mTORC1/2.[1][4]

The inhibition of the PI3K/mTOR signaling pathway is a well-established strategy to induce autophagy, a major cellular process for clearing aggregated proteins like mHTT.[1][5] By inhibiting mTORC1, these compounds are expected to upregulate autophagy and facilitate the degradation of mHTT, thereby reducing its cellular toxicity.

Comparative Data

The following tables summarize the available quantitative data for this compound and PQR620. It is important to note that while both compounds have been investigated in the context of Huntington's disease, much of the detailed biochemical data comes from studies in other disease areas, such as oncology and epilepsy.

Table 1: Biochemical and Cellular Activity
ParameterThis compoundPQR620Reference
Target Dual pan-PI3K/mTORC1/2 InhibitorSelective mTORC1/2 Inhibitor[1][2][4]
Kd for mTOR 0.33 nM10.8 nM[2][4]
Kd for PI3Kα 0.84 nM~3700-fold less potent than for mTOR[2][4]
Cellular IC50 (p-S6) 70 nM (A2058 melanoma cells)85.2 nM[2][4]
Cellular IC50 (p-Akt/PKB S473) 70 nM (A2058 melanoma cells)190 nM[2][4]
Mean GI50 (44 cancer cell lines) 426 nMNot directly compared[4]
Table 2: Preclinical Efficacy in Huntington's Disease Models

Data in this table is primarily based on the findings reported in the abstract of Singer et al., Neuropharmacology, 2020.[1]

OutcomeThis compoundPQR620Cell/Animal ModelReference
mTOR Signaling Inhibition Potent inhibitionPotent inhibitionSTHdh cells, HEK293T cells, mouse brain[1]
Reduction of soluble mHTT DemonstratedDemonstratedSTHdh cells, HEK293T cells[1]
Reduction of mHTT aggregates DemonstratedDemonstratedSTHdh cells, HEK293T cells[1]
Brain Penetrance ExcellentExcellentMouse[1][6]
Brain:Plasma Ratio ~1.6~1.6Mouse[6]

Signaling Pathways

The diagrams below, generated using the DOT language, illustrate the targeted signaling pathways for this compound and PQR620.

PQR530_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Autophagy Autophagy mTORC1->Autophagy inhibits ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis promotes mHTT_Degradation mHTT Degradation Autophagy->mHTT_Degradation promotes This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound signaling pathway.

PQR620_Pathway Upstream Upstream Signals (e.g., Akt) mTORC2 mTORC2 Upstream->mTORC2 mTORC1 mTORC1 Upstream->mTORC1 Akt_downstream Akt Substrates mTORC2->Akt_downstream phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis promotes mHTT_Degradation mHTT Degradation Autophagy->mHTT_Degradation promotes PQR620 PQR620 PQR620->mTORC2 PQR620->mTORC1 Autophagy_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis A Plate Cells (STHdh or HEK293T) B Treat with This compound/PQR620 A->B C Cell Lysis B->C D SDS-PAGE C->D E Western Blot (anti-LC3) D->E F Quantify LC3-II/LC3-I ratio E->F mHTT_Quantification_Workflow cluster_soluble Soluble mHTT Quantification cluster_insoluble Insoluble mHTT Aggregate Quantification Start Treated/Untreated Cell Lysate A1 SDS-PAGE Start->A1 B1 Filter Retardation Assay Start->B1 A2 Western Blot (anti-HTT) A1->A2 A3 Quantification A2->A3 B2 Immunodetection (anti-HTT) B1->B2 B3 Quantification B2->B3

References

A Comparative Guide to the Cross-Validation of PQR530 Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational dual pan-PI3K/mTOR inhibitor, PQR530, with other notable inhibitors of the PI3K/AKT/mTOR signaling pathway. The comparative analysis is supported by experimental data from various cancer cell lines, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Introduction to this compound and the PI3K/AKT/mTOR Pathway

This compound is a potent, orally bioavailable, and brain-penetrant dual inhibitor targeting all class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention. This guide evaluates the in vitro activity of this compound in comparison to other well-characterized PI3K/mTOR inhibitors, providing researchers with a valuable resource for cross-validating its efficacy in different cellular contexts.

Comparative Analysis of In Vitro Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound and alternative PI3K/mTOR inhibitors in a variety of cancer cell lines. These values are indicative of the concentration of the inhibitor required to reduce a biological process (e.g., cell viability or proliferation) by 50%. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and duration of treatment.

Table 1: Comparative IC50/GI50 Values of this compound and Alternative PI3K/mTOR Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (nM)BEZ235 (Dactolisib) (nM)Gedatolisib (PF-05212384) (nM)PQR620 (nM)
Breast Cancer
MDA-MB-361Breast Cancer--4[1]-
CAMA-1Breast Cancer--< 40 (for protein synthesis inhibition)[2]-
Glioblastoma
U87GlioblastomaData not available---
U251GlioblastomaData not available---
Hematological Malignancies
K562Chronic Myelogenous Leukemia-370 ± 210[3]--
KBM7RChronic Myelogenous Leukemia-430 ± 270[3]--
Lymphoma Panel (median)Lymphoma---250[4]
Ovarian Cancer
OVCAR-3Ovarian Cancer---Mean IC50 of 0.92 µM in a 66 cancer cell line panel[4]
Melanoma
A2058Melanoma70 (for p-AKT/p-S6 inhibition)---
Melanoma Panel (23 lines)Melanoma-Various (no significant difference between B-Raf mutant and wild-type)[5]--
Prostate Cancer
PC3-MM2Prostate Cancer--13.1[1]-
Small Cell Lung Cancer
SCLC Panel (42 lines)Small Cell Lung Cancer--Sensitive and resistant lines identified[6]-
Gynecologic Cancers
Gynecologic Cancer Panel (24 lines)Ovarian, Endometrial, Cervical--Potent growth-inhibitory effects[7]-

Table 2: Enzymatic Inhibitory Activity (IC50) of this compound Alternatives against PI3K Isoforms and mTOR

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)mTOR (nM)
BEZ235 (Dactolisib) 4755720.7[8]
Gedatolisib (PF-05212384) 0.4-5.4-1.6[1][9]
PQR620 >1000-fold selectivity for mTOR over PI3Kα---Potent inhibitor[10]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the mechanism of action and the experimental procedures for cross-validation, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Inhibition of Apoptosis S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Alternatives Alternative Inhibitors (BEZ235, Gedatolisib) Alternatives->PI3K Alternatives->mTORC1 Alternatives->mTORC2

Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and its alternatives.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., Breast, Glioblastoma, Lymphoma, Ovarian) Drug_Treatment 2. Treatment with Inhibitors (this compound & Alternatives) - Dose-response curves Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT Assay) Drug_Treatment->Viability_Assay Western_Blot 4. Western Blot Analysis Drug_Treatment->Western_Blot IC50_Calc 5. IC50/GI50 Calculation Viability_Assay->IC50_Calc Pathway_Analysis 6. Analysis of Protein Phosphorylation (p-AKT, p-S6) Western_Blot->Pathway_Analysis Comparison 7. Comparative Analysis of Inhibitor Potency IC50_Calc->Comparison Pathway_Analysis->Comparison

Figure 2: Experimental workflow for the cross-validation of this compound activity in different cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and alternative inhibitors

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the alternative inhibitors in complete growth medium. A vehicle control (e.g., 0.1% DMSO) should be included. Remove the medium from the wells and add 100 µL of the inhibitor dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for PI3K/mTOR Pathway Inhibition

This protocol is used to assess the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein, to confirm target engagement by the inhibitors.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio upon treatment indicates inhibition of the pathway.

Conclusion

This guide provides a framework for the comparative analysis of this compound, a novel dual pan-PI3K/mTOR inhibitor. The presented data, though not exhaustive, offers a valuable starting point for researchers to cross-validate the activity of this compound in various cancer cell line models. The detailed experimental protocols and pathway diagrams are intended to support the design and execution of further preclinical studies to fully elucidate the therapeutic potential of this promising compound. The superior potency of Gedatolisib in some contexts suggests that direct, head-to-head comparisons in a standardized panel of cell lines would be highly valuable for the field.

References

PQR530: A Comparative Analysis with Next-Generation PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors. PQR530 is a potent, orally bioavailable, and brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor currently in preclinical development.[1][2] This guide provides a comparative analysis of this compound with other next-generation PI3K inhibitors, offering a data-driven overview for researchers, scientists, and drug development professionals.

Introduction to this compound and Next-Generation PI3K Inhibitors

This compound distinguishes itself as a dual inhibitor, targeting both the PI3K isoforms (α, β, γ, δ) and the downstream mTOR complexes (mTORC1 and mTORC2).[1][3] This dual-action mechanism has the potential to overcome resistance mechanisms that can arise from the feedback loops present in the PI3K/AKT/mTOR pathway.

Next-generation PI3K inhibitors can be broadly categorized into:

  • Pan-PI3K inhibitors: These molecules, like copanlisib, target all four Class I PI3K isoforms.[4][5]

  • Isoform-selective inhibitors: These agents, such as alpelisib (B612111) (p110α-selective) and duvelisib (B560053) (p110δ/γ-selective), are designed to target specific PI3K isoforms, potentially offering a better therapeutic window with reduced off-target toxicities.[4][6]

  • Dual PI3K/mTOR inhibitors: This class, which includes this compound, simultaneously inhibits both PI3K and mTOR, providing a more comprehensive blockade of the pathway.[3][4]

Comparative Analysis of In Vitro Potency

The in vitro potency of this compound and other next-generation PI3K inhibitors against the different PI3K isoforms and mTOR is a key determinant of their therapeutic potential. The following table summarizes the available IC50 and Kd values.

InhibitorTargetIC50 / Kd (nM)Class
This compound PI3KαKd: 0.84Dual Pan-PI3K/mTOR
mTORKd: 0.33
CopanlisibPI3KαIC50: 0.5Pan-PI3K
PI3KβIC50: 3.7
PI3KδIC50: 0.7
PI3KγIC50: 6.4
AlpelisibPI3KαIC50: 5Isoform-Selective (α)
PI3KβIC50: 1200
PI3KδIC50: 290
PI3KγIC50: 250
TaselisibPI3KαKi: 0.29Isoform-Selective (α, δ, γ)
PI3KβKi: 9.1
PI3KδKi: 0.12
PI3KγKi: 0.97
DuvelisibPI3KδIC50: 2.5Isoform-Selective (δ, γ)
PI3KγIC50: 27.4
PI3KβIC50: 85
PI3KαIC50: 1602
InavolisibPI3KαIC50: 0.038Isoform-Selective (α)

Data compiled from multiple sources.[3][7][8][9][10][11]

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in various preclinical models.

Cellular Assays

In cellular assays, this compound effectively inhibits the PI3K/mTOR pathway, leading to reduced phosphorylation of downstream targets like AKT and S6 ribosomal protein.[3][12] It has shown potent anti-proliferative activity across a panel of 44 cancer cell lines, with a mean GI50 of 426 nM.[12] Specifically, in A2058 melanoma cells, this compound inhibited the phosphorylation of PKB (pSer473) and S6 (pSer235/236) with an IC50 of 0.07 µM.[3][12]

In Vivo Xenograft Models

This compound has shown significant tumor growth inhibition in multiple mouse xenograft models with daily oral administration.[1][13]

Xenograft ModelTumor TypeEfficacy
SUDHL-6LymphomaSignificant decrease in tumor growth
RIVALymphomaSignificant decrease in tumor growth
OVCAR-3Ovarian CancerSignificant decrease in tumor growth

Data from preclinical studies.[1][13]

Pharmacokinetics and Safety Profile of this compound

Preclinical studies have indicated that this compound has favorable pharmacokinetic properties, including good oral bioavailability and excellent brain penetration.[1][12] In mice, a maximum concentration (Cmax) in plasma and brain was reached 30 minutes after oral administration, with a half-life of approximately 5 hours in both tissues.[13]

GLP toxicology studies in rats and dogs have shown that this compound is well-tolerated.[13] A common class effect of PI3K inhibitors, an increase in insulin (B600854) and blood glucose, was observed but is considered manageable.[13] Importantly, this compound showed a clean profile in mutagenicity and hERG binding assays.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Kinase Assay (Example Protocol)

This assay determines the inhibitory activity of a compound against specific PI3K isoforms.

  • Reagent Preparation : Prepare serial dilutions of the test inhibitor (e.g., this compound) and control compounds in a suitable buffer. Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p110) and the substrate (e.g., PIP2) are also prepared in an appropriate kinase assay buffer.

  • Reaction Setup : Add the diluted inhibitors to a 384-well plate. Subsequently, add the PI3K enzyme to each well and incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Kinase Reaction : Initiate the reaction by adding a mixture of ATP and the lipid substrate (PIP2). Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection : Stop the reaction and measure the amount of product (PIP3) or the depletion of ATP. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blotting for PI3K Pathway Activation

This method assesses the phosphorylation status of key downstream proteins in the PI3K pathway.

  • Cell Culture and Treatment : Seed cancer cells in multi-well plates and allow them to adhere. After a period of serum starvation, treat the cells with various concentrations of the PI3K inhibitor or a vehicle control (DMSO) for a specified duration. Cells can then be stimulated with a growth factor (e.g., IGF-1) to activate the PI3K pathway.

  • Protein Extraction : Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to remove cellular debris and collect the supernatant containing the proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6, total S6). After washing, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

Signaling Pathways and Experimental Workflows

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition mTORC1 mTORC1 This compound->mTORC1 Inhibition mTORC2 mTORC2 This compound->mTORC2 Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Activation mTORC2->AKT Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with PI3K Inhibitor Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Inhibitor_Comparison This compound {this compound|Dual Pan-PI3K/mTOR Inhibitor} Pan_PI3K {Pan-PI3K Inhibitors (e.g., Copanlisib)|Target all PI3K isoforms} This compound->Pan_PI3K Broader Pathway Blockade (includes mTOR) Isoform_Selective {Isoform-Selective Inhibitors (e.g., Alpelisib, Duvelisib)|Target specific PI3K isoforms} This compound->Isoform_Selective Potentially Higher Efficacy vs. Single Isoform Blockade Pan_PI3K->Isoform_Selective Broader PI3K Inhibition vs. Potentially Better Tolerability

Conclusion

This compound is a promising next-generation PI3K inhibitor with a unique dual pan-PI3K and mTOR inhibitory mechanism. Its potent and broad activity in preclinical models, coupled with favorable pharmacokinetic properties, including brain penetration, suggests its potential as a valuable therapeutic agent. The comparative data presented in this guide highlights the distinct characteristics of this compound relative to other pan-PI3K and isoform-selective inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types. This guide serves as a foundational resource for researchers to understand the current landscape of PI3K inhibitors and the positioning of this compound within it.

References

PQR530: A Preclinical and Clinical Overview in Comparison to Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PQR530, a novel dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, against standard-of-care chemotherapy regimens for lymphoma and ovarian cancer. The content is based on available preclinical and clinical data. It is important to note that direct head-to-head comparative studies for this compound against standard-of-care chemotherapies are limited in the public domain. Therefore, this guide synthesizes available data for an indirect comparison and contextual understanding.

Mechanism of Action: Targeting a Core Cancer Pathway

This compound is an orally bioavailable and brain-penetrant small molecule that potently and selectively inhibits all PI3K isoforms (pan-PI3K) as well as both mTORC1 and mTORC2 complexes.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. By simultaneously blocking both PI3K and mTOR, this compound aims to achieve a more comprehensive and durable anti-cancer effect compared to agents that target only a single component of the pathway.

Below is a diagram illustrating the central role of the PI3K/AKT/mTOR pathway and the points of inhibition by this compound.

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Figure 1: this compound Inhibition of the PI3K/mTOR Pathway

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including lymphoma and ovarian cancer.

Lymphoma

The standard of care for diffuse large B-cell lymphoma (DLBCL) is the immunochemotherapy regimen R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone). While direct comparisons are not available, preclinical data for this compound in a DLBCL xenograft model (SUDHL-6) can be contextually evaluated alongside historical data for R-CHOP in similar models.

Table 1: Preclinical Efficacy Data in Lymphoma Models

TreatmentCancer ModelEfficacy EndpointResultCitation
This compound SUDHL-6 (DLBCL Xenograft)Tumor GrowthSignificantly decreased
PQR620 (mTORC1/2 inhibitor) SUDHL-6 (DLBCL Xenograft)Tumor Volume2-fold decrease vs. control[2]
R-CHOP DLBCL XenograftOverall SurvivalImproved vs. CHOP alone[3][4]

Note: The data for this compound and R-CHOP are from separate studies and do not represent a direct comparison.

Ovarian Cancer

The standard of care for advanced ovarian cancer is platinum-based chemotherapy, typically a combination of carboplatin (B1684641) and paclitaxel.[5][6][7] Preclinical studies have shown this compound to be effective in an ovarian cancer xenograft model (OVCAR-3).

Table 2: Preclinical Efficacy Data in Ovarian Cancer Models

TreatmentCancer ModelEfficacy EndpointResultCitation
This compound OVCAR-3 (Ovarian Cancer Xenograft)Tumor GrowthSignificantly decreased
Carboplatin + Paclitaxel Ovarian Cancer PDXTumor WeightSignificantly decreased vs. control[5]
Carboplatin + Paclitaxel Ovarian Cancer XenograftSurvivalImproved survival in chemotherapy-sensitive models[7]

Note: The data for this compound and carboplatin/paclitaxel are from separate studies and do not represent a direct comparison.

Clinical Development of a Related Compound: Bimiralisib (B560068) (PQR309)

A Phase II study (NCT02249429) evaluated the safety and efficacy of bimiralisib in this patient population.[9]

Table 3: Clinical Efficacy of Bimiralisib in Relapsed/Refractory Lymphoma

HistologyNumber of PatientsOverall Response Rate (ORR)
Diffuse Large B-cell Lymphoma (DLBCL)17Modest
Follicular Lymphoma (FL)9Modest
T-cell Lymphoma8Modest

Source: Adapted from a Phase II study of bimiralisib.[10] The term "modest" is used as specific percentages were not consistently provided in the abstract.

The most common grade ≥3 treatment-emergent adverse events (TEAEs) included hyperglycemia, neutropenia, thrombocytopenia, and diarrhea.[8][10]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public domain. However, based on typical methodologies for such studies, the following outlines a general approach.

In Vivo Xenograft Studies

A general workflow for assessing the efficacy of an anti-cancer agent in a xenograft model is depicted below.

Xenograft_Workflow Cell_Culture Cancer Cell Line Culture (e.g., SUDHL-6, OVCAR-3) Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Standard of Care) Randomization->Treatment Data_Collection Tumor Volume and Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) Data_Collection->Endpoint

Figure 2: General Workflow for a Xenograft Efficacy Study

This compound Formulation for In Vivo Studies:

A published protocol for preparing a this compound solution for injection involves creating a suspended solution of 2.5 mg/mL.[1] This is achieved by dissolving the compound in DMSO, followed by the addition of PEG300, Tween-80, and saline.[1]

Conclusion

This compound, as a dual inhibitor of the PI3K/mTOR pathway, has demonstrated promising preclinical anti-tumor activity in lymphoma and ovarian cancer models. While direct comparative data against standard-of-care chemotherapies like R-CHOP and carboplatin/paclitaxel are lacking, the available information suggests that this compound targets a key oncogenic pathway and warrants further investigation. Clinical data from the related compound, bimiralisib, indicate that this class of inhibitors has a manageable safety profile and shows some activity in heavily pre-treated lymphoma patients. Future clinical trials directly comparing this compound with or in addition to standard-of-care regimens will be crucial to definitively establish its therapeutic potential and place in the treatment landscape for these malignancies.

References

PQR530 Validation in Patient-Derived Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PQR530, a dual pan-PI3K/mTOR inhibitor, with other alternative therapies. The focus is on its validation in patient-derived primary cells, a critical preclinical model for assessing drug efficacy. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.

Introduction to this compound

This compound is a potent, ATP-competitive, and orally bioavailable inhibitor of all class I phosphoinositide 3-kinase (PI3K) isoforms and mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a frequent driver in various cancers, making it a key target for therapeutic intervention. This compound's ability to dually inhibit both PI3K and mTOR is designed to overcome feedback loops that can limit the efficacy of single-target inhibitors.[4][5]

Comparative Performance in Preclinical Models

While direct comparative studies of this compound in patient-derived primary cells are limited in publicly available literature, we can synthesize data from various preclinical models to provide a comparative overview. The following tables summarize the inhibitory activities of this compound and other notable PI3K/mTOR inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators

CompoundTarget(s)Model SystemIC50 / GI50 / KdReference
This compound pan-PI3K, mTORC1/2PI3Kα (enzymatic)Kd: 0.84 nM[1][2]
mTOR (enzymatic)Kd: 0.33 nM[1][2]
A2058 melanoma cells (pPKB/AktS473)IC50: 0.07 µM[1][2]
44 cancer cell lines (cell growth)Mean GI50: 426 nM[1][2]
Bimiralisib (PQR309) pan-PI3K, mTOR49 lymphoma cell linesMedian IC50: 233 nM[6]
Buparlisib (B177719) (BKM120) pan-PI3KPatient-derived GBM xenograft cellsIC50: 0.84 µM[7]
U87 GBM cell lineIC50: 1.17 µM[7]
PCNSL patient-derived cell lineEC50: 100-500 nM[8]
GDC-0941 (Pictilisib) Class I PI3KPI3Kα, PI3KδIC50: 3 nM[9]
PI3KβIC50: 33 nM[9]
PI3KγIC50: 75 nM[9]
BEZ235 (Dactolisib) PI3K, mTORG401 nephroblastoma cellsDose-dependent inhibition (25-500 nM)[10]
Alpelisib (BYL719) PI3Kα--[11]

Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions and cell types across different studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of PI3K/mTOR inhibitors.

Establishment of Patient-Derived Primary Cell Cultures
  • Tissue Acquisition and Processing: Fresh tumor tissue is obtained from surgical resections and washed with a sterile phosphate-buffered saline (PBS) solution to remove blood and debris. The tissue is then minced into small fragments (approximately 1 mm³).[12]

  • Digestion: The minced tissue is subjected to enzymatic digestion to obtain a single-cell suspension. This is typically achieved by incubation in a digestion buffer containing enzymes like collagenase at 37°C.[13]

  • Cell Isolation and Culture: The resulting cell suspension is filtered to remove undigested tissue fragments. Red blood cells are lysed, and the remaining cells are washed and plated on collagen-coated culture dishes.[14] Cells are maintained in a specialized medium supplemented with growth factors at 37°C in a 5% CO2 incubator.[12][14]

  • Fibroblast Depletion: Over time, fibroblasts may outgrow cancer cells. Methods to deplete fibroblasts, such as differential trypsinization or using fibroblast-specific growth inhibitors, are employed to enrich the cancer cell population.[15]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Patient-derived primary cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or comparator compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the conversion of MTT to formazan (B1609692) by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Western Blot Analysis for PI3K Pathway Inhibition
  • Cell Lysis: After treatment with the inhibitors, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of key PI3K pathway proteins (e.g., p-Akt, Akt, p-S6, S6).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/AKT/mTOR pathway in cell regulation and highlights the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival promotes mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation inhibits translation (when unphosphorylated) PQR530_PI3K This compound PQR530_PI3K->PI3K PQR530_mTOR This compound PQR530_mTOR->mTORC2 PQR530_mTOR->mTORC1

Caption: this compound dually inhibits PI3K and mTORC1/2.

Experimental Workflow for this compound Validation

The logical flow of experiments to validate this compound in patient-derived primary cells is depicted below.

PQR530_Validation_Workflow cluster_0 Patient-Derived Model cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison PatientTissue Patient Tumor Tissue PrimaryCulture Establish Primary Cell Culture PatientTissue->PrimaryCulture CellViability Cell Viability Assay (e.g., MTT) PrimaryCulture->CellViability Treat with this compound & Comparators WesternBlot Western Blot Analysis (p-Akt, p-S6) PrimaryCulture->WesternBlot Treat with this compound & Comparators ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) PrimaryCulture->ApoptosisAssay Treat with this compound & Comparators IC50 Determine IC50 Values CellViability->IC50 PathwayInhibition Quantify Pathway Inhibition WesternBlot->PathwayInhibition ApoptosisQuantification Quantify Apoptosis ApoptosisAssay->ApoptosisQuantification Comparison Compare this compound to Alternatives IC50->Comparison PathwayInhibition->Comparison ApoptosisQuantification->Comparison

Caption: Workflow for validating this compound in primary cells.

Conclusion

This compound demonstrates potent dual inhibition of the PI3K and mTOR pathways in various preclinical models. While direct comparative efficacy data in patient-derived primary cells is still emerging, the available evidence suggests it is a promising therapeutic candidate. The experimental protocols and workflows outlined in this guide provide a framework for the further validation of this compound and other PI3K/mTOR inhibitors in clinically relevant patient-derived models. Further studies are warranted to establish a clear comparative advantage of this compound in this setting.

References

PQR530: A Comparative Analysis of Brain Penetration in PI3K/mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the brain-penetrating capabilities of PQR530 compared to other notable PI3K/mTOR inhibitors, supported by experimental data and methodological insights.

This guide provides a comprehensive comparison of the brain penetration properties of this compound, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), against other inhibitors targeting the same pathway. For researchers and drug development professionals, understanding the extent to which these molecules can cross the blood-brain barrier (BBB) is critical for the development of effective therapies for central nervous system (CNS) disorders.

This compound has been identified as a brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor.[1][2][3] Its ability to effectively reach targets within the brain sets it apart from many other inhibitors in its class, offering a potential advantage for treating neurological diseases where the PI3K/AKT/mTOR pathway is implicated.[1]

Comparative Brain-to-Plasma Ratios

The brain-to-plasma (B/P) ratio is a key metric used to quantify the extent of a drug's distribution into the brain. A higher ratio indicates greater penetration. The following table summarizes the available B/P ratio data for this compound and a selection of other PI3K/mTOR inhibitors.

InhibitorTarget(s)Brain-to-Plasma Ratio (Total)SpeciesNotes
This compound pan-PI3K, mTORC1/2~1.6[4]MouseDemonstrates excellent brain penetration.
Buparlisib (BKM120) pan-PI3K1.5 - 2.0[5][6]MouseShows excellent brain penetration.[5][6]
GNE-317 PI3K/mTOR>1.0[7]MouseDesigned to cross the BBB.[8]
Pictilisib (GDC-0941) pan-PI3K<0.03[7]MousePoor brain penetration.[7]
SAR245409 (XL765) PI3K/mTOR0.38 - 0.40 (Tumor:Plasma)[9]HumanDemonstrates uptake into CNS tumors.[9]
DS-7423 PI3K/mTOR~0.1[10]MouseCrosses the BBB but with limited penetration.[10]
NVP-BEZ235 PI3K/mTORLow; increased in P-gp/BCRP knockout mice[11][12]MouseA substrate for efflux transporters at the BBB.[11]
Rapamycin mTORC10.0057[4]MouseVery poor brain penetration.[4]
Everolimus mTORC10.016[4]MouseVery poor brain penetration.[4]

Understanding the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][13][14][15] Dysregulation of this pathway is a common feature in many diseases, including cancer and neurological disorders.[1][15] Inhibitors targeting different nodes of this pathway are of significant therapeutic interest.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT activates This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits Other_Inhibitors Other PI3K/mTOR Inhibitors Other_Inhibitors->PI3K inhibit Other_Inhibitors->mTORC1 inhibit Other_Inhibitors->mTORC2 inhibit

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Methodologies for Assessing Brain Penetration

The determination of a compound's ability to cross the blood-brain barrier involves a variety of experimental techniques, both in vitro and in vivo. These methods are crucial for generating the data presented in the comparison table.

In Vivo Assessment
  • Pharmacokinetic Studies in Animal Models: This is the gold standard for determining brain penetration. The general workflow is as follows:

    • Compound Administration: The inhibitor is administered to laboratory animals (typically mice or rats) via a relevant route (e.g., oral gavage or intravenous injection).

    • Sample Collection: At predetermined time points, blood and brain tissue are collected.

    • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

    • Concentration Analysis: The concentration of the compound in both plasma and brain homogenates is quantified using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculation of Brain-to-Plasma Ratio: The total brain concentration is divided by the total plasma concentration to yield the B/P ratio.

  • In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of drug transport across the BBB, independent of the drug's peripheral pharmacokinetics. A solution containing the drug is perfused through the carotid artery of an anesthetized animal, and the amount of drug taken up by the brain over a short period is measured.

  • Brain Microdialysis: This method measures the unbound concentration of a drug in the brain's interstitial fluid in awake and freely moving animals. A small microdialysis probe is implanted in the brain, allowing for continuous sampling of the extracellular fluid. This provides a dynamic measure of brain exposure over time.[16]

In Vitro Assessment

  • Cell-Based Assays (e.g., MDCK-MDR1): These assays are used to assess a compound's passive permeability and its potential as a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump drugs out of the brain. Madin-Darby Canine Kidney (MDCK) cells, often transfected to overexpress these transporters, are grown as a monolayer on a permeable membrane. The rate of compound transport from the apical (blood) side to the basolateral (brain) side and vice versa is measured. An efflux ratio greater than 2 typically indicates that the compound is a substrate for efflux pumps.[16]

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment Admin Compound Administration (e.g., oral, IV) Sample Blood & Brain Sample Collection Admin->Sample Analysis LC-MS/MS Analysis Sample->Analysis Ratio Calculate Brain/Plasma Ratio Analysis->Ratio Cell_Culture Cell Monolayer (e.g., MDCK-MDR1) Transport_Assay Measure Bidirectional Transport Cell_Culture->Transport_Assay Efflux_Ratio Calculate Efflux Ratio Transport_Assay->Efflux_Ratio

Caption: General experimental workflow for assessing brain penetration.

Conclusion

The data clearly indicates that this compound possesses superior brain penetration capabilities compared to many other PI3K/mTOR inhibitors, with a brain-to-plasma ratio of approximately 1.6. This is in stark contrast to inhibitors like rapamycin and everolimus, which have very limited access to the CNS. The excellent brain penetration of this compound, comparable to that of buparlisib, positions it as a promising candidate for the treatment of brain cancers and neurological disorders where the PI3K/AKT/mTOR pathway is dysregulated. The methodologies outlined provide a framework for the continued evaluation and comparison of novel inhibitors in development.

References

Independent Analysis of PQR530's Anti-Seizure Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the anti-seizure effects of PQR530, a novel dual pan-PI3K/mTOR inhibitor, with alternative mTOR inhibitors and established anti-epileptic drugs. The information is compiled from preclinical studies to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Executive Summary

This compound, a brain-penetrant dual inhibitor of PI3K and mTOR, has demonstrated significant anti-seizure effects in preclinical models of epilepsy. Notably, in a mouse model of chronic epilepsy, this compound significantly increased the threshold for electroconvulsive seizures.[1] Its efficacy, however, appears to be dependent on the underlying pathology of the seizure model. While it effectively suppressed seizures in a genetic model of tuberous sclerosis complex (Tsc1GFAP CKO mice), it was found to be ineffective in reducing spontaneous recurrent seizures in the intrahippocampal kainate model of acquired epilepsy.[2] This suggests a potential therapeutic window for this compound in epilepsies driven by genetic mutations in the mTOR pathway.

Comparative Efficacy of Anti-Seizure Compounds

The following tables summarize the available quantitative data from preclinical studies, comparing this compound with other mTOR inhibitors (rapamycin, everolimus) and standard anti-seizure drugs (phenobarbital, levetiracetam).

Table 1: Brain Penetration of mTOR Inhibitors
CompoundBrain:Plasma RatioReference
This compound~1.6[1]
Rapamycin (B549165)0.0057[1]
Everolimus (B549166)0.016[1]

Higher brain:plasma ratio indicates better penetration into the brain.

Table 2: Effect on Seizure Threshold in a Mouse Model of Chronic Epilepsy
CompoundEffect on Electroconvulsive Seizure ThresholdReference
This compoundSignificantly Increased[1]
PQR620 (mTORC1/2 inhibitor)Significantly Increased (more marked in epileptic mice)[1]
LevetiracetamIncreased[1]
PhenobarbitalNot specified in abstract
RapamycinNot specified in abstract
EverolimusNot specified in abstract
Table 3: Efficacy in Preclinical Epilepsy Models
CompoundIntrahippocampal Kainate Model (Acquired Epilepsy)Tsc1GFAP CKO Mouse Model (Genetic Epilepsy - TSC)Reference
This compoundIneffective in reducing spontaneous recurrent seizuresMarkedly suppressed spontaneous recurrent seizures[2]
PQR620 (mTORC1/2 inhibitor)Transient anti-seizure effectMarkedly suppressed spontaneous recurrent seizures[2]
RapamycinIneffectiveMarkedly suppressed spontaneous recurrent seizures[2][3]
EverolimusIneffectiveMarkedly suppressed spontaneous recurrent seizures[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

Maximal Electroshock Seizure Threshold Test

This test is a standard preclinical model to assess the efficacy of a compound in preventing the spread of seizures.

G cluster_0 Animal Preparation cluster_1 Seizure Induction cluster_2 Data Analysis A1 Administer this compound or vehicle to mice A2 Allow for drug absorption (pre-treatment time) A1->A2 B1 Apply corneal electrical stimulation A2->B1 B2 Observe for tonic hindlimb extension C1 Determine the current intensity that induces seizures in 50% of animals (CS50) B2->C1 C2 Compare CS50 between treated and vehicle groups C1->C2

Caption: Workflow for the Maximal Electroshock Seizure Threshold Test.

Intrahippocampal Kainate (IHK) Mouse Model of Acquired Epilepsy

This model is used to study temporal lobe epilepsy, a common form of focal epilepsy in humans.

G cluster_0 Model Induction cluster_1 Chronic Phase and Treatment cluster_2 Efficacy Assessment A1 Stereotactic injection of kainic acid into the hippocampus A2 Induces status epilepticus and subsequent neuronal damage A1->A2 B1 Development of spontaneous recurrent seizures A2->B1 B2 Chronic administration of this compound or vehicle B1->B2 C1 Continuous video-EEG monitoring B2->C1 C2 Quantify seizure frequency and duration C1->C2

Caption: Experimental workflow for the Intrahippocampal Kainate Model.

Tsc1GFAP Conditional Knockout (CKO) Mouse Model of Tuberous Sclerosis Complex

This genetic model mimics the neurological aspects of Tuberous Sclerosis Complex (TSC), a genetic disorder that often leads to epilepsy.

G cluster_0 Genetic Model cluster_1 Phenotype and Treatment cluster_2 Efficacy Assessment A1 Conditional knockout of the Tsc1 gene in astrocytes A2 Leads to hyperactivation of the mTOR pathway A1->A2 B1 Development of spontaneous seizures A2->B1 B2 Chronic administration of this compound or vehicle B1->B2 C1 Video-EEG monitoring B2->C1 C2 Measure seizure frequency and survival C1->C2

Caption: Experimental workflow for the Tsc1GFAP CKO Mouse Model.

Signaling Pathway

This compound's mechanism of action involves the inhibition of the PI3K/mTOR signaling pathway. Hyperactivation of this pathway is implicated in epileptogenesis in certain genetic epilepsy syndromes.

G cluster_0 PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/TSC2 Complex AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K1 mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K->Protein_Synthesis promotes eIF4E eIF4E FourEBP1->eIF4E This compound This compound This compound->PI3K This compound->mTORC1 eIF4E->Protein_Synthesis promotes

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Conclusion

The available preclinical data suggest that this compound is a promising anti-seizure agent, particularly for epilepsies with a clear genetic link to mTOR pathway dysregulation. Its superior brain penetration compared to first-generation mTOR inhibitors is a significant advantage. However, the lack of efficacy in the intrahippocampal kainate model of acquired epilepsy highlights the need for further research to delineate its precise therapeutic niche. Independent validation of these findings is crucial for advancing this compound through the drug development pipeline.

References

Safety Operating Guide

Proper Disposal of PQR530: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for PQR530, a dual inhibitor of PI3Kα and mammalian target of rapamycin (B549165) (mTOR). Adherence to these guidelines is essential to protect personnel and the environment from potential hazards.

Immediate Safety and Handling Precautions

This compound is a potent research chemical and should be handled with care.[1] Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS).[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all applicable local, state, and federal regulations.[2] As a potent bioactive molecule, this compound should be treated as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Categorize Waste: All materials contaminated with this compound, including unused product, empty containers, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated as hazardous waste.

  • Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated gloves, paper towels) from liquid waste (e.g., unused solutions).

Step 2: Preparing for Disposal

  • Unused this compound: Do not dispose of solid this compound or its solutions down the drain.[3]

  • Contaminated Labware: Collect all disposable labware that has come into contact with this compound in a designated, puncture-proof hazardous waste container.[4]

  • Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., DMSO, dimethyl formamide) in which this compound is soluble.[1] Collect the rinsate as hazardous liquid waste. Deface or remove the original label on the empty container before general disposal, or dispose of it as hazardous waste according to institutional policies.[4]

  • Contaminated PPE: Place all contaminated gloves, disposable lab coats, and other PPE into a designated hazardous waste bag.[5]

Step 3: Waste Collection and Storage

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazard (e.g., "Toxic," "Chemical Waste").[4]

  • Storage: Store hazardous waste containers in a designated, secure satellite accumulation area (SAA) within the laboratory.[4] Ensure containers are kept closed except when adding waste.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5] Follow all institutional procedures for waste pickup requests.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not available, the following table summarizes key solubility information relevant to its handling and the preparation of waste solutions.

SolventSolubility
Dimethyl sulfoxide (B87167) (DMSO)Approximately 10 mg/mL
Dimethyl formamide (B127407) (DMF)Approximately 30 mg/mL
1:3 solution of DMF:PBS (pH 7.2)Approximately 0.33 mg/mL

Data sourced from product information sheets.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

PQR530_Disposal_Workflow start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, rinsate) waste_type->liquid_waste Liquid container_prep Prepare Labeled Hazardous Waste Container solid_waste->container_prep liquid_waste->container_prep segregate_solid Segregate Solid Waste into Container container_prep->segregate_solid segregate_liquid Segregate Liquid Waste into Container container_prep->segregate_liquid storage Store in Satellite Accumulation Area (SAA) segregate_solid->storage segregate_liquid->storage ehs_pickup Arrange for EHS Pickup and Disposal storage->ehs_pickup

Caption: this compound Disposal Decision Workflow.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and comply with all applicable regulations.

References

Essential Safety and Handling Protocols for PQR530

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for PQR530, a potent dual inhibitor of PI3Kα and mTOR. Given the nature of this compound as a pharmacologically active substance, a cautious approach to handling is paramount to ensure personnel safety in the laboratory.

While one Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), other supplier information recommends treating it as potentially hazardous. Therefore, the following guidelines are based on a conservative safety-first principle, ensuring a high level of protection for all laboratory personnel.

Personal Protective Equipment (PPE) for Handling this compound

All personnel handling this compound in solid or solution form should wear the following minimum personal protective equipment.[1][2][3][4] This is crucial to prevent accidental exposure through skin contact, inhalation, or eye contact.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or a Face ShieldSafety goggles should be worn at all times when handling this compound.[1] A face shield, in addition to goggles, is recommended when there is a risk of splashing, such as when preparing stock solutions.[1]
Hand Protection Nitrile GlovesDisposable nitrile gloves are required for handling this compound.[1][2] If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly. For prolonged handling, consider double-gloving.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing from potential contamination.[2][3]
Respiratory Protection Not generally required for small quantitiesFor handling small quantities in a well-ventilated area, respiratory protection is not typically necessary. However, if there is a risk of aerosolization or if handling larger quantities of the solid compound, a fit-tested N95 respirator or working in a fume hood is recommended.

Operational Plan: Safe Handling and Experimental Workflow

Adherence to a strict operational workflow is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Experimental Workflow for Safe Handling of this compound

PQR530_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep_workspace Prepare a Designated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace weigh Weigh Solid this compound prep_workspace->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve add_to_assay Add this compound to Experimental System dissolve->add_to_assay incubation Incubate as per Protocol add_to_assay->incubation decontaminate Decontaminate Workspace and Equipment incubation->decontaminate dispose_waste Dispose of Contaminated Materials and Unused Compound decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.